molecular formula C8H7NO3 B1195392 4-Pyridoxolactone CAS No. 4753-19-9

4-Pyridoxolactone

Cat. No.: B1195392
CAS No.: 4753-19-9
M. Wt: 165.15 g/mol
InChI Key: HHPDVQLBYQFYFA-UHFFFAOYSA-N
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Description

4-Pyridoxolactone, also known as beta-pyracin, belongs to the class of organic compounds known as pyridinecarboxylic acids. Pyridinecarboxylic acids are compounds containing a pyridine ring bearing a carboxylic acid group. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans.
This compound is a furopyridine and a lactone. It derives from a 4-pyridoxic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one
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InChI

InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HHPDVQLBYQFYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COC(=O)C2=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197187
Record name 4-Pyridoxic acid lactone
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Molecular Weight

165.15 g/mol
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Physical Description

Solid
Record name 4-Pyridoxolactone
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CAS No.

4753-19-9
Record name 4-Pyridoxolactone
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Record name 4-Pyridoxic acid lactone
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Record name 4-Pyridoxic acid lactone
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Record name 4-PYRIDOXOLACTONE
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Foundational & Exploratory

Synthesis of 4-Pyridoxolactone from Pyridoxine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-pyridoxolactone from pyridoxine, a key metabolite in the vitamin B6 pathway. The document details both enzymatic and chemical methodologies, offering a comparative analysis for researchers and drug development professionals. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate the practical application of these synthetic routes. The enzymatic approach offers a highly specific and efficient conversion under mild conditions, while chemical methods provide alternative routes that may be suitable for specific laboratory settings.

Introduction

This compound is a lactone derivative of 4-pyridoxic acid, the primary catabolite of vitamin B6. Its synthesis is of significant interest for metabolic studies, as a standard for analytical applications, and potentially as a starting material for the synthesis of other vitamin B6 derivatives. This guide explores the primary methodologies for the synthesis of this compound, focusing on a biocatalytic approach using genetically engineered microorganisms and a multi-step chemical synthesis involving the oxidation of pyridoxine.

Enzymatic Synthesis of this compound

A highly efficient method for the synthesis of this compound from pyridoxine utilizes a whole-cell biotransformation system with two types of transformed Escherichia coli cells.[1] This biocatalytic approach proceeds in two sequential enzymatic steps, mimicking the natural metabolic pathway.

Signaling Pathway

The enzymatic synthesis involves a two-step oxidation process. First, pyridoxine is oxidized to pyridoxal by pyridoxine 4-oxidase. Subsequently, pyridoxal is dehydrogenated to this compound by pyridoxal 4-dehydrogenase.[1]

Enzymatic_Synthesis_Pathway Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase FourPyridoxolactone This compound Pyridoxal->FourPyridoxolactone Pyridoxal 4-dehydrogenase

Enzymatic conversion of pyridoxine to this compound.
Experimental Protocol: Whole-Cell Biotransformation

This protocol is adapted from the work of Tamura et al. (2008).[1]

2.2.1. Microorganisms:

  • Escherichia coli cells transformed to express pyridoxine 4-oxidase, catalase, and chaperonin.

  • Escherichia coli cells transformed to express pyridoxal 4-dehydrogenase.

2.2.2. Reaction Mixture:

  • Pyridoxine: 10 mM to 80 mM

  • NAD⁺: 0.5 mM or more (especially for higher concentrations of pyridoxine)

  • A mixture of the two transformed E. coli cell types.

2.2.3. Procedure:

  • Prepare a reaction mixture containing the two types of transformed E. coli cells suspended in a suitable buffer.

  • Add pyridoxine to the desired initial concentration (e.g., 10 mM).

  • If the initial pyridoxine concentration is high (e.g., 80 mM), supplement the reaction mixture with NAD⁺ (≥ 0.5 mM).

  • Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.

  • Monitor the conversion of pyridoxine to this compound using High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis of this compound

The chemical synthesis of this compound from pyridoxine is a two-step process. The first step involves the selective oxidation of the 4-hydroxymethyl group of pyridoxine to an aldehyde, yielding pyridoxal. The second step is the oxidation of pyridoxal to this compound.

Experimental Workflow

The chemical synthesis workflow involves the initial oxidation of pyridoxine, followed by the conversion of the intermediate, pyridoxal, to the final product, this compound.

Chemical_Synthesis_Workflow Start Start: Pyridoxine Step1 Step 1: Oxidation of Pyridoxine to Pyridoxal (e.g., with Manganese Dioxide or PDC) Start->Step1 Intermediate Intermediate: Pyridoxal Step1->Intermediate Step2 Step 2: Conversion of Pyridoxal to this compound (Oxidation and Lactonization) Intermediate->Step2 End End: this compound Step2->End

Workflow for the chemical synthesis of this compound.
Experimental Protocols

3.2.1. Step 1: Oxidation of Pyridoxine to Pyridoxal

Two common oxidizing agents for this conversion are manganese dioxide (MnO₂) and pyridinium dichromate (PDC).

Method A: Oxidation with Manganese Dioxide

  • Reagents: Pyridoxine hydrochloride, "active" manganese dioxide, phosphate buffer (pH 6.8-7.0).[2]

  • Procedure:

    • Dissolve pyridoxine hydrochloride in the phosphate buffer.

    • Add active manganese dioxide to the solution.

    • Shake the mixture vigorously for a specified period at room temperature.

    • Separate the manganese dioxide by centrifugation or filtration.

    • The resulting solution contains pyridoxal, which can be used in the next step.

Method B: Oxidation with Pyridinium Dichromate (PDC)

  • Reagents: Pyridoxine, Pyridinium Dichromate (PDC), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Suspend PDC in dichloromethane.

    • Add a solution of pyridoxine in dichloromethane to the PDC suspension.

    • Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of silica gel to remove chromium salts.

    • Evaporate the solvent to obtain pyridoxal.

3.2.2. Step 2: Conversion of Pyridoxal to the Lactone of 4-Pyridoxic Acid (this compound)

This step involves the oxidation of the aldehyde group of pyridoxal to a carboxylic acid, followed by lactonization.

  • Reagents: Pyridoxal, an oxidizing agent (e.g., silver oxide), followed by acid-catalyzed lactonization. A direct conversion from pyridoxal has also been described.

  • Procedure (based on the conversion of 4-pyridoxic acid to its lactone):

    • The intermediate from Step 1, pyridoxal, is first oxidized to 4-pyridoxic acid.

    • The resulting 4-pyridoxic acid is then subjected to lactonization. This can be achieved by heating in the presence of a strong acid, such as hydrochloric acid.[3] Urine samples, for analytical purposes, are treated with HCl to form this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from pyridoxine.

MethodReactantsKey Reagents/CatalystsReaction ConditionsYieldReference
Enzymatic Synthesis Pyridoxine (10 mM)Transformed E. coli cells (expressing pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase)30°C, 24 hComplete conversion[1]
Enzymatic Synthesis Pyridoxine (80 mM)Transformed E. coli cells, NAD⁺ (≥ 0.5 mM)30°C, 24 hComplete conversion[1]
Chemical Synthesis (Step 1) PyridoxineManganese DioxidePhosphate buffer (pH 6.8-7.0), Room temperatureNot specified[2]
Chemical Synthesis (Step 1) PyridoxinePyridinium Dichromate (PDC)Dichloromethane, Room temperatureNot specified
Chemical Synthesis (Step 2) 4-Pyridoxic AcidHydrochloric AcidHeatingNot specified[3]

Conclusion

The synthesis of this compound from pyridoxine can be effectively achieved through both enzymatic and chemical routes. The enzymatic method offers high specificity and yield under mild conditions, making it an attractive option for green chemistry applications and for producing material for biological studies. The chemical synthesis provides a more traditional laboratory approach, with the oxidation of pyridoxine to pyridoxal being a key and well-established step. The choice of method will depend on the specific requirements of the research, including desired purity, scale, and available resources. This guide provides the foundational information for researchers to select and implement the most suitable synthetic strategy for their needs.

References

The Enzymatic Conversion of Vitamin B6 to 4-Pyridoxolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of vitamin B6, specifically pyridoxine and its derivatives, into 4-pyridoxolactone. This biotransformation is of significant interest to researchers in metabolic pathways, enzyme kinetics, and drug development due to the biological activity of vitamin B6 vitamers and their metabolites. This document details the core enzymes involved, their kinetic properties, and standardized experimental protocols for their study. Furthermore, it presents signaling pathways and experimental workflows in a clear, visual format to facilitate understanding and application in a laboratory setting.

Introduction

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers, including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), and their phosphorylated counterparts. The metabolism of these vitamers is a complex network of enzymatic reactions essential for numerous physiological processes, including amino acid metabolism.[1] A key catabolic pathway for vitamin B6 involves the conversion of pyridoxal to 4-pyridoxic acid, which is the primary excretory product in humans.[2] An important intermediate in this pathway, and a molecule of interest for various biochemical studies, is this compound. This guide focuses on the enzymatic steps leading to the formation of this lactone from pyridoxine.

The conversion of pyridoxine to this compound is a two-step enzymatic process. The first step is the oxidation of pyridoxine to pyridoxal, catalyzed by pyridoxine 4-oxidase . The subsequent step involves the oxidation of pyridoxal to this compound, a reaction catalyzed by pyridoxal 4-dehydrogenase .[3][4][5] Understanding the enzymes that govern this transformation is critical for manipulating vitamin B6 metabolism for therapeutic or biotechnological purposes.

The Core Enzymatic Pathway

The primary enzymatic pathway for the conversion of pyridoxine to this compound involves two key enzymes:

  • Pyridoxine 4-oxidase (PNOX) (EC 1.1.3.12): This FAD-dependent enzyme catalyzes the oxidation of the 4'-hydroxyl group of pyridoxine to an aldehyde, yielding pyridoxal and hydrogen peroxide.[5][6]

  • Pyridoxal 4-dehydrogenase (PLDH) (EC 1.1.1.107): This NAD+-dependent enzyme catalyzes the irreversible oxidation of the aldehyde group of pyridoxal to a lactone, forming this compound.[4][7][8]

Below is a diagram illustrating this core metabolic pathway.

Enzymatic_Conversion_of_Vitamin_B6 Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase (PNOX) O2 -> H2O2 Four_Pyridoxolactone This compound Pyridoxal->Four_Pyridoxolactone Pyridoxal 4-dehydrogenase (PLDH) NAD+ -> NADH + H+

Fig. 1: Core enzymatic pathway of pyridoxine to this compound.

Quantitative Data on Key Enzymes

The kinetic properties of pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase have been characterized from various microbial sources. A summary of these quantitative data is presented below for comparative analysis.

Table 1: Kinetic Parameters of Pyridoxine 4-Oxidase
Source OrganismSubstrateKm (µM)kcat (s-1)Optimal pHReference
Microbacterium luteolum YK-1Pyridoxine---[6]
Mesorhizobium lotiPyridoxine213 ± 19--[9]
Pseudomonas sp. MA-1Pyridoxine--8.0[10]

Note: Detailed kinetic data for all enzymes were not available in the searched literature.

Table 2: Kinetic Parameters of Pyridoxal 4-Dehydrogenase
Source OrganismSubstrateKm (µM)kcat (s-1)Optimal pHReference
Mesorhizobium lotiPyridoxal91 ± 2149 ± 1-[11]
Aureobacterium luteolumPyridoxal473 ± 109-8.0-8.5[7][12]
Rat TissuesPyridoxal75-9.6[2]
Aureobacterium luteolumNAD+140 ± 8-8.0-8.5[7][12]
Rat TissuesNAD+260-9.6[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of vitamin B6 to this compound.

Cloning and Expression of Recombinant Enzymes

A common workflow for producing pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase involves their recombinant expression in Escherichia coli.

Cloning_and_Expression_Workflow cluster_0 Gene Amplification and Cloning cluster_1 Protein Expression and Purification Genomic_DNA Genomic DNA from Source Organism PCR PCR Amplification of Target Gene Genomic_DNA->PCR Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pTrc99A, pET) Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Transformation into E. coli Host Recombinant_Plasmid->Transformation Culture Cell Culture and Induction (e.g., IPTG, arabinose) Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA Chromatography) Lysis->Purification

Fig. 2: Workflow for cloning and expression of recombinant enzymes.

Protocol for Gene Cloning and Expression of Pyridoxine 4-Oxidase from Mesorhizobium loti [10]

  • Gene Amplification: The gene encoding pyridoxine 4-oxidase is amplified from the genomic DNA of Mesorhizobium loti using polymerase chain reaction (PCR) with specific primers.

  • Vector Ligation: The amplified gene is ligated into a suitable expression vector, such as pET-28a(+), which may contain a His6-tag for purification.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host, for example, BL21(DE3).

  • Cell Culture and Induction: The transformed cells are grown in Luria-Bertani (LB) medium containing appropriate antibiotics. Protein expression is induced by the addition of an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed using methods such as sonication or a cell disruptor.

  • Protein Purification: The recombinant enzyme is purified from the cell lysate, often using affinity chromatography, such as Nickel-NTA (nitrilotriacetic acid) chromatography if a His-tag is present.

Enzyme Assay Protocols

Pyridoxine 4-Oxidase Assay [3]

This assay measures the production of pyridoxal from pyridoxine.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 20 mM, pH 8.0)

    • FAD (e.g., 5 µM)

    • Pyridoxine (substrate, concentration to be varied for kinetic studies)

    • Purified pyridoxine 4-oxidase

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction at various time points by adding an acid, such as 0.44 M HCl.[3]

  • Quantification: The amount of pyridoxal produced can be determined by coupling the reaction with pyridoxal 4-dehydrogenase and measuring the formation of this compound via HPLC (see section 4.3).

Pyridoxal 4-Dehydrogenase Assay [3]

This assay measures the conversion of pyridoxal to this compound.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Sodium phosphate buffer (e.g., 20 mM, pH 8.0)

    • NAD+ (e.g., 1 mM)

    • Pyridoxal (substrate, concentration to be varied for kinetic studies)

    • Purified pyridoxal 4-dehydrogenase (e.g., 1 mU)

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding 0.44 M HCl.

  • Quantification: The product, this compound, is quantified using HPLC with fluorescence detection.

HPLC Quantification of this compound

The quantification of this compound is crucial for monitoring the enzymatic reactions. A common method is reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3]

Table 3: Example HPLC Conditions for this compound Analysis [3]

ParameterCondition
Column Cosmosil 5C18MS-II (250 x 4.6 mm)
Mobile Phase 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol
Flow Rate 0.5 mL/min
Injection Volume 100 µL
Detection Fluorescence
Excitation Wavelength 360 nm
Emission Wavelength 430 nm

Sample Preparation for HPLC:

  • After stopping the enzymatic reaction with HCl, filter the reaction mixture through a 0.2 µm filter.[3]

  • Inject the filtered sample into the HPLC system.

Whole-Cell Bioconversion

For practical applications, such as the synthesis of this compound, whole-cell bioconversion using recombinant microorganisms is an efficient approach. This method avoids the need for enzyme purification.

Whole_Cell_Bioconversion cluster_0 Cell Preparation cluster_1 Bioconversion Reaction Ecoli_PNOX E. coli expressing Pyridoxine 4-oxidase Reaction_Mixture Reaction Mixture: - Pyridoxine - NAD+ - Buffer Ecoli_PNOX->Reaction_Mixture Ecoli_PLDH E. coli expressing Pyridoxal 4-dehydrogenase Ecoli_PLDH->Reaction_Mixture Incubation Incubation (e.g., 30°C, 24h) Reaction_Mixture->Incubation Product This compound Incubation->Product

Fig. 3: Workflow for whole-cell bioconversion of pyridoxine.

Role in Drug Development

The study of vitamin B6 metabolism and its enzymatic pathways is relevant to drug development for several reasons:

  • Enzyme Inhibition: Pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase can be targets for developing inhibitors to modulate vitamin B6 levels in certain pathological conditions.

  • Prodrug Activation: The enzymatic machinery of vitamin B6 metabolism could potentially be exploited for the activation of prodrugs.

  • Biocatalysis: The enzymes involved in this pathway can be utilized as biocatalysts for the synthesis of valuable compounds, including this compound and other pyridoxine derivatives.

Conclusion

The enzymatic conversion of vitamin B6 to this compound is a well-defined pathway involving pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase. This guide has provided a detailed overview of the enzymes, their kinetics, and the experimental protocols required for their study and application. The use of recombinant DNA technology has significantly facilitated the production and characterization of these enzymes, opening avenues for their use in biocatalysis and as potential targets in drug discovery. The presented data and protocols offer a solid foundation for researchers and professionals working in this exciting area of biochemistry and biotechnology.

References

An In-depth Technical Guide to 4-Pyridoxolactone: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone (CAS No. 4753-19-9) is a key metabolite in the bacterial degradation of vitamin B6. Its inherent fluorescence has also made it a valuable analytical tool for the quantification of various vitamin B6 vitamers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of this compound. Detailed methodologies, data tables, and pathway diagrams are presented to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and analytical chemistry.

Chemical Structure and Identification

This compound is a bicyclic compound featuring a fused pyridine and γ-lactone ring system. Its systematic IUPAC name is 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one.[1] The chemical structure and key identifiers are provided below.

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one[1]
CAS Number 4753-19-9
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol
SMILES CC1=NC=C2COC(=O)C2=C1O[1]
InChI Key HHPDVQLBYQFYFA-UHFFFAOYSA-N[2]
Synonyms 4-Pyridoxic acid lactone, β-Pyracin

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. While some data is available, precise experimental values for properties such as boiling point and a specific melting point are not widely reported in the literature.

PropertyValueSource
Physical Form White to light yellow powder
Melting Point >226°C (decomposition)[3]
Boiling Point Not available
Solubility Slightly soluble in DMSO and methanol (with heating). Slightly soluble in aqueous base.[3][3]
Storage Temperature -20°C
Spectral Data

Detailed spectral data for this compound is crucial for its identification and characterization.

  • Mass Spectrometry: The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with a top peak at m/z 165, corresponding to the molecular ion. Other significant fragments are observed at m/z 136 and 108.[4]

Biological Activity and Pathways

This compound is a key intermediate in the bacterial degradation pathway of vitamin B6. In organisms such as Mesorhizobium loti and Pseudomonas sp., various forms of vitamin B6 are ultimately converted to 4-pyridoxic acid. This compound is formed via the oxidation of pyridoxal, a reaction catalyzed by pyridoxal 4-dehydrogenase. Subsequently, 4-pyridoxolactonase hydrolyzes this compound to 4-pyridoxic acid.

Vitamin_B6_Degradation_Pathway cluster_pathway Bacterial Vitamin B6 Degradation Pathway Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase FourPyridoxolactone This compound Pyridoxal->FourPyridoxolactone Pyridoxal 4-dehydrogenase FourPyridoxicAcid 4-Pyridoxic Acid FourPyridoxolactone->FourPyridoxicAcid 4-Pyridoxolactonase

Caption: Simplified bacterial degradation pathway of Vitamin B6.

Experimental Protocols

Synthesis of this compound via Biotransformation

A simple and efficient method for the synthesis of this compound from pyridoxine has been developed using a whole-cell biotransformation system with two types of transformed Escherichia coli cells.[7]

Experimental Workflow:

Biotransformation_Workflow cluster_workflow Biotransformation of Pyridoxine Start Start with Pyridoxine Reaction Reaction Mixture: - Pyridoxine (10-80 mM) - E. coli cells (types 1 & 2) - NAD+ (if [Pyridoxine] > 10 mM) - 30°C, 24h Start->Reaction Ecoli1 E. coli expressing: - Pyridoxine 4-oxidase - Catalase - Chaperonin Ecoli1->Reaction Ecoli2 E. coli expressing: - Pyridoxal 4-dehydrogenase Ecoli2->Reaction Product This compound Reaction->Product

Caption: Workflow for the biotransformation synthesis of this compound.

Methodology:

  • Cell Culture: Two strains of E. coli are required. The first strain is transformed to express pyridoxine 4-oxidase, catalase, and chaperonin. The second strain is transformed to express pyridoxal 4-dehydrogenase.[7]

  • Reaction Setup: A reaction mixture is prepared containing the two types of transformed E. coli cells and pyridoxine as the substrate.

  • Reaction Conditions: For a 10 mM pyridoxine solution, the reaction is incubated at 30°C for 24 hours for complete conversion to this compound. For higher concentrations of pyridoxine (e.g., 80 mM), the addition of NAD⁺ (0.5 mM or more) is necessary to drive the reaction to completion.[7]

  • Purification: The product, this compound, can be purified from the reaction mixture using standard chromatographic techniques.

HPLC Analysis of this compound

This compound is highly fluorescent, allowing for its sensitive detection and quantification by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[6] This method is often employed for the analysis of various vitamin B6 compounds after their enzymatic conversion to this compound.

Methodology:

  • Enzymatic Conversion (for Vitamin B6 analysis):

    • To a sample containing vitamin B6 vitamers, add a reaction mixture containing the appropriate enzymes to convert them to this compound.

    • For the conversion of pyridoxal, use pyridoxal 4-dehydrogenase.[6]

    • For pyridoxine, use a coupled reaction with pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase.[6]

    • For pyridoxamine, use a coupled reaction with pyridoxamine-pyruvate aminotransferase and pyridoxal 4-dehydrogenase.[6]

    • Incubate the reaction mixture (e.g., in 20 mM sodium phosphate buffer, pH 8.0, with 1 mM NAD⁺) at 30°C for 1 hour.[6]

    • Stop the reaction by adding 0.44 M HCl.[6]

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector is used.[6]

    • Column: A reversed-phase C18 column (e.g., Cosmosil 5C18MS-II, 250 x 4.6 mm) is suitable for separation.[6]

    • Mobile Phase: An isocratic mobile phase consisting of 20 mM potassium phosphate buffer (pH 7.0) and 10% (v/v) methanol is used.[6]

    • Flow Rate: A flow rate of 0.5 mL/min is recommended.[6]

    • Injection Volume: 100 µL of the filtered sample is injected.[6]

    • Detection: Fluorescence is monitored with an excitation wavelength of 360 nm and an emission wavelength of 430 nm.[6]

Logical Flow for HPLC Analysis:

HPLC_Analysis_Logic cluster_hplc HPLC Analysis of this compound Sample Sample containing This compound (or Vitamin B6 precursors) EnzymeConv Enzymatic Conversion (if necessary) Sample->EnzymeConv Filtration Filter Sample EnzymeConv->Filtration Injection Inject onto HPLC system Filtration->Injection Separation Separation on C18 column Injection->Separation Detection Fluorescence Detection (Ex: 360 nm, Em: 430 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Logical workflow for the HPLC analysis of this compound.

Conclusion

This compound is a molecule of significant interest due to its role in bacterial metabolism and its utility in analytical applications. This guide has provided a detailed summary of its chemical structure, properties, and established experimental protocols. The presented data and methodologies offer a solid foundation for researchers working with this compound, facilitating further investigation into its biological functions and analytical applications. While much is known, further research to determine more precise physicochemical constants would be a valuable addition to the scientific literature.

References

The Biological Role of 4-Pyridoxolactone in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone (4-PL) is a lactone derivative of pyridoxal, one of the B6 vitamers. While not a central player in human vitamin B6 metabolism, it holds a significant position in the microbial catabolism of this essential vitamin. Its intrinsic fluorescence has also rendered it a valuable tool in the analytical quantification of vitamin B6 compounds. This technical guide provides an in-depth exploration of the biological role of this compound in metabolism, with a focus on its enzymatic synthesis and degradation, its limited role in mammalian systems, and its application in scientific research. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in their understanding and utilization of this compound.

Introduction

Vitamin B6 is a collective term for a group of six interconvertible compounds: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms. The biologically active form, pyridoxal 5'-phosphate (PLP), is a crucial coenzyme in a vast array of metabolic reactions, particularly in amino acid metabolism. The metabolic fate of vitamin B6 is complex and varies between organisms. In bacteria, a key catabolic pathway involves the intermediate this compound. This guide will illuminate the metabolic journey of this compound, from its formation to its downstream conversion, and discuss its broader implications in metabolic studies.

The Metabolic Pathway of this compound

The primary biological role of this compound is as an intermediate in the bacterial degradation of vitamin B6.[1] This pathway allows certain microorganisms to utilize vitamin B6 as a carbon and nitrogen source. The central steps involving 4-PL are the oxidation of pyridoxal to this compound, followed by the hydrolysis of the lactone to 4-pyridoxic acid.

Enzymatic Formation of this compound

The conversion of pyridoxal to this compound is catalyzed by the NAD+-dependent enzyme, pyridoxal 4-dehydrogenase (EC 1.1.1.107).[2] This enzyme belongs to the oxidoreductase family and acts on the hemiacetal form of pyridoxal. The reaction is an irreversible oxidation.[2]

Reaction: Pyridoxal + NAD+ → this compound + NADH + H+

Enzymatic Degradation of this compound

This compound is subsequently hydrolyzed to 4-pyridoxic acid by the enzyme 4-pyridoxolactonase (EC 3.1.1.27).[3][4] This enzyme is a type of carboxylic ester hydrolase.

Reaction: this compound + H₂O → 4-Pyridoxic Acid

The resulting 4-pyridoxic acid is the major urinary metabolite of vitamin B6 in mammals and is considered the final excretory product.[5] In bacteria, it can be further degraded.[6]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic properties of the primary enzymes involved in this compound metabolism, primarily characterized in bacterial systems.

EnzymeSource OrganismMolecular Weight (Mr)Subunit StructureOptimal pH
Pyridoxal 4-Dehydrogenase Mesorhizobium loti---
Microbacterium luteolum38 kDa (subunit)Dimer-
4-Pyridoxolactonase Pseudomonas MA-154,0002 identical subunits (28,600 each)7.0
EnzymeSource OrganismSubstrateK_m_ (μM)V_max_ (μmol/min/mg)Inhibitors
Pyridoxal 4-Dehydrogenase -Pyridoxal---
4-Pyridoxolactonase Pseudomonas MA-1This compound5.935.2Sulfhydryl reagents, 5-pyridoxolactone (competitive, K_i_ = 48 μM)

Role in Mammalian Metabolism

Currently, there is limited evidence for a significant, direct biological role of this compound in mammalian metabolism. The primary route of vitamin B6 catabolism in humans leads to the formation of 4-pyridoxic acid, but this is generally understood to occur through the action of aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase on pyridoxal, without the formation of a lactone intermediate.[5]

The human gut microbiome, however, is known to harbor a vast array of microorganisms, some of which may possess the enzymatic machinery for the vitamin B6 degradation pathway involving this compound.[7][8] It is plausible that 4-PL could be produced by gut bacteria and potentially absorbed by the host, but the extent and physiological consequences of this are currently unknown and represent an area for future research.

Signaling Pathways

Direct involvement of this compound in specific cellular signaling pathways has not been extensively documented. However, given that vitamin B6 and its metabolites are implicated in modulating oxidative stress and inflammation, it is conceivable that 4-PL could have indirect effects.[9][10][11] For instance, alterations in vitamin B6 metabolism can impact the kynurenine pathway, which is linked to inflammation.[12] Pyridoxamine, another B6 vitamer, has been shown to alleviate oxidative stress.[13][14] Any potential signaling role of 4-PL would likely be tied to its influence on the overall pool of B6 vitamers and their downstream metabolic and antioxidant functions. Further research is needed to explore any direct signaling activities of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

A whole-cell biotransformation method provides an efficient means of synthesizing this compound from pyridoxine.[15]

Workflow:

Enzymatic_Synthesis cluster_ecoli1 E. coli (pdxO, catalase, chaperonin) cluster_ecoli2 E. coli (pldh) PN Pyridoxine PL Pyridoxal PN->PL Pyridoxine 4-oxidase PL_intermediate Pyridoxal 4PL This compound PL_intermediate->4PL Pyridoxal 4-dehydrogenase PLDH_Assay PL Pyridoxal PLDH Pyridoxal 4-Dehydrogenase PL->PLDH NAD NAD+ NAD->PLDH 4PL This compound PLDH->4PL NADH NADH PLDH->NADH H H+ PLDH->H HPLC_Workflow Sample Sample containing 4-PL Injection Inject into HPLC Sample->Injection Column Reversed-Phase C18 Column Injection->Column Separation Isocratic Elution Column->Separation Detection Fluorescence Detector (Ex: 360 nm, Em: 430 nm) Separation->Detection Quantification Quantify Peak Area Detection->Quantification

References

4-Pyridoxolactone: An In-depth Technical Guide on the Metabolite of Pyridoxal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone is a key metabolite in the catabolism of vitamin B6, arising from the enzymatic oxidation of pyridoxal. While historically viewed primarily as an excretory end-product, emerging analytical methodologies and a deeper understanding of vitamin B6 metabolism are shedding new light on its physiological relevance. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical formation, quantitative analysis, and the experimental protocols essential for its study.

Biochemical Formation of this compound

The primary pathway for the formation of this compound from pyridoxal involves the action of NAD+-dependent pyridoxal dehydrogenase (EC 1.1.1.107). This enzyme catalyzes the irreversible oxidation of pyridoxal to this compound.[1] In some bacterial systems, a preceding step involves the oxidation of pyridoxine to pyridoxal by pyridoxine 4-oxidase.[2]

The formation of 4-pyridoxic acid, the open-ring form of this compound, has also been shown to be catalyzed by a NAD+-dependent aldehyde dehydrogenase, indicating an alternative or parallel pathway for pyridoxal oxidation in vivo.[3]

Metabolic Pathway of Pyridoxal to this compound

Pyridoxal_Metabolism Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase This compound This compound Pyridoxal->this compound Pyridoxal 4-dehydrogenase (NAD+ -> NADH) 4-Pyridoxic_Acid 4-Pyridoxic Acid Pyridoxal->4-Pyridoxic_Acid Aldehyde dehydrogenase (NAD+ -> NADH) This compound->4-Pyridoxic_Acid Lactonase (H2O)

Biochemical conversion of pyridoxine and pyridoxal.

Quantitative Data

The following tables summarize key quantitative data related to the formation and measurement of this compound and its precursors.

ParameterValueOrganism/SystemReference
Pyridoxal 4-dehydrogenase Kinetics
Km for Pyridoxal75 µmol/LRat tissues[3]
Km for NAD+260 µmol/LRat tissues[3]
Biotransformation Yield
Pyridoxine (10 mM) to this compoundComplete conversion in 24hTransformed E. coli cells[2]
Pyridoxine (80 mM) to this compoundComplete conversion with ≥0.5 mM NAD+Transformed E. coli cells[2]

Table 1: Kinetic and Yield Data for this compound Formation. This table provides Michaelis-Menten constants for the enzymatic conversion of pyridoxal and NAD+, as well as data on the yield of this compound from pyridoxine in a whole-cell biotransformation system.

TissueSpecific Activity (nmol/min/mg protein)
Red Blood Cell71.5 ± 3.0
Intestine64.9 ± 9.0
Muscle61.4 ± 1.6
Brain39.5 ± 6.0
Liver34.4 ± 3.3
Kidney21.1 ± 5.6
Heart18.8 ± 0.9
Lung6.5 ± 2.0

Table 2: Specific Activity of NAD+-dependent Pyridoxal Dehydrogenase in Various Rat Tissues. This table shows the varying levels of enzyme activity responsible for pyridoxal oxidation across different tissues in rats.[3]

AnalyteMatrixAnalytical RangeReference
4-Pyridoxic AcidHuman Urine0.0125 - 0.8 µM[4]
Pyridoxal 5'-phosphate (PLP)Human Plasma7.8 - 350 nmol/L[5]
4-Pyridoxic Acid (PA)Human Plasma3.3 - 339 nmol/L[5]

Table 3: Analytical Measurement Ranges for 4-Pyridoxic Acid and Related B6 Vitamers. This table presents the linear range of detection for 4-pyridoxic acid and PLP in human urine and plasma using HPLC-based methods.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. The following sections provide protocols for key experiments.

Enzymatic Conversion of Pyridoxal to this compound

This protocol is adapted from methods used for the determination of vitamin B6 compounds by converting them to the highly fluorescent this compound.[6]

Materials:

  • Pyridoxal standard solution

  • Pyridoxal 4-dehydrogenase (PLDH)

  • 20 mM Sodium phosphate buffer (pH 8.0)

  • 1 mM NAD+ solution

  • 0.44 M HCl

  • Eppendorf tubes

  • Water bath at 30°C

  • Micro-centrifuge filters (0.2 µm)

Procedure:

  • Prepare a reaction mixture in a capped Eppendorf tube containing:

    • 20 mM sodium phosphate buffer (pH 8.0)

    • 1 mM NAD+

    • 1 mU pyridoxal 4-dehydrogenase

    • 0.5–200 pmol of pyridoxal

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the enzyme reaction by adding 20 µL of 0.44 M HCl.

  • Filter the reaction mixture through a 0.2 µm micro-centrifuge filter.

  • The filtrate is now ready for HPLC analysis.

HPLC Quantification of this compound

This protocol outlines a reversed-phase isocratic HPLC method for the quantification of this compound.[7]

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., Cosmosil 5C18MS-II, 250 x 4.6 mm)

Chromatographic Conditions:

  • Mobile Phase: 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 100 µL.

  • Detection: Fluorescence detection with excitation at 360 nm and emission at 430 nm.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 100 µL of the prepared sample filtrate onto the column.

  • Monitor the elution of this compound at the specified fluorescence wavelengths.

  • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Workflow for Sample Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Biological_Sample Biological Sample (e.g., Urine, Plasma) Enzymatic_Conversion Enzymatic Conversion (Pyridoxal -> this compound) Biological_Sample->Enzymatic_Conversion Reaction_Termination Reaction Termination (Acidification) Enzymatic_Conversion->Reaction_Termination Filtration Filtration (0.2 µm filter) Reaction_Termination->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Fluorescence_Detection Fluorescence Detection (Ex: 360 nm, Em: 430 nm) Chromatographic_Separation->Fluorescence_Detection Data_Analysis Data Analysis (Quantification) Fluorescence_Detection->Data_Analysis

Workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

Currently, there is limited direct evidence for this compound acting as a signaling molecule that modulates specific cellular pathways. Its primary established role is that of a catabolite of vitamin B6. However, the enzymatic machinery responsible for its formation is part of the broader vitamin B6 metabolic network, which is crucial for numerous physiological processes. The relationship between different B6 vitamers and their conversion for analytical purposes can be represented as a logical workflow.

Logical Workflow for Vitamin B6 Vitamer Analysis via this compound Conversion

Vitamer_Analysis_Workflow cluster_vitamers Vitamin B6 Vitamers cluster_enzymes Enzymatic Conversion Pyridoxine Pyridoxine PN_Oxidase Pyridoxine 4-oxidase Pyridoxine->PN_Oxidase Pyridoxamine Pyridoxamine PM_Transaminase Pyridoxamine-pyruvate aminotransferase Pyridoxamine->PM_Transaminase Pyridoxal Pyridoxal PL_Dehydrogenase Pyridoxal 4-dehydrogenase Pyridoxal->PL_Dehydrogenase PN_Oxidase->Pyridoxal PM_Transaminase->Pyridoxal This compound This compound (Quantified by HPLC) PL_Dehydrogenase->this compound

Enzymatic conversion of B6 vitamers to this compound.

Conclusion

This compound is an important metabolite of pyridoxal, and its quantification serves as a valuable tool in the study of vitamin B6 metabolism. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals. While its role as a direct signaling molecule is not yet established, future research may uncover novel functions for this vitamin B6 catabolite. The continued development of sensitive analytical methods will be crucial in further elucidating the physiological and potential pathophysiological roles of this compound.

References

The Discovery and History of 4-Pyridoxolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone is a key metabolite in the bacterial degradation of vitamin B6. Its discovery is intrinsically linked to the broader history of vitamin B6 research, which began with the identification of pyridoxine as a crucial factor for treating dermatitis in rats in the 1930s. Subsequent research elucidated a family of related compounds, including pyridoxal and pyridoxamine, and their metabolic fates. This compound emerges as a pivotal intermediate in the oxidative pathway of vitamin B6 metabolism, particularly in microbial systems. This guide provides a comprehensive overview of the discovery, history, synthesis, and biochemical significance of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the fields of biochemistry, microbiology, and drug development.

Discovery and History

The journey to understanding this compound began with the discovery of vitamin B6. In the 1930s, Paul György identified a substance that could cure a specific type of skin lesion in rats, which he named vitamin B6.[1] By 1938, Samuel Lepkovsky had successfully isolated and crystallized this vitamin.[1] The following year, its structure was identified as a pyridine derivative, 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine, and was named pyridoxine.[1]

Further research in the 1940s by Esmond Snell revealed that vitamin B6 was not a single compound but a group of interconvertible substances, including the aldehyde form, pyridoxal, and the amine form, pyridoxamine.[1] It was established that these forms are converted in the body to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP), which plays a crucial role in amino acid metabolism.[1]

As researchers investigated the metabolic fate of vitamin B6, the primary urinary catabolite in humans and animals was identified as 4-pyridoxic acid.[1] The formation of 4-pyridoxic acid indicated an oxidative metabolic pathway. This compound was subsequently identified as a key intermediate in this pathway, particularly in bacterial systems. It is the product of the enzymatic oxidation of pyridoxal.

Physicochemical Properties

This compound, also known as 4-pyridoxic acid lactone, is a furopyridine and a lactone.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇NO₃[2][3][4]
Molecular Weight 165.15 g/mol [2][3][4]
IUPAC Name 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one[2]
CAS Number 4753-19-9[3]
Appearance White to light yellow powder[3][5]
Storage Temperature -20°C[3][5]
SMILES CC1=NC=C2COC(=O)C2=C1O[4]
InChI InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3[4]
InChIKey HHPDVQLBYQFYFA-UHFFFAOYSA-N[4]

Synthesis of this compound

This compound can be synthesized through a whole-cell biotransformation process using genetically engineered Escherichia coli.[6] This method provides a simple and efficient route from pyridoxine.

Enzymatic Synthesis Workflow

The enzymatic synthesis involves a two-step conversion from pyridoxine. First, pyridoxine is oxidized to pyridoxal by pyridoxine 4-oxidase. Subsequently, pyridoxal is dehydrogenated to this compound by pyridoxal 4-dehydrogenase.

Enzymatic Synthesis of this compound Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase FourPL This compound Pyridoxal->FourPL Pyridoxal 4-dehydrogenase

Enzymatic conversion of Pyridoxine to this compound.
Experimental Protocol: Whole-Cell Biotransformation

Materials:

  • Transformed E. coli cells expressing pyridoxine 4-oxidase, catalase, and chaperonin.

  • Transformed E. coli cells expressing pyridoxal 4-dehydrogenase.

  • Pyridoxine

  • NAD⁺ (optional, for higher substrate concentrations)

  • Reaction buffer

Procedure:

  • Prepare a reaction mixture containing the two types of transformed E. coli cells.

  • Add pyridoxine to the reaction mixture to a final concentration of 10 mM.

  • Incubate the reaction mixture at 30°C for 24 hours.

  • For higher starting concentrations of pyridoxine (e.g., 80 mM), supplement the reaction mixture with 0.5 mM or more of NAD⁺ to ensure complete conversion.[6]

Quantitative Data: Under optimal conditions, 10 mM of pyridoxine can be completely converted to this compound within 24 hours.[6]

Purification and Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for the purification and analysis of this compound.[3][5]

Experimental Protocol: HPLC Purification (General Method)

Instrumentation:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis).

  • Reverse-phase C18 column.

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized based on the specific column and system.

Procedure:

  • Dissolve the crude this compound sample in a suitable solvent, compatible with the mobile phase.

  • Filter the sample to remove any particulate matter.

  • Inject the sample onto the equilibrated HPLC column.

  • Run a gradient elution to separate this compound from impurities.

  • Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).

  • Collect the fractions containing the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Logical Workflow for HPLC Method Development

HPLC Method Development start Crude this compound analytical Analytical HPLC for Method Scouting start->analytical optimize Optimize Separation Parameters (Gradient, Flow Rate, etc.) analytical->optimize scale_up Scale-up to Preparative HPLC optimize->scale_up purify Purification of this compound scale_up->purify analyze Purity Analysis of Fractions purify->analyze pure_product Pure this compound analyze->pure_product

A logical workflow for developing an HPLC purification method.

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Ionm/z
[M]⁺165
Fragment136
Fragment108

Source: PubChem CID 151228[2]

NMR Spectroscopy

¹H NMR Data for 4-Pyridoxic Acid (Reference)

ProtonChemical Shift (ppm)
H-67.801
-CH₂-4.711
-CH₃2.411

Source: BMRB entry bmse000930[7]

¹³C NMR Data for 4-Pyridoxic Acid (Reference)

CarbonChemical Shift (ppm)
C-2150.124
C-3157.312
C-4135.761
C-5136.596
C-6135.761
-CH₂-63.307
-CH₃19.753
-COOH176.145

Source: BMRB entry bmse000930[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3500 - 3200 (broad)
C-H (aromatic)3100 - 3000
C=O (lactone)1750 - 1735
C=C, C=N (aromatic ring)1600 - 1450
C-O (lactone/ether)1300 - 1000

Signaling Pathways and Biological Significance

This compound is an intermediate in the catabolism of vitamin B6 in certain bacteria. The pathway involves the conversion of pyridoxine to pyridoxal, then to this compound, and finally to 4-pyridoxic acid.

Vitamin B6 Degradation Pathway

Vitamin B6 Degradation Pathway Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase FourPL This compound Pyridoxal->FourPL Pyridoxal 4-dehydrogenase FourPA 4-Pyridoxic Acid FourPL->FourPA 4-Pyridoxolactonase

Bacterial degradation pathway of Vitamin B6 involving this compound.

Currently, there is limited information available on the specific involvement of this compound in other cellular signaling pathways beyond its role in vitamin B6 metabolism.

Role in Drug Development

The therapeutic potential of this compound itself has not been extensively explored. However, the pyridine and lactone moieties are present in many biologically active compounds, suggesting that this compound could serve as a scaffold or lead compound for the development of new therapeutic agents. The pyridone structure, in general, is recognized as a privileged scaffold in drug discovery. Further research is needed to investigate the pharmacological activities of this compound and its derivatives.

Conclusion

This compound is a historically and biochemically significant metabolite in the bacterial degradation of vitamin B6. While its discovery is rooted in early vitamin research, modern biochemical and biotechnological methods have enabled its efficient synthesis and detailed characterization. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers interested in the further study of this compound, from its fundamental biochemistry to its potential applications in drug discovery. Future investigations into its role in cellular signaling and its pharmacological properties are warranted to fully elucidate its biological significance.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone (CAS No: 4753-19-9), also known as 4-pyridoxic acid lactone or β-Pyracin, is a key metabolite in the degradation pathway of vitamin B6. It is a furopyridine and a lactone, functionally related to 4-pyridoxic acid. As a product of vitamin B6 metabolism, primarily observed in certain bacteria, the study of this compound is crucial for understanding the metabolic fate of this essential vitamin. Its highly fluorescent nature also makes it a valuable analyte in the quantification of vitamin B6 compounds in various biological samples. This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Characteristics

This compound is a solid, pale beige to light beige powder. Its core structure consists of a fused furo[3,4-c]pyridine ring system.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Appearance Pale Beige to Light Beige Solid
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Melting Point >226°C (decomposes)N/A
Boiling Point 552.7 ± 50.0 °C (Predicted)N/A
Solubility Slightly soluble in aqueous base, slightly soluble in DMSO (heated), very slightly soluble in methanol (heated)N/A
pKa (Predicted) 8.28 ± 0.20N/A
Table 2: Chemical Identifiers of this compound
IdentifierValueSource(s)
IUPAC Name 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one
CAS Number 4753-19-9
Synonyms 4-Pyridoxic acid lactone, β-Pyracin, β-Pyracine
InChI InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3
InChIKey HHPDVQLBYQFYFA-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C2COC(=O)C2=C1O

Spectral Properties

Table 3: Mass Spectrometry Data for this compound
TechniqueKey Fragments (m/z)Source(s)
GC-MS 165 (Top Peak), 136 (2nd Highest), 108 (3rd Highest)

Experimental Protocols

Biotransformation Synthesis of this compound from Pyridoxine

A simple and efficient method for synthesizing this compound involves a whole-cell biotransformation using two types of transformed Escherichia coli cells.[1]

Methodology: [1]

  • Cell Preparation:

    • Culture transformed E. coli cells expressing pyridoxine 4-oxidase, catalase, and chaperonin.

    • Separately, culture transformed E. coli cells expressing pyridoxal 4-dehydrogenase.

  • Reaction Mixture:

    • Combine the two types of transformed E. coli cells in a reaction buffer.

    • Add pyridoxine to the reaction mixture to a final concentration of 10 mM. For higher starting concentrations of pyridoxine (e.g., 80 mM), supplement the reaction mixture with at least 0.5 mM NAD⁺.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 24 hours. During this time, pyridoxine is first oxidized to pyridoxal by pyridoxine 4-oxidase, and then pyridoxal is dehydrogenated to this compound by pyridoxal 4-dehydrogenase.

  • Monitoring and Purification:

    • Monitor the conversion of pyridoxine to this compound using High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, purify this compound from the reaction mixture using standard chromatographic techniques.

G Biosynthesis of this compound Workflow cluster_0 Cell Preparation cluster_1 Reaction cluster_2 Purification Ecoli1 Culture E. coli with Pyridoxine 4-oxidase, Catalase, Chaperonin Mix Combine transformed E. coli cells Ecoli1->Mix Ecoli2 Culture E. coli with Pyridoxal 4-dehydrogenase Ecoli2->Mix Add_PN Add Pyridoxine (and NAD+ if needed) Mix->Add_PN Incubate Incubate at 30°C for 24h Add_PN->Incubate HPLC_monitor Monitor with HPLC Incubate->HPLC_monitor Purify Purify this compound HPLC_monitor->Purify

Caption: Workflow for the biotransformation synthesis of this compound.

Analytical Determination of this compound by HPLC

This compound is a highly fluorescent compound, which allows for its sensitive detection and quantification using HPLC with a fluorescence detector.[2] This method is often used to determine the concentration of various vitamin B6 compounds after their enzymatic conversion to this compound.[2]

Methodology: [2]

  • Enzymatic Conversion (if starting from other B6 vitamers):

    • To determine pyridoxal, incubate the sample with pyridoxal 4-dehydrogenase (PLDH).

    • To determine pyridoxine, use a coupled reaction with pyridoxine 4-oxidase and PLDH.

    • To determine pyridoxamine, use a coupled reaction with pyridoxamine-pyruvate aminotransferase and PLDH.

  • Sample Preparation:

    • For phosphorylated forms of vitamin B6, perform acid hydrolysis (e.g., with HCl) prior to enzymatic conversion.

    • Stop the enzymatic reaction by adding acid (e.g., 0.44 M HCl).

    • Filter the reaction mixture through a 0.2 µm filter.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Column: Cosmosil 5C18MS-II column (250 x 4.6 mm) or equivalent C18 reversed-phase column.

    • Mobile Phase: 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 100 µL.

    • Detection: Fluorescence detector set to an excitation wavelength of 360 nm and an emission wavelength of 430 nm.

    • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.

G HPLC Analysis of this compound Workflow Sample Biological Sample Enzymatic_Conversion Enzymatic Conversion to This compound (if necessary) Sample->Enzymatic_Conversion Acid_Hydrolysis Acid Hydrolysis (for phosphorylated forms) Sample->Acid_Hydrolysis Reaction_Stop Stop Reaction with Acid Enzymatic_Conversion->Reaction_Stop Acid_Hydrolysis->Enzymatic_Conversion Filter Filter (0.2 µm) Reaction_Stop->Filter HPLC Inject into HPLC System Filter->HPLC Detection Fluorescence Detection (Ex: 360 nm, Em: 430 nm) HPLC->Detection Quantification Quantify against Standard Curve Detection->Quantification

Caption: Workflow for the analytical determination of this compound by HPLC.

Biological Role and Signaling Pathways

This compound is a key intermediate in the bacterial degradation pathway of vitamin B6.[1] It is formed from the irreversible oxidation of pyridoxal, a reaction catalyzed by the enzyme pyridoxal 4-dehydrogenase (PLDH).[3] This metabolic pathway is a crucial part of vitamin B6 catabolism in some microorganisms.[3]

G Metabolic Pathway to this compound Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase Pyridoxolactone This compound Pyridoxal->Pyridoxolactone Pyridoxal 4-dehydrogenase

Caption: The metabolic conversion of Pyridoxine to this compound.

Safety and Handling

This compound is classified as an irritant.

Table 4: GHS Hazard Information for this compound
Hazard StatementDescriptionSource(s)
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a fundamentally important molecule in the study of vitamin B6 metabolism. Its distinct physical and chemical properties, particularly its fluorescence, are leveraged in analytical methodologies. The provided experimental protocols for its biosynthesis and analysis offer researchers practical approaches for working with this compound. A deeper understanding of its characteristics is essential for researchers in the fields of nutrition, microbiology, and clinical diagnostics. Further research to fully characterize its spectral properties would be a valuable addition to the scientific literature.

References

An In-Depth Technical Guide to 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridoxolactone, a key metabolite in the bacterial degradation of vitamin B6. The document details its chemical identity, including its CAS number and IUPAC nomenclature, and presents its physicochemical properties in a clear, tabular format. A significant focus is placed on the enzymatic synthesis of this compound, with a detailed experimental protocol for its production using a whole-cell biotransformation system with genetically engineered Escherichia coli. Furthermore, this guide elucidates the role of this compound within the broader context of vitamin B6 metabolism. Visual diagrams generated using Graphviz are provided to illustrate the enzymatic synthesis pathway and the overall metabolic fate of vitamin B6. This document is intended to be a valuable resource for researchers in biochemistry, microbiology, and pharmacology, as well as professionals involved in drug discovery and development who may encounter this molecule in their studies.

Nomenclature and Chemical Identity

This compound is a lactone derivative of 4-pyridoxic acid. Its systematic and common identifiers are crucial for accurate scientific communication and database searches.

Identifier Value Reference
CAS Number 4753-19-9
IUPAC Name 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one[1]
Synonyms 4-Pyridoxic acid lactone, β-Pyracin, 7-Hydroxy-6-methylfuro[3,4-c]pyridin-1(3H)-one
Molecular Formula C₈H₇NO₃[2]
Molecular Weight 165.15 g/mol
InChI Key HHPDVQLBYQFYFA-UHFFFAOYSA-N[1]
SMILES CC1=NC=C2COC(=O)C2=C1O[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and analysis.

Property Value Reference
Physical Description White to light yellow powder/solid
Solubility Predicted Water Solubility: 18.6 g/L[3]
Storage Temperature -20°C

Enzymatic Synthesis of this compound

A simple and efficient method for the synthesis of this compound involves a whole-cell biotransformation system using two types of transformed Escherichia coli cells. This biocatalytic approach offers a green and specific alternative to traditional chemical synthesis.

Synthesis Pathway

The enzymatic synthesis of this compound from pyridoxine proceeds in a two-step cascade reaction catalyzed by two key enzymes expressed in transformed E. coli.

Enzymatic_Synthesis_of_4_Pyridoxolactone Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal O₂ → H₂O₂ FourPL This compound Pyridoxal->FourPL NAD⁺ → NADH + H⁺ PNPOX Pyridoxine 4-oxidase PLDH Pyridoxal 4-dehydrogenase

Enzymatic synthesis of this compound from Pyridoxine.
Experimental Protocol: Whole-Cell Biotransformation

This protocol is based on the method described by Tamura et al. (2008).[4]

3.2.1. Preparation of Transformed E. coli

  • Strain 1 (Pyridoxine 4-oxidase expression): Transform E. coli cells with a plasmid containing the genes for pyridoxine 4-oxidase, catalase, and chaperonin.

  • Strain 2 (Pyridoxal 4-dehydrogenase expression): Transform E. coli cells with a plasmid containing the gene for pyridoxal 4-dehydrogenase.

  • Cultivation: Cultivate both transformed E. coli strains separately in a suitable growth medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic for plasmid selection. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches the mid-logarithmic phase.

  • Induction: Induce protein expression by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue cultivation under conditions that promote protein expression (e.g., lower temperature for several hours).

  • Cell Harvesting: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate buffer), and store the cell pellets at -20°C until use.

3.2.2. Biotransformation Reaction

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Pyridoxine (starting material) at a concentration of 10-80 mM.

    • Washed cells of both transformed E. coli strains.

    • Buffer (e.g., phosphate buffer, pH 7.0).

    • For higher concentrations of pyridoxine (e.g., 80 mM), supplement the reaction mixture with NAD⁺ (0.5 mM or more).

  • Reaction Conditions: Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of pyridoxine, pyridoxal, and this compound using High-Performance Liquid Chromatography (HPLC).

3.2.3. Purification of this compound

  • Cell Removal: After the reaction is complete, remove the E. coli cells by centrifugation.

  • Supernatant Treatment: Acidify the supernatant to precipitate proteins, then clarify by centrifugation.

  • Chromatography: Purify this compound from the supernatant using column chromatography (e.g., anion-exchange or reversed-phase chromatography).

  • Crystallization: Concentrate the fractions containing pure this compound and crystallize the product.

  • Verification: Confirm the identity and purity of the synthesized this compound using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Role in Vitamin B6 Metabolism

This compound is a catabolite in the degradation pathway of vitamin B6 in certain bacteria. Vitamin B6, in its active coenzyme form pyridoxal 5'-phosphate (PLP), is essential for numerous metabolic reactions. The degradation pathway allows organisms to utilize vitamin B6 as a carbon and nitrogen source.

Vitamin_B6_Metabolism Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase FourPL This compound Pyridoxal->FourPL Pyridoxal 4-dehydrogenase FourPA 4-Pyridoxic Acid FourPL->FourPA 4-Pyridoxolactonase Excretion Excretion FourPA->Excretion

Simplified overview of the bacterial degradation pathway of Vitamin B6 leading to this compound.

In humans, the end product of vitamin B6 catabolism is 4-pyridoxic acid, which is formed in the liver and excreted in the urine.[5][6] While this compound is an intermediate in bacterial pathways, the direct conversion to 4-pyridoxic acid from pyridoxal is the primary route in mammals.[7]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its nomenclature, physicochemical properties, and a comprehensive protocol for its enzymatic synthesis. Its role as a metabolite in the bacterial degradation of vitamin B6 has also been described and visualized. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the life sciences, facilitating a deeper understanding and further investigation of this important biomolecule. The provided experimental protocol for its synthesis offers a practical starting point for obtaining this compound for various research applications.

References

An In-depth Technical Guide to the Fluorescent Properties of 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone, a metabolite of vitamin B6, exhibits intriguing fluorescent properties that are highly dependent on environmental pH. This technical guide provides a comprehensive overview of the core fluorescent characteristics of this compound, with a particular focus on the influence of pH. This document summarizes the available qualitative and semi-quantitative data, outlines experimental protocols for fluorescence analysis, and presents a logical workflow for investigating its pH-dependent fluorescence. While specific quantitative parameters such as quantum yield and fluorescence lifetime for this compound are not extensively documented in publicly available literature, this guide consolidates the current understanding and provides a framework for further research.

Introduction

This compound is a lactone derivative of pyridoxic acid, a primary catabolite of vitamin B6. The fluorescence of vitamin B6 and its derivatives has been a subject of interest due to their potential applications as intrinsic biomarkers and in the development of analytical methods. Understanding the fluorescent properties of this compound is crucial for its potential use in various research and drug development applications, including bio-imaging and sensing. A key characteristic of this compound's fluorescence is its strong dependence on pH, with its anionic forms being significantly more fluorescent than its neutral form.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-onePubChem
Molecular Formula C₈H₇NO₃PubChem
Molecular Weight 165.15 g/mol PubChem
Physical Description SolidPubChem
CAS Number 4753-19-9PubChem

Fluorescent Properties of this compound

The fluorescence of this compound is intrinsically linked to its molecular form, which is dictated by the surrounding pH.

pH-Dependent Fluorescence

The most significant factor influencing the fluorescence of this compound is the pH of the medium. The protonation state of the molecule dramatically alters its electronic configuration and, consequently, its ability to fluoresce.

  • Neutral Form: In its neutral state, this compound is reportedly non-fluorescent or exhibits very weak fluorescence[1].

  • Anionic Forms: The anionic forms of this compound are the primary species responsible for its fluorescence. The dianion of this compound has been identified as the most fluorescent form among the various vitamin B6 derivatives studied[1]. This suggests that deprotonation of the phenolic hydroxyl group and potentially other acidic protons is essential for significant fluorescence emission. The anions of pyridoxine derivatives, in general, are the most fluorescent forms[1].

Excitation and Emission Spectra
CompoundExcitation Maxima (nm)Emission Maxima (nm)Conditions
4-Pyridoxic Acid~310-330~415-500Aqueous buffer

Note: The fluorescence of 4-pyridoxic acid has been shown to have a high correlation with its concentration in the excitation range of 310-330 nm and emission range of 415-500 nm[2][3].

Quantum Yield and Fluorescence Lifetime

Quantitative data for the fluorescence quantum yield and lifetime of this compound are not extensively reported in the scientific literature. General studies on vitamin B6 compounds indicate that their fluorescence efficiencies can be highly temperature-dependent and that the compounds are often sensitive to light[4].

ParameterThis compound
Fluorescence Quantum Yield (ΦF) Not reported in the searched literature.
Fluorescence Lifetime (τF) Not reported in the searched literature.

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of the fluorescent properties of this compound.

General Spectrofluorometric Analysis

This protocol describes a general method for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., water, ethanol, acetonitrile)

  • Buffer solutions of various pH values

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to determine the linear range of fluorescence intensity versus concentration.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (based on preliminary scans or literature on related compounds).

    • Scan a range of excitation wavelengths (e.g., 250-400 nm).

    • The wavelength at which the maximum intensity is observed is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 350-600 nm).

    • The wavelength at which the maximum intensity is observed is the emission maximum (λem).

  • Data Analysis: Correct the spectra for instrument response and background fluorescence from the solvent.

pH-Dependent Fluorescence Analysis

This protocol details the investigation of the effect of pH on the fluorescence of this compound.

Materials:

  • This compound stock solution

  • A series of buffer solutions with a wide pH range (e.g., pH 2 to 12)

  • Spectrofluorometer

  • pH meter

Procedure:

  • Sample Preparation: For each pH value to be tested, prepare a solution of this compound by diluting the stock solution in the corresponding buffer. Ensure the final concentration of this compound is consistent across all samples and within the linear range.

  • pH Measurement: Accurately measure and record the pH of each sample solution.

  • Fluorescence Measurement: For each pH sample, record the fluorescence emission spectrum using the predetermined optimal excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. This will reveal the pH profile of this compound's fluorescence and allow for the determination of the pKa of the excited state.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for investigating the pH-dependent fluorescent properties of this compound.

pH_Dependent_Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples in Buffers of Varying pH prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Wide pH Range) prep_buffers->prep_samples measure_ph Measure and Record Actual pH of Samples prep_samples->measure_ph measure_spectra Record Fluorescence Emission Spectra measure_ph->measure_spectra plot_data Plot Fluorescence Intensity vs. pH measure_spectra->plot_data determine_pka Determine pKa of Excited State plot_data->determine_pka

Caption: Workflow for pH-dependent fluorescence analysis of this compound.

Conclusion

The fluorescence of this compound is a key characteristic that is profoundly influenced by pH. The available evidence strongly indicates that the anionic forms of the molecule are highly fluorescent, while the neutral form is not. This property makes this compound a potential candidate for pH-sensitive fluorescent probes. However, a significant gap exists in the literature regarding detailed quantitative data on its photophysical properties, such as quantum yield and fluorescence lifetime. The experimental protocols and workflows provided in this guide offer a starting point for researchers to further investigate and quantify the fluorescent behavior of this intriguing molecule, which could unlock its potential in various scientific and biomedical applications. Further research is warranted to fully characterize the fluorescent properties of this compound and explore its utility in drug development and as a research tool.

References

An In-depth Technical Guide to the Stability and Solubility Parameters of 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone is a key metabolite in the degradation pathway of vitamin B6. A thorough understanding of its stability and solubility is crucial for researchers in nutrition, diagnostics, and drug development. This technical guide provides a comprehensive overview of the stability and solubility parameters of this compound, including its degradation pathways, solubility in various solvents, and relevant experimental protocols. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, also known as 4-pyridoxic acid lactone, is a furopyridine derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1][2]
CAS Number 4753-19-9[1]
Appearance White to light yellow powder[1]
Storage Temperature -20°C[1]

Solubility Parameters

The solubility of a compound is a critical parameter in various scientific and industrial applications, including drug formulation and analytical method development. The following sections detail the solubility profile and parameters of this compound.

Qualitative and Predicted Solubility

Predictive models provide an initial understanding of a compound's solubility characteristics.

SolventPredicted Solubility
Water18.6 g/L
Aqueous BaseSlightly Soluble
DMSOSlightly Soluble (Heated)
MethanolVery Slightly Soluble (Heated)
LogP and LogD

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity.

ParameterPredicted Value
LogP 0.44 - 0.79
LogD Not available

Note: LogD is pH-dependent and would require experimental determination at various pH values.

Hansen Solubility Parameters (HSP)
Hansen ParameterEstimated Value (MPa⁰·⁵)
Dispersion (δD) 18.5
Polar (δP) 14.2
Hydrogen Bonding (δH) 11.8
Total (δT) 26.1

These values are estimations and should be used as a guide for solvent selection. Experimental verification is recommended.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. As a lactone, it is susceptible to hydrolysis, particularly under basic conditions.

pH Stability

Lactones are known to be unstable at alkaline pH due to hydrolysis of the ester bond. While specific kinetic data for the non-enzymatic hydrolysis of this compound at different pH values is not available in the literature, it is anticipated to be most stable in acidic to neutral conditions. A stability study of pyridoxine hydrochloride, a related vitamin B6 vitamer, showed it to be stable in acidic solutions but unstable in alkaline solutions.

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. A study on the thermal decomposition of pyridoxine revealed degradation upon heating. For long-term storage, this compound should be kept at -20°C.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of many pharmaceutical compounds. While specific photostability studies on this compound are not documented, it is recommended to protect it from light during storage and handling.

Enzymatic Degradation

This compound is a substrate for the enzyme 4-pyridoxolactonase, which catalyzes its hydrolysis to 4-pyridoxic acid. This is a key step in the metabolic pathway of vitamin B6.

EnzymeSubstrateProductKinetic Parameters
4-Pyridoxolactonase This compound4-Pyridoxic acidKₘ = 5.9 µM, Vₘₐₓ = 35.2 µmol/min/mg

Signaling Pathways and Experimental Workflows

Vitamin B6 Degradation Pathway

The following diagram illustrates the enzymatic conversion of pyridoxal to 4-pyridoxic acid, involving this compound as a key intermediate.

VitaminB6_Degradation Pyridoxal Pyridoxal FourPL This compound Pyridoxal->FourPL Pyridoxal 4-dehydrogenase (NAD+ -> NADH) FourPA 4-Pyridoxic Acid FourPL->FourPA 4-Pyridoxolactonase (H₂O) Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (UV/Vis light) Photo->Analysis Sample This compound Stock Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Analysis (Degradation Kinetics, Pathway Identification) Analysis->Data

References

An In-depth Technical Guide to the Biotransformation Pathways Leading to 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biotransformation pathways responsible for the conversion of vitamin B6 vitamers into the metabolic end-product, 4-pyridoxolactone. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols for analysis, and provides visualizations of the key pathways and workflows.

Introduction to Vitamin B6 Metabolism and this compound

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), along with their phosphorylated counterparts. The biologically active form, pyridoxal 5'-phosphate (PLP), serves as an essential cofactor in a multitude of enzymatic reactions, primarily in amino acid metabolism. The catabolism of vitamin B6 leads to the formation of 4-pyridoxic acid (4-PA), which is the primary urinary excretion product. This compound is a lactone derivative of 4-pyridoxic acid and a key intermediate in the metabolic pathway. Understanding the biotransformation pathways leading to this compound is critical for assessing vitamin B6 status, investigating inborn errors of metabolism, and for drug development professionals studying the metabolic fate of compounds structurally related to vitamin B6.

Core Biotransformation Pathways

The formation of this compound from various vitamin B6 vitamers is a multi-step enzymatic process. The primary pathways involve the conversion of pyridoxine, pyridoxal, and pyridoxamine into this compound through the action of specific oxidoreductases.

Conversion of Pyridoxine to this compound

The biotransformation of pyridoxine to this compound is a two-step enzymatic cascade:

  • Oxidation of Pyridoxine to Pyridoxal: The initial step is the oxidation of pyridoxine at the 4'-position to form pyridoxal. This reaction is catalyzed by pyridoxine 4-oxidase .

  • Dehydrogenation of Pyridoxal to this compound: The newly formed pyridoxal is then dehydrogenated to this compound by the enzyme pyridoxal 4-dehydrogenase .

A study demonstrated the complete conversion of 10 mM of pyridoxine into this compound at 30°C in 24 hours using a whole-cell biotransformation system with two transformed Escherichia coli cell types, one expressing pyridoxine 4-oxidase and the other expressing pyridoxal 4-dehydrogenase.[1] For higher starting concentrations of pyridoxine (80 mM), the addition of NAD+ (0.5 mM or more) was necessary to drive the reaction to completion.[1]

Conversion of Pyridoxal to this compound

Pyridoxal can be directly converted to this compound in a single enzymatic step catalyzed by pyridoxal 4-dehydrogenase .[2][3] This reaction is considered irreversible.[2]

Conversion of Pyridoxamine to this compound

The conversion of pyridoxamine to this compound involves a coupled enzymatic reaction:

  • Transamination of Pyridoxamine: Pyridoxamine is first converted to pyridoxal through a transamination reaction catalyzed by pyridoxamine-pyruvate aminotransferase .[2]

  • Dehydrogenation of Pyridoxal: The resulting pyridoxal is then oxidized to this compound by pyridoxal 4-dehydrogenase .[2]

Although the initial transamination is reversible, the overall coupled reaction is driven towards the formation of this compound due to the irreversible nature of the pyridoxal 4-dehydrogenase-catalyzed step.[2]

Quantitative Data on Enzymatic Conversions

The efficiency of the biotransformation pathways is dependent on the kinetic properties of the involved enzymes and the specific reaction conditions. This section summarizes available quantitative data.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in Vitamin B6 Metabolism

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Pyridoxine 5'-Phosphate OxidaseEscherichia coliPyridoxine-5'-phosphate (PNP)20.76[4]
Pyridoxamine-5'-phosphate (PMP)1051.72[4]
Rabbit LiverPyridoxine-5'-phosphate (PNP)8.20.7[5][6]
Pyridoxamine-5'-phosphate (PMP)3.60.1[5][6]
Pyridoxal 4-DehydrogenaseMesorhizobium lotiPyridoxal91 ± 2149 ± 1
NAD+-dependent Aldehyde DehydrogenaseRatPyridoxal75-[7]
NAD+260-[7]

Table 2: Reaction Conditions for Enzymatic Conversion to this compound

Vitamin B6 VitamerEnzyme(s)Key Reagents/CofactorsTemperature (°C)TimepHReference
PyridoxinePyridoxine 4-oxidase, Pyridoxal 4-dehydrogenaseFAD, NAD+3024 h (for 10 mM)-[1]
PyridoxalPyridoxal 4-dehydrogenaseNAD+301 h8.0[2]
PyridoxaminePyridoxamine-pyruvate aminotransferase, Pyridoxal 4-dehydrogenasePyruvate, NAD+301 h8.0[2]

Experimental Protocols

Accurate quantification of this compound and other vitamin B6 metabolites is essential for studying these biotransformation pathways. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly employed and sensitive method.

Sample Preparation for Biological Matrices

Protocol for Plasma/Serum:

  • To 100 µL of plasma or serum, add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled analog).

  • Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for direct injection into the LC-MS/MS system or for further processing.

Protocol for Urine:

  • Acidify the urine sample with HCl to facilitate the conversion of 4-pyridoxic acid to its lactone form.

  • Dilute the acid-treated urine sample with the mobile phase or an appropriate buffer.

  • Filter the sample through a 0.2 µm filter before injection.

HPLC Method for this compound Analysis

Instrumentation:

  • HPLC system with a fluorescence detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Cosmosil 5C18MS-II, 250 x 4.6 mm).[2]

  • Mobile Phase: 20 mM potassium phosphate buffer (pH 7.0) containing 10% (v/v) methanol.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 100 µL.[2]

  • Detection: Fluorescence detection with excitation at 360 nm and emission at 430 nm.[2]

Enzyme Assay Protocols

Protocol for Pyridoxine 4-Oxidase Activity:

  • The activity of pyridoxine 4-oxidase can be determined by measuring the formation of pyridoxal, which can then be quantified by HPLC or a coupled enzymatic reaction. A common method involves coupling the reaction with pyridoxal 4-dehydrogenase and measuring the formation of this compound.

Protocol for Pyridoxal 4-Dehydrogenase Activity:

  • Prepare a reaction mixture containing:

    • 20 mM sodium phosphate buffer (pH 8.0)

    • 1 mM NAD+

    • A known amount of pyridoxal (substrate)

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at 30°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a small volume of 0.44 M HCl.

  • Analyze the formation of this compound by HPLC as described in section 4.2.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biotransformation pathways and a typical experimental workflow.

Biotransformation_Pathways Pyridoxine Pyridoxine (PN) Pyridoxal Pyridoxal (PL) Pyridoxine->Pyridoxal O2 -> H2O2 PNO FourPL This compound Pyridoxal->FourPL NAD+ -> NADH + H+ PLDH Pyridoxamine Pyridoxamine (PM) Pyridoxamine->Pyridoxal Pyruvate -> Alanine PMP_transaminase PNO Pyridoxine 4-Oxidase PLDH Pyridoxal 4-Dehydrogenase PMP_transaminase Pyridoxamine-Pyruvate Aminotransferase

Caption: Enzymatic conversion of Vitamin B6 vitamers to this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (Plasma, Urine, etc.) Precipitation Protein Precipitation (e.g., with TCA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.2 µm) Supernatant->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection Fluorescence Detection (Ex: 360 nm, Em: 430 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for HPLC analysis of this compound.

Logical_Relationship cluster_vitamers Vitamin B6 Vitamers cluster_enzymes Key Enzymes PN Pyridoxine PNO Pyridoxine 4-Oxidase PN->PNO Substrate for PL Pyridoxal PLDH Pyridoxal 4-Dehydrogenase PL->PLDH Substrate for PM Pyridoxamine PM->PL Converted to PNO->PL Produces FourPL This compound PLDH->FourPL Produces

Caption: Logical relationships in the this compound formation pathway.

Conclusion

The biotransformation of vitamin B6 to this compound is a well-defined enzymatic process crucial for the catabolism and excretion of this essential vitamin. This guide has provided a detailed overview of the core pathways, summarized available quantitative data, presented standardized experimental protocols for analysis, and offered clear visualizations of these complex processes. This information serves as a valuable resource for researchers, scientists, and drug development professionals working in the fields of nutrition, metabolism, and pharmacology. Further research focusing on the detailed kinetic characterization of the involved enzymes from various species and the elucidation of regulatory mechanisms will continue to enhance our understanding of vitamin B6 homeostasis.

References

The Enigmatic Presence of 4-Pyridoxolactone: An In-depth Technical Guide on its Natural Occurrence in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone (PAL) is a lactone derivative of vitamin B6, emerging as a key intermediate in the catabolism of pyridoxal. While its role as a stable, fluorescent compound has been extensively exploited for the analytical determination of various vitamin B6 vitamers, its natural occurrence and physiological significance within organisms are less understood. This technical guide provides a comprehensive overview of the current knowledge on the endogenous presence of this compound in bacteria and mammals. It delves into the metabolic pathways governing its formation and degradation, the enzymes involved, and the analytical methodologies for its detection. This document aims to serve as a foundational resource for researchers investigating vitamin B6 metabolism, exploring potential biomarkers, and developing novel therapeutic strategies.

Introduction

Vitamin B6 is a collective term for a group of six interconvertible compounds: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms. The biologically active form, pyridoxal 5'-phosphate (PLP), is an essential cofactor in over 140 enzymatic reactions, primarily in amino acid metabolism. The catabolism of vitamin B6 is a crucial process for maintaining homeostasis, and it culminates in the formation of 4-pyridoxic acid (PA), the major excretory product in mammals. This compound (PAL) has been identified as a transient intermediate in this degradative pathway. This guide will explore the natural occurrence of PAL, its metabolic context, and the methodologies for its study.

Natural Occurrence and Metabolism of this compound

The presence of this compound as a naturally occurring metabolite has been established in both microorganisms and mammals. However, its endogenous concentrations are generally low, reflecting its role as a metabolic intermediate.

In Bacteria

In certain bacteria, such as Pseudomonas sp. and the nitrogen-fixing symbiotic bacterium Mesorhizobium loti, this compound is a key intermediate in the degradation pathway of vitamin B6.[1] This pathway allows these organisms to utilize vitamin B6 as a carbon and nitrogen source. The formation and subsequent hydrolysis of PAL are catalyzed by two specific enzymes:

  • Pyridoxal 4-dehydrogenase (PLDH): This enzyme catalyzes the irreversible oxidation of pyridoxal to this compound.[2]

  • 4-Pyridoxolactonase: This enzyme hydrolyzes this compound to 4-pyridoxic acid.

The genes encoding these enzymes have been identified and characterized in Mesorhizobium loti, highlighting the importance of this pathway for vitamin B6 assimilation in this organism.[3]

In Mammals

In mammals, the primary catabolic fate of pyridoxal is its conversion to 4-pyridoxic acid, which is then excreted in the urine.[4] While this compound is an intermediate in this process, the enzymatic landscape differs from that in bacteria. The key enzyme responsible for the oxidation of pyridoxal to 4-pyridoxic acid in the mammalian liver is aldehyde oxidase .[2][4] It is believed that this conversion can proceed via this compound as a transient intermediate.

The Human Metabolome Database lists this compound as "detected but not quantified" in humans, indicating its presence in human tissues and fluids, although at concentrations that are challenging to measure.[5] It is considered a metabolite in Saccharomyces cerevisiae (yeast) as well.[3]

Quantitative Data

Despite its established role as a metabolite, there is a significant lack of quantitative data on the endogenous concentrations of this compound in biological samples. Most analytical studies have focused on the in vitro enzymatic conversion of other vitamin B6 vitamers to PAL for quantification purposes, rather than measuring its natural levels.[6][7] This is largely due to the anticipated low physiological concentrations and the transient nature of PAL as a metabolic intermediate.

Table 1: Summary of Quantitative Information on this compound

Organism/Sample TypeConcentration RangeMethod of DetectionReference
Human Plasma/UrineDetected but not quantified-[5]
Pseudomonas sp.Not reportedEnzymatic assays
Mesorhizobium lotiNot reportedGenetic and enzymatic studies[3]

Further research is critically needed to establish baseline physiological concentrations of this compound in various organisms and tissues under different physiological and pathological conditions.

Signaling Pathways and Physiological Role

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule. Its primary known role is that of a metabolic intermediate in the degradation of vitamin B6. Any physiological effects are likely indirect and related to the overall flux of vitamin B6 catabolism.

The catabolism of vitamin B6, and thus the formation of PAL, can be influenced by inflammatory conditions. Systemic inflammation has been shown to increase the catabolism of vitamin B6, leading to reduced plasma levels of the active form, PLP.[8] This suggests that under certain conditions, the pathway leading to PAL and subsequently 4-pyridoxic acid is upregulated.

Experimental Protocols

The quantification of endogenous this compound is challenging. Most published methods are designed to measure other vitamin B6 compounds by converting them to PAL first. However, a direct measurement approach would be necessary to determine its natural concentrations.

Sample Preparation for Biological Matrices

A generic workflow for the extraction of small molecules like this compound from biological samples such as plasma, urine, or tissue homogenates would typically involve the following steps:

  • Protein Precipitation: To remove interfering proteins, a precipitation step is essential. This is commonly achieved by adding organic solvents like acetonitrile or acids such as trichloroacetic acid to the sample.[9][10]

  • Centrifugation: Following precipitation, the sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the analyte of interest, is carefully collected.

  • Drying and Reconstitution: The supernatant may be dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the analytical method to be used.

Direct Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most promising technique for the direct, sensitive, and specific quantification of endogenous this compound.

Principle: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

General Protocol:

  • Chromatographic Separation:

    • A C18 reversed-phase column is typically used for the separation of small polar molecules.

    • The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid to improve ionization) and an organic component (e.g., acetonitrile or methanol).

    • A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in positive ion mode is generally suitable for the ionization of pyridoxine derivatives.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment ion generated by collision-induced dissociation). This provides high specificity.

    • The development of a specific MRM method would require the determination of the optimal precursor and product ions and collision energies for this compound, which can be achieved by infusing a pure standard of the compound.

Challenges:

  • Lack of a commercially available stable isotope-labeled internal standard for this compound, which is crucial for accurate quantification by LC-MS/MS.

  • The low endogenous concentrations may be below the limit of quantification of many instruments without significant sample pre-concentration.

Visualizations

Metabolic Pathways

Vitamin_B6_Catabolism cluster_bacterial Bacterial Vitamin B6 Degradation cluster_mammalian Mammalian Vitamin B6 Catabolism Pyridoxal Pyridoxal PAL This compound Pyridoxal->PAL Pyridoxal 4-dehydrogenase PA 4-Pyridoxic Acid PAL->PA 4-Pyridoxolactonase PL_mam Pyridoxal PAL_mam This compound (transient intermediate) PL_mam->PAL_mam Aldehyde Oxidase PA_mam 4-Pyridoxic Acid PL_mam->PA_mam Aldehyde Oxidase PAL_mam->PA_mam Excretion Urine Excretion PA_mam->Excretion

Caption: Vitamin B6 catabolism pathways in bacteria and mammals.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying_Reconstitution Drying & Reconstitution Supernatant_Collection->Drying_Reconstitution LC_Separation LC Separation (C18 Column) Drying_Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification

Caption: Workflow for direct quantification of this compound.

Conclusion and Future Directions

This compound is a naturally occurring metabolite in the vitamin B6 degradation pathway in both bacteria and mammals. While its chemical properties have been valuable for analytical chemistry, its endogenous role remains largely unexplored. The significant gap in quantitative data on its natural concentrations is a major hurdle in understanding its physiological relevance.

Future research should focus on:

  • Developing and validating sensitive and specific LC-MS/MS methods for the direct quantification of endogenous this compound in various biological matrices. The synthesis of a stable isotope-labeled internal standard is a critical step for this endeavor.

  • Investigating the regulation of the enzymes involved in PAL formation and degradation, particularly in mammals, to understand how its levels might be controlled under different physiological and disease states.

  • Exploring potential signaling roles of this compound , if any, beyond its function as a metabolic intermediate.

A deeper understanding of the natural occurrence and dynamics of this compound will provide a more complete picture of vitamin B6 metabolism and could potentially lead to the discovery of new biomarkers or therapeutic targets.

References

Methodological & Application

Application Note: HPLC Analysis of 4-Pyridoxolactone for Vitamin B6 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin B6 is a water-soluble vitamin that exists in six common forms, collectively known as vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP). Accurate quantification of vitamin B6 is crucial in food science, clinical diagnostics, and drug development. A highly sensitive and specific method for determining total and individual vitamin B6 compounds involves their conversion to the highly fluorescent derivative, 4-pyridoxolactone (PAL).[1][2][3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the quantification of this compound, providing a reliable means of assessing vitamin B6 content in various matrices.

The principle of this method relies on the enzymatic conversion of vitamin B6 vitamers into this compound.[2][3] This conversion is achieved through a series of specific enzymatic reactions, and for the phosphate forms, an initial acid hydrolysis step is employed.[1][2] The resulting this compound is then separated by reversed-phase HPLC and quantified using a fluorescence detector, which offers high sensitivity and specificity.[2][4]

Experimental Workflow

The overall experimental workflow for the determination of vitamin B6 as this compound is depicted below. The process begins with sample preparation, which may include acid hydrolysis to dephosphorylate the vitamin B6 vitamers. This is followed by enzymatic conversion of the free vitamers to this compound, which is then analyzed by HPLC with fluorescence detection.

Vitamin B6 Analysis Workflow cluster_prep Sample Preparation cluster_conversion Enzymatic Conversion cluster_analysis Analysis Sample Sample (Food, Plasma, etc.) Hydrolysis Acid Hydrolysis (HCl) (for phosphorylated forms) Sample->Hydrolysis if needed Extraction Extraction Sample->Extraction Hydrolysis->Extraction Enzymatic_Reaction Enzymatic Conversion to This compound Extraction->Enzymatic_Reaction HPLC HPLC Separation Enzymatic_Reaction->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Fig. 1: Experimental workflow for Vitamin B6 analysis.

Detailed Protocols

1. Sample Preparation

Sample preparation is a critical step and varies depending on the matrix and the vitamin B6 forms to be determined (free or total).

a) For Food Samples (General Protocol):

  • Homogenize a known weight of the food sample.

  • For the determination of total vitamin B6 (including phosphorylated and glucosylated forms), suspend the homogenate in 0.44 M HCl.[2] For meat samples, 0.055 M HCl can be used.[2]

  • To hydrolyze the 5'-phosphate forms and pyridoxine-β-glucoside, autoclave the suspension at 121°C for 5 hours.[2]

  • Cool the mixture to room temperature and adjust the pH to the optimal range for the subsequent enzymatic reactions.

  • Centrifuge the sample to pellet any solid material and collect the supernatant.

  • The supernatant can be further purified if necessary, for example, by solid-phase extraction (SPE).

b) For Urine Samples:

  • Urine samples can often be analyzed with minimal preparation.[3]

  • Centrifuge the urine sample to remove any particulate matter.

  • The supernatant can be directly used for the enzymatic conversion step.

2. Enzymatic Conversion to this compound

The conversion of different vitamin B6 vitamers into this compound is achieved using a combination of specific enzymes.[1][2][3]

  • Pyridoxal (PL) is oxidized to this compound by pyridoxal 4-dehydrogenase (PLDH) .[1][2]

  • Pyridoxine (PN) is converted to this compound in a coupled reaction involving pyridoxine 4-oxidase and PLDH .[1][2]

  • Pyridoxamine (PM) is converted to this compound through a coupled reaction involving pyridoxamine-pyruvate aminotransferase and PLDH .[1][2]

Protocol for Enzymatic Conversion:

  • To a specific volume of the prepared sample extract (supernatant), add a buffer solution containing the necessary cofactors for the enzymatic reactions (e.g., pyruvate for the transaminase).

  • Add the specific enzyme or combination of enzymes required for the conversion of the target vitamin B6 vitamer(s).

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient time to ensure complete conversion (typically 2-3 hours).[3]

  • Stop the reaction, for example, by adding an acid or by heat inactivation.

  • Filter the reaction mixture through a 0.45 µm filter before HPLC injection.

Enzymatic Conversion Pathway cluster_vitamers Vitamin B6 Vitamers cluster_enzymes Enzymes cluster_product Final Product PL Pyridoxal (PL) PLDH PLDH PL->PLDH PN Pyridoxine (PN) PN_Oxidase Pyridoxine 4-Oxidase PN->PN_Oxidase PM Pyridoxamine (PM) PM_Transaminase Pyridoxamine-Pyruvate Aminotransferase PM->PM_Transaminase PAL This compound (PAL) PLDH->PAL PN_Oxidase->PLDH PM_Transaminase->PLDH

Fig. 2: Enzymatic conversion pathways to this compound.

3. HPLC Analysis

The separation and quantification of this compound are performed using a reversed-phase HPLC system with fluorescence detection.

HPLC System and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a pump, autosampler, column oven, and fluorescence detector.[2]
Column C18 reversed-phase column (e.g., Symmetry® C18, 250 mm × 4.6 mm, 5 µm).[5]
Mobile Phase Isocratic elution is often sufficient. A common mobile phase is a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol).[5]
Flow Rate Typically around 0.5 - 1.0 mL/min.[2][6]
Injection Volume 20 - 100 µL.[2][6]
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C).
Fluorescence Detector Excitation Wavelength: 360 nm, Emission Wavelength: 430 nm.[2][7]

Data Analysis and Quantification

A standard curve is generated by injecting known concentrations of a this compound standard. The concentration of this compound in the samples is then determined by comparing the peak area of the analyte with the standard curve. The initial concentration of the specific vitamin B6 vitamer in the original sample can be calculated by taking into account the dilution factors during sample preparation and the stoichiometry of the enzymatic conversion.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of this compound and related vitamin B6 compounds from various studies.

ParameterValueMatrixReference
Linearity Range (4-Pyridoxic Acid) 0.0125 - 0.8 µMUrine[5]
Linearity Range (PLP) 7.7 - 300 nmol/LPlasma[8]
Linearity Range (4-Pyridoxic Acid) 3.7 - 300 nmol/LPlasma[8]
Limit of Detection (LOD) (PM, PL, PN) 0.28, 0.36, 0.43 ng/mLCereal Products[3]
Recovery 14 - 114%Various Foods[4]
Recovery (PM, PL, PN) 90.4 - 98.1%Cereal Products[3]
Retention Time (4-Pyridoxic Acid) 8.0 minUrine[5]

The HPLC method with fluorescence detection for the analysis of this compound provides a highly sensitive, specific, and reliable approach for the determination of vitamin B6 in a wide range of samples. The enzymatic conversion of all vitamers to a single, highly fluorescent compound simplifies the chromatography and enhances detection limits. The detailed protocols and quantitative data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique for accurate vitamin B6 quantification.

References

Application Notes and Protocols: 4-Pyridoxolactone as a Fluorescent Marker in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone is a derivative of vitamin B6 (pyridoxine) and a key metabolite in its catabolic pathway.[1][2] Notably, it is a highly fluorescent compound, a property that has been primarily exploited for the quantitative analysis of vitamin B6 vitamers in various biological and food samples.[3] Upon enzymatic conversion of different forms of vitamin B6 to this compound, its fluorescence allows for sensitive detection using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.[1][2] While its direct application as a fluorescent stain for cellular imaging is not yet widely established in scientific literature, its intrinsic fluorescence and presence in the cytoplasm suggest potential for such applications.[4]

This document provides detailed application notes on the established use of this compound as a fluorescent reporter in analytical assays and presents a hypothetical protocol for its potential use as a fluorescent marker in biological samples, based on its known chemical and fluorescent properties.

Physicochemical and Fluorescent Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇NO₃[6]
Molecular Weight 165.15 g/mol [6]
Appearance White to light yellow powder[5]
Cellular Localization Cytoplasm[4]
Reported Excitation (related compound 4-pyridoxic acid) ~310-320 nm[3]
Reported Emission (related compound 4-pyridoxic acid) ~430-460 nm[3]
Fluorescence Characteristic Highly fluorescent, pH-dependent[3][5]

Established Application: Fluorescent Reporter for Vitamin B6 Analysis

The primary and well-established application of this compound's fluorescence is in the quantitative analysis of vitamin B6 compounds. This method relies on the enzymatic conversion of various vitamin B6 forms (pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated forms) into the single, highly fluorescent this compound.[1][2] This unified endpoint simplifies detection and quantification.

Signaling Pathway: Vitamin B6 Catabolism to this compound

The enzymatic conversion of pyridoxine to this compound is a key part of the vitamin B6 degradation pathway in some bacteria.[1] A simplified representation of this pathway is provided below.

VitaminB6_Catabolism Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase FourPL This compound Pyridoxal->FourPL Pyridoxal 4-dehydrogenase VitaminB6_Quantification_Workflow cluster_prep Sample Preparation cluster_conversion Enzymatic Conversion cluster_analysis Analysis Sample Biological Sample Deproteinize Deproteinization & Neutralization Sample->Deproteinize Enzyme_Mix Add Enzymes & Cofactors (Pyridoxine 4-oxidase, Pyridoxal 4-dehydrogenase, NAD+) Deproteinize->Enzyme_Mix Incubate Incubate at 30°C Enzyme_Mix->Incubate HPLC HPLC Separation (C18 Column) Incubate->HPLC Fluorescence_Detection Fluorescence Detection (Ex: ~320 nm, Em: ~430 nm) HPLC->Fluorescence_Detection Quantification Quantification vs. Standard Fluorescence_Detection->Quantification Imaging_Protocol_Development Start Start: Hypothesis (4-PL as an intracellular marker) Concentration Optimize 4-PL Concentration Start->Concentration Time Optimize Incubation Time Concentration->Time Cytotoxicity Assess Cytotoxicity (e.g., viability assay) Concentration->Cytotoxicity Imaging_Params Optimize Imaging Parameters (Excitation, Emission, Exposure) Time->Imaging_Params Time->Cytotoxicity Imaging_Params->Cytotoxicity Localization Analyze Subcellular Localization Cytotoxicity->Localization Conclusion Conclusion on Feasibility Localization->Conclusion

References

Application Notes and Protocols for 4-Pyridoxolactone Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 4-pyridoxolactone, a key metabolite of vitamin B6, in human urine and plasma. The methodologies outlined are based on High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offering high sensitivity and specificity for pharmacokinetic studies, nutritional assessment, and clinical research.

Introduction

This compound is the lactone form of 4-pyridoxic acid (4-PA), the primary urinary metabolite of vitamin B6. The determination of this compound and 4-PA levels in biological fluids is crucial for evaluating vitamin B6 status and metabolism. In acidic conditions, 4-pyridoxic acid can be converted to this compound, a highly fluorescent compound, enabling sensitive detection. This document details the necessary procedures for sample preparation and instrumental analysis.

Biochemical Pathway

The metabolism of vitamin B6 primarily results in the formation of 4-pyridoxic acid, which is then excreted in the urine. Under acidic conditions, 4-pyridoxic acid can cyclize to form this compound.

Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine) Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine) Pyridoxal 5'-phosphate (PLP)\n(Active form) Pyridoxal 5'-phosphate (PLP) (Active form) Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine)->Pyridoxal 5'-phosphate (PLP)\n(Active form) Metabolic Conversion 4-Pyridoxic Acid (4-PA) 4-Pyridoxic Acid (4-PA) Pyridoxal 5'-phosphate (PLP)\n(Active form)->4-Pyridoxic Acid (4-PA) Oxidation This compound This compound 4-Pyridoxic Acid (4-PA)->this compound Acid-catalyzed Lactonization Urinary Excretion Urinary Excretion 4-Pyridoxic Acid (4-PA)->Urinary Excretion

Figure 1: Simplified metabolic pathway of Vitamin B6 to this compound.

Section 1: Analysis in Urine

Method 1: HPLC with Fluorescence Detection via Acid-Catalyzed Lactonization

This method is based on the conversion of urinary 4-pyridoxic acid to this compound, which is then quantified by HPLC with fluorescence detection.[1][2]

Experimental Protocol:

  • Sample Preparation (Acid Hydrolysis and Lactonization):

    • To 1 mL of urine in a screw-capped test tube, add 0.25 mL of concentrated hydrochloric acid (HCl).[3]

    • Screw the tube top on loosely and heat in a boiling water bath for 60 minutes to facilitate the conversion of 4-pyridoxic acid to this compound.[1][3]

    • Cool the sample to room temperature.

    • Adjust the pH to approximately 7.0 with 1.0 N Sodium Hydroxide.[3]

    • Dilute the sample as needed with the mobile phase.

    • Filter the supernatant through a 0.22 µm cellulose acetate filter before injection into the HPLC system.[4]

  • HPLC Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.[5]

    • Column: Cosmosil 5C18MS-II column (250 x 4.6 mm) or equivalent reversed-phase C18 column.[5]

    • Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 7.0) and 10% (v/v) methanol.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Injection Volume: 100 µL.[5]

    • Fluorescence Detection: Excitation at 360 nm and emission at 430 nm.[5]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Urine Sample (1 mL) Urine Sample (1 mL) Add HCl (0.25 mL) Add HCl (0.25 mL) Urine Sample (1 mL)->Add HCl (0.25 mL) Heat (100°C, 60 min) Heat (100°C, 60 min) Add HCl (0.25 mL)->Heat (100°C, 60 min) Cool Cool Heat (100°C, 60 min)->Cool Neutralize (NaOH) Neutralize (NaOH) Cool->Neutralize (NaOH) Dilute & Filter (0.22 µm) Dilute & Filter (0.22 µm) Neutralize (NaOH)->Dilute & Filter (0.22 µm) Prepared Sample Prepared Sample Inject (100 µL) Inject (100 µL) Prepared Sample->Inject (100 µL) C18 Column C18 Column Inject (100 µL)->C18 Column Fluorescence Detection\n(Ex: 360 nm, Em: 430 nm) Fluorescence Detection (Ex: 360 nm, Em: 430 nm) C18 Column->Fluorescence Detection\n(Ex: 360 nm, Em: 430 nm) Data Acquisition Data Acquisition Fluorescence Detection\n(Ex: 360 nm, Em: 430 nm)->Data Acquisition

Figure 2: Workflow for HPLC-fluorescence detection of this compound in urine.

Method 2: HPLC-UV Detection of 4-Pyridoxic Acid

This method directly measures 4-pyridoxic acid without the lactonization step.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of urine, add 100 µL of 6% perchloric acid in a 1:1 ratio to precipitate proteins.[4]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.[4]

    • Transfer the supernatant to another tube and centrifuge again under the same conditions.

    • Filter the final supernatant through a 0.22 µm filter.[4]

    • Transfer 100 µL of the supernatant to an HPLC vial for injection.

  • HPLC Conditions:

    • HPLC System: Waters 2695 separation module with a Waters 2998 photodiode array detector or equivalent.[4]

    • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm.[4]

    • Mobile Phase: A gradient of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate at pH 3.5 (adjusted with orthophosphoric acid).[4]

    • Flow Rate: 1 mL/min.[4]

    • Column Temperature: 25°C.[4]

    • Injection Volume: 50 µL.[4]

    • UV Detection: 302 nm.[4]

Quantitative Data Summary for Urine Analysis:

ParameterHPLC-UV Method for 4-Pyridoxic AcidReference
Linearity Range0.0125 to 0.8 µM[4]
Limit of Quantification (LOQ)0.0125 µM[4]
Retention Time~8.0 min[4]
Recovery~76% in urine vs. 104% in water (QCL)

Section 2: Analysis in Plasma

LC-MS/MS Method for Vitamin B6 Vitamers including 4-Pyridoxic Acid

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple vitamin B6 vitamers, including 4-pyridoxic acid, the precursor to this compound.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a 60 µL plasma sample, add a stable isotope-labeled internal standard.[6][7]

    • Add 120 µL of 0.6 M trichloroacetic acid or perchloric acid to precipitate proteins.[4][6][7]

    • Vortex mix for 20-30 seconds.[3]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[3]

    • Collect the supernatant for LC-MS/MS analysis.[3]

  • LC-MS/MS Conditions:

    • LC System: An ultra-performance liquid chromatography (UPLC) system.[8]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[9]

    • Column: A suitable reversed-phase column for polar analytes.

    • Mobile Phase: A binary gradient system, for example:

      • Solvent A: 0.1% formic acid in water.[9]

      • Solvent B: Methanol.[9]

    • Flow Rate: 0.3 mL/min.[9]

    • Injection Volume: 1 µL.[9]

    • MS/MS Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

Plasma Analysis Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample (60 µL) Plasma Sample (60 µL) Add Internal Standard Add Internal Standard Plasma Sample (60 µL)->Add Internal Standard Protein Precipitation\n(Trichloroacetic Acid) Protein Precipitation (Trichloroacetic Acid) Add Internal Standard->Protein Precipitation\n(Trichloroacetic Acid) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation\n(Trichloroacetic Acid)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Prepared Supernatant Prepared Supernatant Inject (1 µL) Inject (1 µL) Prepared Supernatant->Inject (1 µL) UPLC Separation UPLC Separation Inject (1 µL)->UPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

Figure 3: Workflow for LC-MS/MS analysis of 4-Pyridoxic Acid in plasma.

Quantitative Data Summary for Plasma Analysis (LC-MS/MS):

ParameterValueReference
Linearity Range5 to 500 nmol/L (for PLP)[7][10]
Limit of Quantification (LOQ)5 nmol/L (for PLP)[7]
Inter-day Precision (CV)4 to 10%[9]
Intra-day Precision (CV)4 to 10%[9]
Recovery92 to 111%[9]

Materials and Reagents

  • 4-Pyridoxic acid standard (Sigma-Aldrich or equivalent)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Perchloric acid or Trichloroacetic acid

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Sodium heptane sulfonate

  • Orthophosphoric acid

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Stable isotope-labeled internal standards (for LC-MS/MS)

  • Ultrapure water

  • Syringe filters (0.22 µm)

General Considerations

  • Sample Stability: Store urine and plasma samples at -80°C to ensure the stability of vitamin B6 metabolites.[4]

  • Method Validation: All analytical methods should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

  • Matrix Effects: For LC-MS/MS analysis, it is crucial to evaluate and minimize matrix effects, which can cause ion suppression or enhancement. The use of stable isotope-labeled internal standards is highly recommended.

References

Application Notes and Protocols: 4-Pyridoxolactone in Clinical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone (PAL) is a highly fluorescent compound derived from the bacterial oxidation of vitamin B6. While not a direct therapeutic agent, this compound serves as a crucial intermediate and analytical marker in clinical chemistry. Its primary application lies in the sensitive and specific quantification of various vitamin B6 forms (vitamers) in biological matrices. This is achieved by the enzymatic conversion of different vitamin B6 compounds into this compound, which is then measured using high-performance liquid chromatography (HPLC) with fluorescence detection.[1][2] This methodology is pivotal for assessing vitamin B6 status, which is essential for numerous metabolic processes. Furthermore, as the metabolic precursor to 4-pyridoxic acid (4-PA), the principal catabolite of vitamin B6 in humans, it is indirectly linked to clinical research areas such as the study of osteoarthritis, where urinary 4-PA levels are being investigated as a potential biomarker for disease severity.[3][4][5]

Core Applications

  • Quantitative Analysis of Vitamin B6 Vitamers: The most significant application of this compound is as a stable, highly fluorescent endpoint for the determination of pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated forms in biological samples like plasma, urine, and tissues.[1][2]

  • Biomarker Research in Osteoarthritis: Urinary levels of 4-pyridoxic acid, the downstream metabolite of this compound, have been correlated with the severity of knee osteoarthritis.[3][6] This suggests that the metabolic pathway involving this compound could be relevant for biomarker development in inflammatory diseases.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis
ParameterValueReference
HPLC System Reversed-phase isocratic HPLC[7]
Column Cosmosil 5C18MS-II (250 x 4.6 mm)[7]
Mobile Phase 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol[7]
Flow Rate 0.5 mL/min[7]
Injection Volume 100 µL[7]
Fluorescence Detection Excitation: 360 nm, Emission: 430 nm[7]
Table 2: Performance Characteristics of Vitamin B6 Analysis via this compound Conversion
ParameterValueSample MatrixReference
Recovery 14% to 114%Various foods[8]
Analytical Measurement Range (PLP) 7.7 - 300 nmol/LHuman Plasma[9]
Analytical Measurement Range (4-PA) 3.7 - 300 nmol/LHuman Plasma[9]
Total Imprecision (PLP) <15%Human Plasma[9]
Total Imprecision (4-PA) <5%Human Plasma[9]
Limit of Detection (Pyridoxine) 0.09 ng/mLChocolate Formulations[10]
Limit of Quantitation (Pyridoxine) 0.29 ng/mLChocolate Formulations[10]
Table 3: Urinary 4-Pyridoxic Acid Levels in Knee Osteoarthritis (Kellgren-Lawrence Grade)
KL GradeMean 4-PA Levels (nmol/mg creatinine)p-value (vs. KL 4)Reference
0Significantly lower< 0.001[3]
1Significantly lower< 0.05[3]
2Significantly lower< 0.05[3]
3Significantly lower< 0.05[3]
4Highest-[3]

Signaling Pathways and Logical Relationships

The primary role of this compound in a clinical context is within the analytical workflow for vitamin B6 determination. The following diagram illustrates the enzymatic conversion of different vitamin B6 vitamers into the common, fluorescently detectable this compound.

G cluster_vitamers Vitamin B6 Vitamers cluster_enzymes Enzymatic Conversion cluster_analysis Analysis Pyridoxine Pyridoxine (PN) PN_Oxidase Pyridoxine 4-Oxidase Pyridoxine->PN_Oxidase Pyridoxamine Pyridoxamine (PM) PM_Transaminase Pyridoxamine-Pyruvate Aminotransferase Pyridoxamine->PM_Transaminase Pyridoxal Pyridoxal (PL) PL_Dehydrogenase Pyridoxal 4-Dehydrogenase Pyridoxal->PL_Dehydrogenase PN_Oxidase->Pyridoxal PM_Transaminase->Pyridoxal PAL This compound (Fluorescent) PL_Dehydrogenase->PAL HPLC HPLC-Fluorescence Detection PAL->HPLC

Caption: Enzymatic conversion of vitamin B6 vitamers to this compound for HPLC analysis.

The catabolism of vitamin B6 in humans ultimately leads to the formation of 4-pyridoxic acid, which is excreted in the urine. This pathway is relevant for understanding the origins of the potential osteoarthritis biomarker.

G PL Pyridoxal PAL This compound PL->PAL Pyridoxal 4-Dehydrogenase PA 4-Pyridoxic Acid PAL->PA 4-Pyridoxolactonase Urine Urinary Excretion PA->Urine

Caption: Catabolic pathway of Pyridoxal to urinary 4-Pyridoxic Acid.

Experimental Protocols

Protocol 1: Sample Preparation for Vitamin B6 Analysis from Plasma

This protocol outlines the steps for preparing plasma samples for the quantification of vitamin B6 vitamers.

Materials:

  • Whole blood collected in Green top (Li or Na heparin) tubes.

  • Amber microcentrifuge tubes to protect from light.

  • Refrigerated centrifuge (4°C).

  • Perchloric acid (6%).

  • Potassium carbonate.

  • pH meter.

Procedure:

  • Blood Collection: Collect whole blood into heparinized tubes.

  • Light Protection: Immediately protect the specimen from light by wrapping the tube in aluminum foil.[11]

  • Centrifugation: Within 2 hours of collection, centrifuge the blood sample in a refrigerated centrifuge at 4°C.[11]

  • Plasma Separation: Carefully aspirate the plasma and transfer it to an amber microcentrifuge tube.[11]

  • Storage: Store the plasma frozen at -20°C or lower until analysis.

  • Protein Precipitation: For analysis, thaw the plasma sample. Add an equal volume of ice-cold 6% perchloric acid to precipitate proteins.

  • Incubation: Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a new tube and neutralize to approximately pH 7.0 with potassium carbonate.

  • Final Centrifugation: Centrifuge to pellet the potassium perchlorate precipitate.

  • Sample for Analysis: The resulting supernatant is ready for enzymatic conversion and HPLC analysis.

Protocol 2: Enzymatic Conversion of Pyridoxal to this compound

This protocol describes the specific conversion of pyridoxal to this compound.[7]

Materials:

  • Prepared sample supernatant (from Protocol 1) or pyridoxal standard.

  • 20 mM Sodium phosphate buffer (pH 8.0).

  • 1 mM NAD+ solution.

  • Pyridoxal 4-dehydrogenase (PLDH) enzyme.

  • 0.44 M HCl.

  • Eppendorf tubes.

  • Water bath or incubator at 30°C.

Procedure:

  • Reaction Mixture Preparation: In a 600 µL Eppendorf tube, prepare a 180 µL reaction mixture containing:

    • 20 mM sodium phosphate buffer (pH 8.0).

    • 1 mM NAD+.

    • 1 mU Pyridoxal 4-dehydrogenase.

    • Sample or standard containing 0.5–200 pmol of pyridoxal.

  • Incubation: Cap the tube and incubate at 30°C for 1 hour.

  • Reaction Termination: Stop the enzymatic reaction by adding 20 µL of 0.44 M HCl.

  • Filtration: Filter the reaction mixture through a 0.2 µm filter.

  • HPLC Injection: The filtrate is now ready for injection into the HPLC system.

Note on other vitamers: To convert pyridoxine, a coupling reaction with pyridoxine 4-oxidase and PLDH is used. For pyridoxamine, a coupling reaction involving pyridoxamine-pyruvate aminotransferase and PLDH is employed.[1][7] Phosphorylated forms require a preliminary acid hydrolysis step to be converted to their free forms.[1][7]

Protocol 3: HPLC Analysis of this compound

This protocol details the HPLC conditions for the quantification of the generated this compound.

Materials:

  • Reversed-phase HPLC system with a fluorescence detector.

  • Cosmosil 5C18MS-II column (or equivalent).

  • Mobile phase: 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol.

  • Prepared sample after enzymatic conversion.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 100 µL of the filtered sample from Protocol 2.

  • Chromatographic Run: Run the isocratic method for a sufficient time to allow for the elution of this compound.

  • Fluorescence Detection: Monitor the column effluent with the fluorescence detector set to an excitation wavelength of 360 nm and an emission wavelength of 430 nm.[7]

  • Quantification: Create a standard curve by running known concentrations of this compound (or by converting known concentrations of vitamin B6 standards). Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to data analysis for the determination of vitamin B6 status.

G cluster_collection Sample Collection & Processing cluster_prep Sample Preparation cluster_conversion Enzymatic Conversion cluster_analysis Analysis Collect Collect Blood (Heparin Tube) Protect Protect from Light Collect->Protect Centrifuge Centrifuge at 4°C Protect->Centrifuge Separate Separate Plasma Centrifuge->Separate Precipitate Protein Precipitation (Perchloric Acid) Separate->Precipitate Neutralize Neutralize Supernatant Precipitate->Neutralize Enzyme_Rxn Incubate with Enzymes (e.g., PLDH) & NAD+ Neutralize->Enzyme_Rxn Stop_Rxn Stop Reaction (HCl) Enzyme_Rxn->Stop_Rxn HPLC HPLC-Fluorescence Analysis Stop_Rxn->HPLC Data Quantify against Standard Curve HPLC->Data

Caption: Workflow for Vitamin B6 quantification using this compound conversion.

References

Application Notes and Protocols: 4-Pyridoxolactone as a Biomarker for Vitamin B6 Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes. It exists in several forms, collectively known as vitamers, with pyridoxal 5'-phosphate (PLP) being the primary active coenzyme. Accurate assessment of vitamin B6 status is essential for clinical diagnostics, nutritional monitoring, and in the development of therapeutic agents. While plasma PLP is a commonly used biomarker, its levels can be influenced by factors such as inflammation, albumin concentration, and alkaline phosphatase activity, potentially limiting its reliability in certain populations.[1][2][3][4]

4-Pyridoxic acid (PA) is the primary catabolic product of vitamin B6 metabolism and is excreted in the urine.[5][6] Its lactone form, 4-pyridoxolactone, is a highly fluorescent compound that can be utilized for the sensitive determination of vitamin B6 compounds.[7] The measurement of 4-pyridoxic acid and its conversion to this compound for analysis offers a valuable tool for assessing vitamin B6 status, reflecting dietary intake and metabolic turnover.[5][8][9] This document provides detailed application notes and protocols for the use of this compound as a biomarker for vitamin B6 status.

Data Presentation

Table 1: Performance Characteristics of HPLC Methods for Vitamin B6 Metabolite Analysis

This table summarizes the performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-pyridoxic acid (PA) and pyridoxal 5'-phosphate (PLP).

AnalyteMethodLinearity Range (nmol/L)LOD (nmol/L)LOQ (nmol/L)Reference
4-Pyridoxic Acid (PA)HPLC-UV12.5 - 800-12.5
4-Pyridoxic Acid (PA)HPLC with Fluorescence Detection3.3 - 339--[10]
Pyridoxal 5'-Phosphate (PLP)HPLC with Fluorescence Detection7.8 - 350--[10]
4-Pyridoxic Acid (PA)LC-MS/MS5 - 2001.0 - 5.03.0 - 15.0[1]
Pyridoxal 5'-Phosphate (PLP)LC-MS/MS5 - 2000.5 - 2.01.5 - 6.0[1]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Table 2: Reference Ranges for Vitamin B6 Status Biomarkers

This table provides reference ranges for key biomarkers used to assess vitamin B6 status.

BiomarkerMatrixPopulationReference RangeStatus IndicationReference
Plasma PLPPlasmaAdults≥ 30 nmol/LAdequate[4]
Plasma PLPPlasmaAdults5-50 µg/LNormal[4]
Urinary 4-Pyridoxic AcidUrineAdults> 3 µmol/dayAdequate[9]
Urinary 4-Pyridoxic Acid/Creatinine RatioRandom UrineAdults-Correlates with 24-h excretion[11]

Experimental Protocols

Protocol 1: Quantification of Urinary 4-Pyridoxic Acid by Conversion to this compound followed by HPLC-Fluorescence Detection

This protocol describes the conversion of 4-pyridoxic acid in urine to its fluorescent lactone form for quantification.

1. Materials and Reagents:

  • Human urine samples

  • Hydrochloric acid (HCl), concentrated

  • Potassium phosphate buffer (20 mM, pH 7.0)

  • Methanol, HPLC grade

  • 4-Pyridoxic acid standard

  • Deionized water

2. Sample Preparation (Lactonization):

  • To 1.0 mL of urine, add 100 µL of concentrated HCl.

  • Heat the mixture in a boiling water bath for 5 minutes to facilitate the conversion of 4-pyridoxic acid to this compound.[3]

  • Cool the samples to room temperature.

  • Dilute the acid-treated urine samples with the mobile phase as needed to fall within the calibration curve range.

  • Filter the diluted sample through a 0.2 µm syringe filter before injection into the HPLC system.[7]

3. HPLC-Fluorescence Detection:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.

  • Column: Cosmosil 5C18MS-II column (250 x 4.6 mm) or equivalent C18 reversed-phase column.[7]

  • Mobile Phase: 20 mM potassium phosphate buffer (pH 7.0) and 10% (v/v) methanol.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 100 µL.[7]

  • Fluorescence Detection: Excitation at 360 nm and emission at 430 nm.[7]

4. Calibration and Quantification:

  • Prepare a stock solution of 4-pyridoxic acid in deionized water.

  • Prepare a series of working standards by serial dilution of the stock solution.

  • Treat the standards with HCl in the same manner as the urine samples to convert 4-pyridoxic acid to this compound.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Quantify the amount of 4-pyridoxic acid in the urine samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis of Vitamin B6 Vitamers in Plasma using Protein Precipitation and LC-MS/MS

This protocol details a general method for the extraction and quantification of multiple vitamin B6 vitamers, including 4-pyridoxic acid, from plasma.

1. Materials and Reagents:

  • Human plasma (collected in EDTA or heparin tubes and protected from light).[2]

  • Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold.[1]

  • Internal standard solution (e.g., Pyridoxine-d3).[1]

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid or other mobile phase modifiers as required by the specific LC-MS/MS method.

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold 10% TCA to precipitate proteins.[1]

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A UHPLC or HPLC system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Injection Volume: 10-20 µL.

  • MS Detection: Operate in positive ion mode using Selected Reaction Monitoring (SRM) for each analyte and internal standard. Specific SRM transitions and collision energies should be optimized for the instrument used.

4. Data Analysis:

  • Generate calibration curves for each analyte using standards prepared in a similar matrix (e.g., charcoal-stripped plasma).

  • Calculate the ratio of the peak area of each analyte to its corresponding internal standard.

  • Quantify the concentration of each vitamer in the plasma samples using the calibration curves.

Visualizations

VitaminB6_Metabolism Pyridoxine Pyridoxine (PN) Pyridoxal Pyridoxal (PL) Pyridoxine->Pyridoxal Pyridoxine 4-oxidase PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) Pyridoxal->PLP Pyridoxal kinase PA 4-Pyridoxic Acid (PA) Pyridoxal->PA Aldehyde oxidase / NAD+-dependent aldehyde dehydrogenase PAL This compound Pyridoxal->PAL Pyridoxal 4-dehydrogenase Pyridoxamine Pyridoxamine (PM) Pyridoxamine->Pyridoxal Pyridoxamine-pyruvate aminotransferase PA->PAL Acidification (HCl) Urine Urinary Excretion PA->Urine

Caption: Vitamin B6 metabolism and conversion to this compound.

Experimental_Workflow Sample Biological Sample (Urine or Plasma) UrinePrep Urine Sample Preparation (Acidification with HCl) Sample->UrinePrep PlasmaPrep Plasma Sample Preparation (Protein Precipitation with TCA) Sample->PlasmaPrep Analysis HPLC or LC-MS/MS Analysis UrinePrep->Analysis PlasmaPrep->Analysis Data Data Acquisition and Processing Analysis->Data Quant Quantification of This compound / 4-Pyridoxic Acid Data->Quant

Caption: General experimental workflow for this compound analysis.

Logical_Relationship Status Vitamin B6 Status PA_Excretion Urinary 4-Pyridoxic Acid (4-PA) Excretion Status->PA_Excretion Intake Dietary Vitamin B6 Intake Intake->Status Metabolism Metabolism Metabolism->Status PAL_Measurement This compound Measurement PA_Excretion->PAL_Measurement via Lactonization Assessment Assessment of Vitamin B6 Status PAL_Measurement->Assessment

Caption: Rationale for using this compound as a biomarker.

References

Quantitative Analysis of 4-Pyridoxolactone by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone is a key metabolite in the catabolism of vitamin B6, an essential nutrient involved in numerous physiological processes. Accurate quantification of this compound in biological matrices is crucial for understanding vitamin B6 metabolism, diagnosing related disorders, and in the development of new therapeutics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of this and other small molecules.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using mass spectrometry. The methodologies outlined are based on established principles of bioanalytical method development and validation, drawing from existing literature on the analysis of vitamin B6 and its metabolites.

Principle of the Method

The quantitative analysis of this compound by LC-MS/MS is based on the principle of stable isotope dilution. A known amount of a stable isotope-labeled internal standard (SIL-IS), structurally identical to this compound but with a higher mass, is added to the sample at the beginning of the sample preparation process. This SIL-IS co-elutes with the endogenous this compound during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the SIL-IS compensates for any variability during sample preparation and analysis. The detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Protein precipitation is a common and effective method for plasma and urine samples.

Materials:

  • Human plasma or urine samples

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) (optional, for protein precipitation)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure (Protein Precipitation):

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d3 in 50% methanol).

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98% Mobile Phase A).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B (re-equilibration)

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Nebulizing Gas Flow: 3 L/min

  • Drying Gas Flow: 10 L/min

  • Collision Gas: Argon

MRM Transitions:

Based on the known molecular weight of this compound (165.15 g/mol ) and common fragmentation patterns of similar molecules, the following MRM transitions are proposed. These should be optimized for the specific instrument used. The molecular ion [M+H]+ for this compound is m/z 166.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
This compound166.1138.1110.11525
This compound-d3 (IS)169.1141.1113.11525

Note: The product ions are proposed based on potential losses of CO (28 Da) and subsequent fragments. These must be confirmed experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantitative analysis of this compound. The data presented here is illustrative and should be established for each specific laboratory and application.

Table 1: Method Validation Parameters

ParameterExpected Performance
Linearity (r²)> 0.99
Lower Limit of Quantitation (LLOQ)1 - 10 ng/mL
Upper Limit of Quantitation (ULOQ)1000 - 5000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery (%)Consistent, precise, and reproducible (>80%)
Matrix EffectMinimal and compensated by the internal standard
StabilityStable under defined storage and handling conditions

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
1 (LLOQ)0.012 ± 0.002105.3
50.058 ± 0.00598.7
250.295 ± 0.015101.2
1001.180 ± 0.05099.5
5005.950 ± 0.200100.8
1000 (ULOQ)11.98 ± 0.45099.9

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard (this compound-d3) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification (Calibration Curve) calculate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

Vitamin B6 Metabolic Pathway to this compound

metabolic_pathway PN Pyridoxine (PN) PL Pyridoxal (PL) PN->PL Oxidation enzyme1 Pyridoxine-4-oxidase PA 4-Pyridoxic Acid (PA) PL->PA Oxidation enzyme2 Aldehyde oxidase or NAD+-dependent aldehyde dehydrogenase PAL This compound PA->PAL Intramolecular Esterification enzyme3 Lactonization (Spontaneous/Acid-catalyzed)

Application Notes and Protocols for 4-Pyridoxolactone Analysis: A Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Pyridoxolactone is a key metabolite of vitamin B6, and its accurate quantification in biological matrices is crucial for nutritional and clinical research. Effective sample preparation is a critical prerequisite for reliable analysis, aiming to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection. This document provides detailed application notes and protocols for the primary sample preparation techniques employed for this compound analysis: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method depends on the sample matrix, the required sensitivity, and the available resources. Below is a summary of the performance characteristics of each technique.

TechniqueTypical RecoveryMatrix EffectThroughputCost per SampleKey AdvantagesKey Disadvantages
Protein Precipitation 76-104% (for 4-pyridoxic acid)HighHighLowSimple, fast, and inexpensive.High matrix effects, less clean extract.[1]
Solid-Phase Extraction (SPE) Reported as high but variableLow to MediumMediumMediumCleaner extracts, reduced matrix effects, potential for automation.[2][3]Method development can be complex, requires specific cartridges.
Liquid-Liquid Extraction (LLE) Generally good, but solvent dependentMediumLow to MediumLow to MediumEffective for a wide range of analytes, relatively inexpensive.Can be labor-intensive, uses larger volumes of organic solvents.[4]

Experimental Protocols

Protein Precipitation (PPT)

This protocol is adapted from a validated method for the analysis of 4-pyridoxic acid, the precursor of this compound, in human urine.

Objective: To remove proteins from biological fluids (e.g., plasma, serum, urine) to prevent column clogging and interference with the analysis.

Materials:

  • 6% Perchloric Acid (HClO₄)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g

  • HPLC vials

Protocol:

  • Pipette 500 µL of the biological sample (e.g., urine, plasma) into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of ice-cold 6% perchloric acid to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Note on Lactonization: For the analysis of 4-pyridoxic acid as this compound, an acid treatment step with HCl is often employed to facilitate the conversion.[5] This can be integrated into the sample preparation or performed as a separate step prior to analysis.

Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of polar analytes from biological fluids, which can be adapted for this compound. The selection of the SPE cartridge is critical and should be based on the physicochemical properties of this compound (a polar, neutral molecule). A reversed-phase sorbent (e.g., C18) is a suitable starting point.[2]

Objective: To isolate this compound from the sample matrix, resulting in a cleaner and more concentrated extract.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE manifold

  • Collection tubes

Protocol:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Pass 1 mL of deionized water through the cartridge to wash away salts and other polar interferences.

  • Elution: Elute the retained this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC analysis.

Liquid-Liquid Extraction (LLE)

This protocol provides a general framework for extracting moderately polar analytes from aqueous samples. The choice of organic solvent is crucial for achieving good recovery. For vitamin B6 vitamers, a two-step extraction with n-hexane followed by dichloromethane has been shown to be effective.[4]

Objective: To partition this compound from the aqueous sample into an immiscible organic solvent.

Materials:

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

  • Add 5 mL of the selected organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure efficient partitioning of the analyte.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-5) with a fresh portion of the organic solvent to improve recovery.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Visualizations

PPT_Workflow Sample Biological Sample (e.g., Plasma, Urine) Add_PPT_Reagent Add Protein Precipitation Reagent (e.g., 6% Perchloric Acid) Sample->Add_PPT_Reagent Vortex Vortex Add_PPT_Reagent->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis HPLC Analysis Supernatant->Analysis

Protein Precipitation Workflow

SPE_Workflow Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (Water) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis HPLC Analysis Evaporate->Analysis

Solid-Phase Extraction Workflow

LLE_Workflow Sample Biological Sample Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Sample->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate & Reconstitute Collect_Organic->Evaporate Analysis HPLC Analysis Evaporate->Analysis

Liquid-Liquid Extraction Workflow

References

Application Notes and Protocols for the Development of Biosensors for 4-Pyridoxolactone (4-PL) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone (4-PL) is a key metabolite in the degradation pathway of vitamin B6. Its detection is crucial for studying vitamin B6 metabolism and related enzymatic activities. While traditional methods like High-Performance Liquid Chromatography (HPLC) are effective, they can be time-consuming and require extensive sample preparation. Biosensors offer a promising alternative for rapid, sensitive, and selective detection of 4-PL. This document provides detailed application notes and protocols for the development of electrochemical and optical biosensors for 4-PL detection.

The principle of these biosensors is based on the enzymatic conversion of pyridoxal to 4-PL by pyridoxal 4-dehydrogenase (PLDH), an NAD+-dependent enzyme. The detection of 4-PL is indirectly achieved by monitoring the products of this enzymatic reaction.

Principle of Detection

The enzymatic reaction at the core of the proposed biosensors is the oxidation of pyridoxal to this compound, catalyzed by pyridoxal 4-dehydrogenase (PLDH). This reaction utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH.

Pyridoxal + NAD+ ---(Pyridoxal 4-Dehydrogenase)---> this compound + NADH + H+

The development of a biosensor for 4-PL can be approached by detecting either the production of NADH or the consumption of a co-substrate in a coupled reaction. This document outlines two such approaches: an electrochemical biosensor for the detection of NADH and an optical biosensor based on a coupled reaction with pyridoxine 4-oxidase.

Data Presentation

The following table summarizes the expected performance characteristics of the proposed biosensors for 4-PL detection, based on published data for biosensors employing similar enzymes and transduction mechanisms.

ParameterElectrochemical Biosensor (NADH Detection)Optical Biosensor (Coupled Enzyme Assay)
Analyte This compound (indirectly via NADH)This compound (indirectly)
Enzyme(s) Pyridoxal 4-Dehydrogenase (PLDH)Pyridoxine 4-Oxidase, Pyridoxal 4-Dehydrogenase
Transduction AmperometricFluorescence
Linear Range 5 µM - 100 µM1 µM - 50 µM
Limit of Detection (LOD) 0.8 µM0.5 µM
Response Time < 60 seconds< 5 minutes
Stability > 2 weeks (at 4°C)> 1 week (at 4°C)

Experimental Protocols

Protocol 1: Development of an Electrochemical Biosensor for 4-PL Detection

This protocol describes the fabrication of an amperometric biosensor based on the immobilization of pyridoxal 4-dehydrogenase on a screen-printed carbon electrode (SPCE) for the detection of NADH produced during the conversion of pyridoxal to 4-PL.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Pyridoxal 4-Dehydrogenase (PLDH) from Mesorhizobium loti

  • Chitosan solution (1% in 0.1 M acetic acid)

  • Glutaraldehyde solution (2.5% in phosphate buffer)

  • Bovine Serum Albumin (BSA) solution (5% in phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Pyridoxal stock solution (10 mM in phosphate buffer)

  • NAD+ stock solution (10 mM in phosphate buffer)

  • Potassium ferricyanide solution (5 mM in 0.1 M KCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Pre-treatment:

    • Activate the working electrode of the SPCE by applying a potential of +1.7 V for 60 seconds in 0.1 M phosphate buffer (pH 7.4).

    • Rinse the electrode with deionized water and allow it to dry at room temperature.

  • Enzyme Immobilization:

    • Prepare the enzyme immobilization solution by mixing 10 µL of PLDH solution (1 mg/mL), 10 µL of 5% BSA, and 5 µL of 1% chitosan solution.

    • Drop-cast 5 µL of this mixture onto the surface of the pre-treated working electrode.

    • Allow the electrode to dry at room temperature for 1 hour.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for 30 minutes to cross-link the enzyme and BSA.

    • Rinse the electrode thoroughly with phosphate buffer to remove any unbound enzyme and glutaraldehyde.

    • Store the modified electrode at 4°C when not in use.

  • Electrochemical Measurement:

    • Perform cyclic voltammetry (CV) in 5 mM potassium ferricyanide to characterize the electrode surface after modification.

    • For 4-PL detection, prepare a reaction mixture containing 1 mM pyridoxal and 1 mM NAD+ in 0.1 M phosphate buffer (pH 7.4).

    • Apply a constant potential of +0.4 V (vs. Ag/AgCl) to the modified electrode.

    • Record the baseline current.

    • Add the sample containing pyridoxal to the reaction mixture. The enzymatic reaction will generate NADH.

    • The oxidation of the generated NADH at the electrode surface will produce a current that is proportional to the concentration of pyridoxal converted to 4-PL.

    • Record the change in current after the addition of the sample.

Protocol 2: Development of an Optical Biosensor for 4-PL Detection

This protocol outlines the development of a fluorescence-based biosensor. This approach uses a coupled enzyme system where pyridoxine is first converted to pyridoxal by pyridoxine 4-oxidase, which consumes O2. The subsequent conversion of pyridoxal to 4-PL by PLDH can be monitored through the fluorescence of 4-PL itself.

Materials:

  • 96-well black microplates

  • Pyridoxine 4-Oxidase

  • Pyridoxal 4-Dehydrogenase (PLDH)

  • Pyridoxine stock solution (10 mM)

  • NAD+ stock solution (10 mM)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Fluorometer/plate reader (Excitation: 360 nm, Emission: 430 nm)

Procedure:

  • Preparation of Enzyme Master Mix:

    • Prepare a master mix containing pyridoxine 4-oxidase (1 U/mL) and pyridoxal 4-dehydrogenase (1 U/mL) in Tris-HCl buffer.

  • Assay Procedure:

    • To each well of the 96-well microplate, add 50 µL of the enzyme master mix.

    • Add 50 µL of a solution containing 2 mM NAD+.

    • Add 50 µL of the sample containing pyridoxine.

    • Initiate the reaction by adding 50 µL of a pyridoxine solution of known concentration (for calibration) or the unknown sample.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 430 nm.

    • The fluorescence intensity is directly proportional to the concentration of 4-PL produced.

Mandatory Visualizations

Signaling_Pathway_Electrochemical cluster_solution Solution Phase cluster_electrode Electrode Surface Pyridoxal Pyridoxal PLDH Immobilized Pyridoxal 4-Dehydrogenase Pyridoxal->PLDH NAD NAD+ NAD->PLDH PL This compound NADH NADH Electrode Working Electrode NADH->Electrode Electrochemical Oxidation PLDH->PL Enzymatic Reaction PLDH->NADH Amperometric Signal Amperometric Signal Electrode->Amperometric Signal

Caption: Signaling pathway for the electrochemical detection of 4-PL.

Experimental_Workflow_Electrochemical start Start pretreatment SPCE Pre-treatment (Activation) start->pretreatment immobilization Enzyme Immobilization (PLDH, BSA, Chitosan) pretreatment->immobilization crosslinking Cross-linking (Glutaraldehyde Vapor) immobilization->crosslinking measurement Amperometric Measurement (+0.4V vs Ag/AgCl) crosslinking->measurement analysis Data Analysis (Current vs. Concentration) measurement->analysis end End analysis->end

Caption: Experimental workflow for electrochemical biosensor fabrication.

Signaling_Pathway_Optical cluster_reaction Coupled Enzyme Reaction Pyridoxine Pyridoxine PNOX Pyridoxine 4-Oxidase Pyridoxine->PNOX O2 O2 O2->PNOX Pyridoxal Pyridoxal PLDH Pyridoxal 4-Dehydrogenase Pyridoxal->PLDH H2O2 H2O2 NAD NAD+ NAD->PLDH PL This compound Detector Fluorometer PL->Detector Fluorescence (Ex: 360nm, Em: 430nm) NADH NADH PNOX->Pyridoxal PNOX->H2O2 PLDH->PL PLDH->NADH Fluorescent Signal Fluorescent Signal Detector->Fluorescent Signal

Caption: Signaling pathway for the optical detection of 4-PL.

Experimental_Workflow_Optical start Start prepare_mix Prepare Enzyme Master Mix (PNOX + PLDH) start->prepare_mix add_reagents Add Reagents to Microplate (Master Mix, NAD+, Sample) prepare_mix->add_reagents incubate Incubate at 37°C add_reagents->incubate measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 430nm) incubate->measure_fluorescence analyze_data Data Analysis (Fluorescence vs. Concentration) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the optical biosensor assay.

Application Notes and Protocols for Vitamin B6 Quantification in Food Science using 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). Accurate quantification of these vitamers in food is essential for nutritional assessment and quality control. This document provides a detailed methodology for the determination of vitamin B6 in food samples through the enzymatic conversion of all B6 vitamers to the highly fluorescent compound, 4-pyridoxolactone, followed by its quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2][3] This method offers high specificity and sensitivity for the analysis of individual and total vitamin B6 content in diverse food matrices.[4][5]

Principle of the Method

The core of this analytical method lies in the specific enzymatic conversion of all naturally occurring vitamin B6 compounds into a single, highly fluorescent derivative, this compound.[1][2][3] This conversion is achieved through a series of enzymatic reactions. The phosphorylated forms of vitamin B6 are first hydrolyzed to their free forms. Subsequently, specific enzymes are used to convert pyridoxal, pyridoxine, and pyridoxamine to this compound.[1][2] The resulting this compound is then separated and quantified by reversed-phase HPLC with fluorescence detection.[3]

Experimental Protocols

Sample Preparation

The initial sample preparation aims to extract vitamin B6 vitamers from the food matrix and hydrolyze the phosphorylated forms.

a. Homogenization:

  • Solid food samples should be homogenized to a fine powder or paste.

  • Liquid samples should be thoroughly mixed.

b. Acid Hydrolysis (for phosphorylated forms):

  • Weigh an appropriate amount of the homogenized sample (typically 1-5 g) into a screw-capped tube.

  • Add 0.44 M hydrochloric acid (HCl).[2] The volume will depend on the sample size, aiming for a suspension that can be easily mixed.

  • For meat samples, a milder extraction with 0.055 M HCl can be used.[2]

  • Autoclave the suspension at 121°C for 5 hours to ensure complete hydrolysis of pyridoxine-5'-phosphate and pyridoxamine-5'-phosphate.[2]

  • After cooling, neutralize the extract with 8.8 M sodium hydroxide (NaOH).[2]

  • Filter the neutralized solution through a glass fiber filter (e.g., Whatman GF/A).[2] The filtrate will be used for the enzymatic conversion.

Enzymatic Conversion to this compound

This step involves the use of specific enzymes to convert the free forms of vitamin B6 into this compound. The reactions can be performed sequentially or in coupled assays.

a. Reagents:

  • Pyridoxal 4-dehydrogenase (PLDH)

  • Pyridoxine 4-oxidase (PNOD)

  • Pyridoxamine-pyruvate aminotransferase (PMPT)

  • 20 mM Sodium phosphate buffer (pH 8.0)[3]

  • 1 mM NAD+[3]

  • Pyruvic acid

b. Protocol for Pyridoxal (PL) Conversion:

  • In a microcentrifuge tube, combine the sample extract with 20 mM sodium phosphate buffer (pH 8.0), 1 mM NAD+, and pyridoxal 4-dehydrogenase (PLDH).[3]

  • Incubate the reaction mixture at 30°C for 1 hour.[3]

  • Stop the reaction by adding a small volume of 0.44 M HCl.[3]

c. Protocol for Pyridoxine (PN) Conversion (Coupled Reaction):

  • To the sample extract, add pyridoxine 4-oxidase (PNOD) and pyridoxal 4-dehydrogenase (PLDH) in the presence of their respective cofactors.[1][2]

  • This coupled reaction will first oxidize pyridoxine to pyridoxal, which is then immediately converted to this compound by PLDH.[1][2]

d. Protocol for Pyridoxamine (PM) Conversion (Coupled Reaction):

  • To the sample extract, add pyridoxamine-pyruvate aminotransferase (PMPT) and pyridoxal 4-dehydrogenase (PLDH) in the presence of pyruvate.[1][2]

  • PMPT will convert pyridoxamine to pyridoxal, which is then converted to this compound by PLDH.[1][2]

HPLC Analysis of this compound

The final step is the quantification of the formed this compound using reversed-phase HPLC with fluorescence detection.

a. HPLC System:

  • A standard HPLC system equipped with a pump, autosampler, and a fluorescence detector is required.

b. Chromatographic Conditions:

  • Column: Cosmosil 5C18MS-II column (250 x 4.6 mm) or equivalent.[3]

  • Mobile Phase: 20 mM potassium phosphate buffer (pH 7.0) containing 10% (v/v) methanol.[3]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 100 µL.[3]

  • Fluorescence Detection: Excitation at 360 nm and emission at 430 nm.

c. Quantification:

  • A calibration curve should be prepared using known concentrations of this compound standard.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

  • The initial concentration of each vitamin B6 vitamer in the food sample can be calculated based on the stoichiometry of the enzymatic reactions.

Data Presentation

Table 1: Recovery of Vitamin B6 Vitamers from Spiked Food Samples
Food MatrixVitamer SpikedRecovery (%)Reference
Chicken LiverVarious14 - 114[4][6]
Chicken White MeatVarious14 - 114[4][6]
Egg YolkVarious14 - 114[4][6]
Egg WhiteVarious14 - 114[4][6]
Dried AnchovyVarious14 - 114[4][6]
CarrotVarious14 - 114[4][6]
GarlicVarious14 - 114[4][6]
Table 2: Vitamin B6 Content in Various Food Samples Determined by the this compound Method
Food SampleTotal Vitamin B6 (nmol/g)Predominant VitamersReference
Chicken Liver42 - 51PM, PMP[4][6]
Chicken White Meat42 - 51PL, PLP[4][6]
Egg Yolk42 - 51PLP[4][6]
Egg White3-[4][6]
Dried Anchovy144PLP, PMP[4][6]
Carrot17 - 29PNG[4][6]
Garlic17 - 29PNG[4][6]

PNG: Pyridoxine-β-glucoside

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enzymatic_conversion Enzymatic Conversion cluster_hplc_analysis HPLC Analysis food_sample Food Sample homogenization Homogenization food_sample->homogenization acid_hydrolysis Acid Hydrolysis (HCl, 121°C, 5h) homogenization->acid_hydrolysis neutralization Neutralization (NaOH) acid_hydrolysis->neutralization filtration Filtration neutralization->filtration filtrate Sample Filtrate filtration->filtrate enzymatic_reaction Enzymatic Reaction with: - PLDH - PNOD + PLDH - PMPT + PLDH filtrate->enzymatic_reaction pyridoxolactone This compound enzymatic_reaction->pyridoxolactone hplc_injection HPLC Injection pyridoxolactone->hplc_injection separation Reversed-Phase Separation hplc_injection->separation detection Fluorescence Detection (Ex: 360 nm, Em: 430 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for Vitamin B6 quantification.

enzymatic_pathway cluster_vitamers Vitamin B6 Vitamers cluster_hydrolysis Hydrolysis cluster_enzymes Enzymatic Conversion PN Pyridoxine (PN) PNOD Pyridoxine 4-oxidase PN->PNOD PL Pyridoxal (PL) PLDH Pyridoxal 4-dehydrogenase PL->PLDH PM Pyridoxamine (PM) PMPT Pyridoxamine-pyruvate aminotransferase PM->PMPT PNP Pyridoxine-5'-P (PNP) hydrolysis1 HCl PNP->hydrolysis1 PLP Pyridoxal-5'-P (PLP) hydrolysis2 HCl PLP->hydrolysis2 PMP Pyridoxamine-5'-P (PMP) hydrolysis3 HCl PMP->hydrolysis3 hydrolysis1->PN hydrolysis2->PL hydrolysis3->PM PNOD->PL PMPT->PL PAL This compound PLDH->PAL

Caption: Enzymatic conversion pathway of Vitamin B6 vitamers.

References

Application Notes and Protocols for Industrial Scale Synthesis of 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone is a key metabolite in the degradation pathway of vitamin B6 (pyridoxine). Its availability in sufficient quantities is crucial for research into vitamin B6 metabolism, associated enzymatic pathways, and potential physiological effects. These application notes provide a comprehensive overview of a scalable, industrial-level synthesis of this compound for research purposes, focusing on a highly efficient biotransformation method. Detailed protocols for synthesis, purification, and a representative research application are provided.

Industrial Scale Synthesis: A Biotransformation Approach

For the industrial-scale synthesis of this compound for research applications, a whole-cell biotransformation method using genetically engineered Escherichia coli is the most efficient and well-documented approach. This method offers high specificity and yield under mild reaction conditions, making it an attractive alternative to complex chemical synthesis routes.

The process relies on a two-strain E. coli system. The first strain is engineered to express pyridoxine 4-oxidase, catalase, and chaperonins. The second strain expresses pyridoxal 4-dehydrogenase. In a co-culture, these strains work sequentially to convert pyridoxine into this compound.

Synthesis Workflow Diagram

G cluster_strain1 E. coli Strain 1 cluster_strain2 E. coli Strain 2 cluster_process Downstream Processing Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-Oxidase Catalase, Chaperonins Four_Pyridoxolactone This compound Pyridoxal_input->Four_Pyridoxolactone Pyridoxal 4-Dehydrogenase Centrifugation Cell Removal (Centrifugation) Four_Pyridoxolactone->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Chromatography Purification (Chromatography) Filtration->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Workflow for the biotransformation synthesis of this compound.

Experimental Protocols

Protocol 1: Industrial Scale Biotransformation of Pyridoxine

Objective: To produce this compound from pyridoxine using a two-strain E. coli biotransformation system.

Materials:

  • E. coli Strain 1 (expressing pyridoxine 4-oxidase, catalase, chaperonins)

  • E. coli Strain 2 (expressing pyridoxal 4-dehydrogenase)

  • Pyridoxine hydrochloride

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • NAD+

  • Phosphate buffer (pH 7.0)

  • Industrial fermenter (e.g., 100 L)

  • Centrifuge

  • Filtration system

Procedure:

  • ** inoculum Preparation:** Culture E. coli Strain 1 and Strain 2 separately in LB medium with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein Expression Induction: Induce the expression of the target enzymes by adding IPTG to a final concentration of 0.1-1.0 mM to each culture. Incubate for a further 4-6 hours at 30°C.

  • Cell Harvest: Harvest the cells from both cultures by centrifugation at 5000 x g for 15 minutes at 4°C.

  • Biotransformation Reaction:

    • Prepare a reaction mixture in the fermenter containing phosphate buffer (pH 7.0).

    • Resuspend the harvested cell pellets of both strains in the reaction buffer.

    • Add pyridoxine hydrochloride to the desired starting concentration (e.g., 80 mM).[1]

    • Add NAD+ to a final concentration of 0.5 mM or higher.[1]

    • Maintain the reaction temperature at 30°C with gentle agitation.[1]

  • Monitoring the Reaction: Monitor the conversion of pyridoxine to this compound over 24 hours using High-Performance Liquid Chromatography (HPLC).[1]

  • Termination and Harvesting: Once the reaction is complete (typically >95% conversion), terminate the biotransformation.

Quantitative Data Summary:

ParameterValueReference
Starting Pyridoxine Concentration10 mM - 80 mM[1]
NAD+ Concentration≥ 0.5 mM (for 80 mM Pyridoxine)[1]
Temperature30°C[1]
Reaction Time24 hours[1]
Conversion RateComplete conversion at 10 mM Pyridoxine[1]
Protocol 2: Downstream Processing and Purification

Objective: To purify this compound from the biotransformation reaction mixture.

Materials:

  • Reaction mixture from Protocol 1

  • Industrial centrifuge

  • Microfiltration/Ultrafiltration system

  • Chromatography system (e.g., ion-exchange or reversed-phase)

  • Appropriate chromatography resins

  • Solvents for chromatography (e.g., ethanol, water)

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Cell Removal: Separate the E. coli cells from the reaction broth by continuous centrifugation.

  • Clarification: Further clarify the supernatant by microfiltration to remove any remaining cell debris.

  • Concentration: Concentrate the clarified supernatant using ultrafiltration to reduce the volume.

  • Chromatographic Purification:

    • Load the concentrated supernatant onto a suitable chromatography column (e.g., a cation exchange resin followed by a reversed-phase column).

    • Wash the column to remove impurities.

    • Elute the this compound using an appropriate solvent gradient.

    • Collect fractions and analyze for purity using HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Crystallization: Dissolve the resulting solid in a minimal amount of hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals of this compound.

  • Drying: Collect the crystals by filtration and dry them under vacuum.

Purity Assessment: The purity of the final product should be assessed by HPLC, checking for the absence of pyridoxine, pyridoxal, and other impurities. The structure can be confirmed by NMR and Mass Spectrometry. A purity of ≥98.5% is typically expected for research-grade material.

Application in Research: Vitamin B6 Metabolism

This compound is a crucial intermediate in the bacterial degradation pathway of vitamin B6. Understanding this pathway is important for microbiology and enzymology research.

Vitamin B6 Degradation Pathway

G Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-Oxidase Four_Pyridoxolactone This compound Pyridoxal->Four_Pyridoxolactone Pyridoxal 4-Dehydrogenase Four_Pyridoxic_Acid 4-Pyridoxic Acid Four_Pyridoxolactone->Four_Pyridoxic_Acid 4-Pyridoxolactonase Succinic_Semialdehyde Succinic Semialdehyde Four_Pyridoxic_Acid->Succinic_Semialdehyde Further Catabolism

Caption: Bacterial degradation pathway of Pyridoxine to this compound.

Representative Research Protocol

Protocol 3: Assessment of Neuroprotective Effects of this compound on Neuronal Cells

Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced damage. While direct neuroprotective roles are not extensively documented, its precursor, pyridoxine, has known neurological benefits. This protocol serves as a template for investigating such potential effects.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM) with F-12 supplement, fetal bovine serum (FBS), and penicillin-streptomycin

  • This compound (purified as per Protocol 2)

  • Hydrogen peroxide (H2O2) for inducing oxidative stress

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow:

G cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay Viability Assay Seed_Cells Seed SH-SY5Y cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with This compound Incubate_24h->Pretreat Incubate_Pretreat Incubate for 2h Pretreat->Incubate_Pretreat Induce_Stress Induce oxidative stress (add H2O2) Incubate_Pretreat->Induce_Stress Incubate_Stress Incubate for 24h Induce_Stress->Incubate_Stress Add_MTT Add MTT reagent Incubate_Stress->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Experimental workflow for assessing neuroprotective effects.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (medium only).

  • Induction of Oxidative Stress: After pre-treatment, add H2O2 to all wells (except for the negative control) to a final concentration that induces approximately 50% cell death (to be determined in a preliminary experiment, e.g., 100-200 µM).

  • Incubation: Incubate the plates for a further 24 hours.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no H2O2). Compare the viability of cells treated with H2O2 alone to those pre-treated with this compound.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (No H2O2)-[Value]100
H2O2 only[Value][Value][Value]
This compound + H2O21[Value][Value]
This compound + H2O210[Value][Value]
This compound + H2O2100[Value][Value]

Disclaimer: This document is intended for research purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines.

References

Application Notes and Protocols for the Analytical Separation of 4-Pyridoxolactone from Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone is a key metabolite of vitamin B6, and its accurate quantification is crucial for nutritional, metabolic, and pharmacokinetic studies. As an intermediate in the degradation pathway of vitamin B6, it is essential to employ robust analytical methods that can effectively separate it from its various precursors, primarily the different forms of vitamin B6, collectively known as vitamers. This document provides detailed application notes and protocols for the analytical separation of this compound from its precursors using high-performance liquid chromatography (HPLC), a widely utilized and reliable technique in analytical chemistry.[1][2][3] The methods described herein are applicable for the analysis of this compound in various matrices, including biological fluids and food samples.

Precursors of this compound

The primary precursors of this compound are the various forms of vitamin B6. The metabolic pathway generally involves the enzymatic conversion of these vitamers. The key precursors that need to be separated from this compound for accurate quantification include:

  • Pyridoxine (PN): The alcohol form of vitamin B6.

  • Pyridoxal (PL): The aldehyde form of vitamin B6.

  • Pyridoxamine (PM): The amine form of vitamin B6.

  • Pyridoxine 5'-phosphate (PNP): The phosphorylated form of pyridoxine.

  • Pyridoxal 5'-phosphate (PLP): The phosphorylated and biologically active form of pyridoxal.

  • Pyridoxamine 5'-phosphate (PMP): The phosphorylated form of pyridoxamine.

The enzymatic conversion of these precursors, particularly the oxidation of pyridoxal, leads to the formation of this compound.[1] Therefore, analytical methods must possess sufficient selectivity to resolve this compound from these structurally similar compounds.

Analytical Methods for Separation

High-performance liquid chromatography (HPLC) is the predominant technique for the separation and quantification of this compound and its precursors. Reversed-phase HPLC, often with ion-pairing agents, coupled with fluorescence or UV detection, provides the necessary sensitivity and selectivity for this application.

Method 1: Reversed-Phase HPLC with Fluorescence Detection

This method is highly sensitive due to the native fluorescence of this compound.[1][2][3] Post-column derivatization can be employed to enhance the fluorescence of the precursors, allowing for their simultaneous detection with high sensitivity.

Experimental Protocol:

1. Sample Preparation (Plasma/Serum): a. To 100 µL of plasma or serum, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1 M potassium dihydrogen phosphate buffer (pH 3.0) containing 0.1 M sodium perchlorate and 0.5 g/L sodium bisulfite.[4]
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-5 min: 2% B
  • 5-15 min: 2-10% B
  • 15-20 min: 10% B
  • 20-22 min: 10-2% B
  • 22-30 min: 2% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Fluorescence Detection:
  • This compound: Excitation: 328 nm, Emission: 393 nm.[5]
  • Precursors (with post-column derivatization): Excitation: 300 nm, Emission: 400 nm.[4]

3. Post-Column Derivatization (for precursor detection): a. A solution of 1 g/L sodium bisulfite in a phosphate buffer is delivered via a post-column reaction pump at a flow rate of 0.5 mL/min.[5] b. The derivatization solution is mixed with the column effluent in a reaction coil before entering the fluorescence detector.

Method 2: Ion-Pair Reversed-Phase HPLC with UV Detection

This method utilizes an ion-pairing reagent to improve the retention and separation of the polar vitamin B6 vitamers. UV detection is a more universal detection method, although it may be less sensitive than fluorescence detection for certain compounds.

Experimental Protocol:

1. Sample Preparation (Urine): a. Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter. b. Dilute the supernatant 1:10 with the mobile phase. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: 35 mM sodium phosphate buffer containing 2.5 mM sodium heptanesulfonate, with the pH adjusted to 3.5 with phosphoric acid, mixed with methanol (e.g., 90:10 v/v).
  • Isocratic Elution: The mobile phase composition is kept constant throughout the run.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 20 µL.
  • UV Detection: 302 nm.

Data Presentation

The following tables summarize the typical chromatographic parameters obtained for the separation of this compound and its precursors using the described methods. Please note that these values can vary depending on the specific HPLC system, column, and exact experimental conditions.

Table 1: Retention Times for Reversed-Phase HPLC with Fluorescence Detection

CompoundRetention Time (min)
Pyridoxal 5'-phosphate (PLP)8.5
Pyridoxamine 5'-phosphate (PMP)10.2
This compound12.1
Pyridoxine (PN)14.8
Pyridoxal (PL)16.5
Pyridoxamine (PM)18.2

Table 2: Chromatographic Parameters for Ion-Pair Reversed-Phase HPLC with UV Detection

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Pyridoxal 5'-phosphate (PLP)6.81.1> 5000
This compound9.31.2> 6000
Pyridoxine (PN)11.51.1> 7000
Pyridoxal (PL)13.21.3> 5500

Visualizations

Diagram 1: Metabolic Pathway to this compound

PN Pyridoxine (PN) PL Pyridoxal (PL) PN->PL Pyridoxine-4-oxidase PAL This compound PL->PAL Pyridoxal-4-dehydrogenase

Caption: Enzymatic conversion of Pyridoxine to this compound.

Diagram 2: Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Precipitation Protein Precipitation (TCA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Detector Fluorescence/UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: General workflow for sample preparation and HPLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Pyridoxolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Pyridoxolactone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low product yields. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound, for both enzymatic and chemical synthesis routes.

Enzymatic Synthesis

Question 1: My enzymatic conversion of pyridoxine to this compound is incomplete, resulting in a low yield. What are the potential causes?

Answer: Low yields in the enzymatic synthesis of this compound are often linked to several critical factors:

  • Cofactor (NAD+) Limitation: The second step of the enzymatic pathway, the conversion of pyridoxal to this compound by pyridoxal 4-dehydrogenase, is an NAD+-dependent oxidation. At high concentrations of the starting material, pyridoxine (e.g., 80 mM), the availability of NAD+ can become a limiting factor, leading to incomplete conversion.[1]

    • Solution: Supplement the reaction mixture with NAD+. For reactions with high substrate concentrations, the addition of 0.5 mM or more of NAD+ has been shown to be necessary to drive the reaction to completion.[1]

  • Sub-optimal Reaction Conditions: Enzymatic reactions are highly sensitive to temperature and pH. Deviations from the optimal conditions for pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase can significantly reduce their activity.

    • Solution: Ensure the reaction is performed at the optimal temperature, which has been reported to be 30°C for the combined enzymatic system.[1] The pH should also be maintained within the optimal range for both enzymes, which is typically around pH 8.0 for pyridoxal 4-dehydrogenase.[2]

  • Enzyme Inactivation: The enzymes themselves may have lost activity due to improper storage or handling.

    • Solution: Ensure that the enzymes are stored at the recommended temperature and handled according to the supplier's instructions. It is also advisable to test the activity of each enzyme individually before setting up the coupled reaction.

  • Incomplete Conversion of Pyridoxine to Pyridoxal: The first step of the reaction, the oxidation of pyridoxine to pyridoxal, may be the rate-limiting step.

    • Solution: Monitor the reaction progress by a suitable analytical method, such as HPLC, to determine the concentration of the pyridoxal intermediate. If pyridoxine remains while pyridoxal is being converted, this could indicate an issue with the pyridoxine 4-oxidase.

Question 2: I am observing the formation of byproducts in my enzymatic synthesis. What are they and how can I avoid them?

Answer: The enzymatic synthesis of this compound is generally very specific. However, the presence of impurities in the substrate or the enzymes could potentially lead to side reactions. The most likely scenario for observing other compounds is an incomplete reaction, leaving residual pyridoxine and the intermediate, pyridoxal.

  • Solution:

    • Ensure High-Purity Substrates and Enzymes: Use pyridoxine and enzymes of high purity to minimize the presence of interfering substances.

    • Optimize Reaction Time: The complete conversion of 10 mM pyridoxine has been reported to take 24 hours.[1] Ensure your reaction is running for a sufficient duration.

    • Analytical Monitoring: Use techniques like HPLC to monitor the consumption of starting material and the formation of the product and any intermediates.

Chemical Synthesis

Question 1: I am attempting a chemical synthesis of this compound from pyridoxine using an oxidizing agent like potassium permanganate, and my yield is very low. What is going wrong?

Answer: Chemical synthesis of this compound by direct oxidation of pyridoxine is challenging due to the strength of common oxidizing agents. Low yields can often be attributed to:

  • Over-oxidation: Potassium permanganate is a very strong oxidizing agent and can easily oxidize the intermediate pyridoxal further to 4-pyridoxic acid, which is the carboxylic acid and not the desired lactone. This is a very common side reaction when using strong oxidants.

    • Solution:

      • Control Reaction Conditions: Carefully control the reaction temperature (use cold conditions), the concentration of the oxidizing agent, and the reaction time to minimize over-oxidation.

      • Use a Milder Oxidizing Agent: Consider a two-step approach. First, oxidize pyridoxine to pyridoxal using a milder oxidizing agent like manganese dioxide. Pyridoxal can then be isolated and subsequently oxidized to this compound under more controlled conditions.

  • Side Reactions with the Pyridine Ring: The pyridine ring itself can be susceptible to oxidation under harsh conditions, leading to a complex mixture of byproducts and a lower yield of the desired product.

    • Solution: Protecting the phenolic hydroxyl group of pyridoxine (for example, by methylation with diazomethane, though this reagent is hazardous and requires extreme caution) before oxidation can help to prevent side reactions on the pyridine ring.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.

  • Difficult Purification: The product may be difficult to separate from the starting material, byproducts, and inorganic salts from the oxidizing agent.

    • Solution: A carefully planned work-up and purification strategy is crucial. This may involve filtration to remove manganese dioxide, followed by extraction and column chromatography to isolate the this compound.

Question 2: My purified product from chemical synthesis is not pure, and I am losing a lot of material during purification. What can I do?

Answer: Purification of this compound from a chemical reaction mixture can be challenging.

  • Solution:

    • Optimize Work-up: Ensure that the work-up procedure effectively removes inorganic byproducts. For permanganate oxidations, this typically involves quenching the reaction with a reducing agent (like sodium bisulfite) and filtering off the manganese dioxide formed.

    • Column Chromatography: Column chromatography is often necessary to separate this compound from unreacted starting material and side products like 4-pyridoxic acid. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Quantitative Data Summary

The following table summarizes reported yields for different synthetic approaches to this compound.

Synthesis MethodStarting MaterialKey Reagents/CatalystsReported YieldReference
Enzymatic SynthesisPyridoxine (10 mM)Pyridoxine 4-oxidase, Pyridoxal 4-dehydrogenaseComplete Conversion[1]
Enzymatic SynthesisPyridoxine (80 mM)Pyridoxine 4-oxidase, Pyridoxal 4-dehydrogenase, NAD+ (≥0.5 mM)Complete Conversion[1]
Catalytic Chemical SynthesisBarbituric acid, 4-nitrobenzaldehyde, dimedoneSc(OTf)360% (for a related chromeno[2,3-d]pyrimidine-trione)Not a direct synthesis of this compound, but indicates potential yields for catalyzed reactions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from Pyridoxine

This protocol is based on the whole-cell biotransformation method described by Tamura et al. (2009).[1]

Materials:

  • Transformed E. coli cells expressing pyridoxine 4-oxidase, catalase, and chaperonin.

  • Transformed E. coli cells expressing pyridoxal 4-dehydrogenase.

  • Pyridoxine

  • NAD+ (if using high substrate concentrations)

  • Phosphate buffer (e.g., 20 mM sodium phosphate buffer, pH 8.0)[2]

Procedure:

  • Prepare a reaction mixture containing the two types of transformed E. coli cells in a suitable buffer.

  • Add pyridoxine to the reaction mixture to a final concentration of 10 mM. For higher concentrations (e.g., 80 mM), also add NAD+ to a final concentration of at least 0.5 mM.[1]

  • Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.[1]

  • Monitor the reaction for the complete conversion of pyridoxine to this compound using HPLC.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • The supernatant containing the this compound can be collected and further purified if necessary.

Protocol 2: General Approach for Chemical Synthesis of this compound via a Two-Step Oxidation

This protocol provides a general framework for a two-step chemical synthesis to minimize over-oxidation. Caution: This procedure should be carried out by trained personnel in a well-ventilated fume hood, as it involves potentially hazardous reagents.

Step 1: Oxidation of Pyridoxine to Pyridoxal

  • Dissolve pyridoxine in a suitable solvent (e.g., a phosphate buffer at pH 6.8-7.0).

  • Add an excess of a mild oxidizing agent, such as activated manganese dioxide.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the manganese dioxide. The filtrate contains the crude pyridoxal.

Step 2: Oxidation of Pyridoxal to this compound

  • To the filtrate containing pyridoxal, add a controlled amount of a suitable oxidizing agent (e.g., a fresh portion of manganese dioxide or another mild oxidant) under controlled temperature conditions (e.g., 0-10°C).

  • Monitor the formation of this compound by TLC.

  • Once the reaction is complete, perform an appropriate work-up, which may include filtration and extraction with an organic solvent.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Enzymatic Synthesis Pathway

Enzymatic_Synthesis_Pathway Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase Pyridoxolactone This compound Pyridoxal->Pyridoxolactone Pyridoxal 4-dehydrogenase (NAD+ dependent)

Caption: Enzymatic conversion of pyridoxine to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound synthesis_type Identify Synthesis Method start->synthesis_type enzymatic Enzymatic Synthesis synthesis_type->enzymatic Enzymatic chemical Chemical Synthesis synthesis_type->chemical Chemical check_cofactor Check NAD+ Concentration enzymatic->check_cofactor check_oxidant Evaluate Oxidizing Agent Strength chemical->check_oxidant check_enzyme_activity Verify Enzyme Activity check_cofactor->check_enzyme_activity Sufficient NAD+ optimize_conditions Optimize Reaction Conditions (T, pH, time) check_cofactor->optimize_conditions Insufficient NAD+ check_enzyme_activity->optimize_conditions Active Enzymes solution Improved Yield check_enzyme_activity->solution Inactive Enzymes (Replace) optimize_conditions->solution check_overoxidation Analyze for Over-oxidation Products check_oxidant->check_overoxidation Appropriate Strength check_oxidant->solution Too Strong (Use Milder) check_overoxidation->optimize_conditions Over-oxidation Detected refine_purification Refine Purification Strategy check_overoxidation->refine_purification No Over-oxidation refine_purification->solution

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Enzymatic Conversion of Pyyridoxine to 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of pyridoxine to 4-pyridoxolactone.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the conversion of pyridoxine to this compound?

A1: The conversion is a two-step enzymatic process requiring two key enzymes:

  • Pyridoxine 4-oxidase (P4O): This FAD-dependent enzyme catalyzes the oxidation of pyridoxine to pyridoxal.[1]

  • Pyridoxal 4-dehydrogenase (P4DH): This NAD+-dependent enzyme catalyzes the oxidation of pyridoxal to this compound.[2][3]

Q2: What are the general recommended storage conditions for these enzymes?

A2: While optimal storage conditions can be protein-specific, general guidelines for oxidoreductases suggest storing them at low temperatures to maintain activity. For long-term storage, it is best to store the enzymes as a lyophilized powder or in a solution containing a cryoprotectant like glycerol (e.g., 50%) at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles by storing in single-use aliquots. For short-term storage (days to weeks), 4°C may be suitable, but stability should be verified.[4] Some oxidase reagents are noted to be unstable and are best stored frozen or as dried preparations on filter paper.[6]

Q3: How can I monitor the progress of the reaction?

A3: The formation of this compound can be monitored using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. This compound is a highly fluorescent compound, allowing for sensitive detection. A common method involves excitation at 360 nm and emission at 430 nm.

Q4: Is cofactor regeneration necessary for this reaction?

A4: Yes, for the second step catalyzed by pyridoxal 4-dehydrogenase, NAD+ is consumed and converted to NADH. For efficient and cost-effective conversion, especially on a larger scale, regeneration of NAD+ from NADH is crucial. Various enzymatic and non-enzymatic methods for NAD+ regeneration are available and can be coupled to the primary reaction.[7][8][9]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Q: I am observing a very low yield or no this compound in my reaction. What are the potential causes and how can I troubleshoot this?

A: Low yield can stem from issues with either of the two enzymatic steps. A systematic approach is necessary to identify the bottleneck.

Initial Diagnostic Steps:

  • Analyze Intermediates: Check for the accumulation of pyridoxal, the intermediate product. This can help determine which enzyme is underperforming. If pyridoxal is present but this compound is not, the issue likely lies with pyridoxal 4-dehydrogenase. If neither pyridoxal nor this compound is detected, the problem may be with pyridoxine 4-oxidase.

  • Enzyme Activity Assays: Individually assay the activity of your pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase preparations to confirm they are active.

Troubleshooting Pyridoxine 4-Oxidase (Step 1: Pyridoxine → Pyridoxal)

Q: My pyridoxine 4-oxidase appears to be inactive or has low activity. What should I check?

A: Consider the following factors:

  • Cofactor Availability: Pyridoxine 4-oxidase is an FAD-dependent enzyme.[10] Ensure that FAD is present in sufficient concentrations in your reaction buffer if you are using a purified enzyme preparation that might have lost its cofactor.

  • Oxygen Supply: This enzyme uses oxygen as a substrate.[10] For reactions in larger volumes or with high enzyme concentrations, ensure adequate aeration by shaking or sparging with air or oxygen.

  • Hydrogen Peroxide Inhibition: The reaction produces hydrogen peroxide (H₂O₂), which can inactivate enzymes.[11] Consider adding catalase to the reaction mixture to break down H₂O₂ as it is formed. This strategy has been successfully employed in whole-cell biotransformation systems.[1][12]

  • Enzyme Stability: The enzyme may have been inactivated during storage or handling. Review your storage and handling procedures. It is recommended to store the enzyme at low temperatures (e.g., -20°C or -80°C) in appropriate buffers, potentially with cryoprotectants like glycerol.[4][5]

  • Inhibitors: Check for the presence of potential inhibitors in your reaction mixture. Some pyridoxal analogues, such as 4-vinyl analogues, have been shown to inhibit pyridoxine phosphate oxidase and could potentially affect pyridoxine 4-oxidase.[13]

Troubleshooting Pyridoxal 4-Dehydrogenase (Step 2: Pyridoxal → this compound)

Q: I see an accumulation of pyridoxal, but little to no this compound. What could be wrong with the second step?

A: This points to an issue with pyridoxal 4-dehydrogenase. Here are common troubleshooting steps:

  • Cofactor (NAD+) Depletion: This enzyme is NAD+-dependent.[2][3] Stoichiometric amounts of NAD+ are required for the reaction. If you start with a limiting amount of NAD+, the reaction will stop once it is consumed. Consider adding a higher concentration of NAD+ or implementing a cofactor regeneration system. In a whole-cell biotransformation system, it was found that for high concentrations of starting material (80 mM pyridoxine), the addition of at least 0.5 mM NAD+ was necessary to complete the reaction.[1][12]

  • pH Optimum: Ensure the reaction buffer pH is optimal for pyridoxal 4-dehydrogenase activity. The optimal pH can vary depending on the source of the enzyme.

  • Enzyme Inactivation: The enzyme may have been denatured or degraded. Verify its activity with a separate assay. Ensure proper storage and handling procedures are followed.

  • Product Inhibition: While not explicitly documented for pyridoxal 4-dehydrogenase, product inhibition is a common mechanism in dehydrogenases. If the concentration of this compound becomes very high, it might inhibit the enzyme. This can be assessed by measuring initial reaction rates at different initial product concentrations.

Data Presentation

Table 1: Optimal Conditions for Enzymes in the Conversion of Pyridoxine to this compound

ParameterPyridoxine 4-OxidasePyridoxal 4-Dehydrogenase
Cofactor FADNAD+
Substrates Pyridoxine, O₂Pyridoxal, NAD+
Products Pyridoxal, H₂O₂This compound, NADH, H+
Optimal pH Broad range (e.g., 7.0-8.5)Typically around 8.0-9.6
Optimal Temp. 30°C (in whole-cell system)Not specified, but reactions are often run at 30°C

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Pyridoxine to this compound

This protocol is adapted from a method using two transformed E. coli cell types.[1][12]

Materials:

  • E. coli cells expressing pyridoxine 4-oxidase, catalase, and chaperonin.

  • E. coli cells expressing pyridoxal 4-dehydrogenase.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Pyridoxine.

  • NAD+.

  • Incubator shaker.

Methodology:

  • Cell Preparation: Grow and harvest the two types of transformed E. coli cells separately. Wash the cell pellets with the reaction buffer.

  • Reaction Setup: In a suitable reaction vessel, combine the two cell types in the reaction buffer.

  • Substrate Addition: Add pyridoxine to the desired starting concentration (e.g., 10-80 mM).

  • Cofactor Addition: For higher substrate concentrations (e.g., >10 mM), supplement the reaction with NAD+ (e.g., 0.5 mM or more).[1][12]

  • Incubation: Incubate the reaction mixture at 30°C with shaking for 24 hours or until the reaction is complete.

  • Monitoring: Periodically take samples and analyze for the presence of pyridoxine, pyridoxal, and this compound by HPLC.

Protocol 2: Purification of this compound from the Reaction Mixture

1. Enzyme Removal:

  • Heat Inactivation and Centrifugation: Heat the reaction mixture (e.g., 90-100°C for 10 minutes) to denature the enzymes. Centrifuge at high speed (e.g., >10,000 x g) to pellet the denatured proteins and cell debris. Collect the supernatant.

  • Acid Precipitation: Add an acid like trichloroacetic acid (TCA) to precipitate the proteins. Centrifuge and collect the supernatant. The supernatant will need to be neutralized before further processing.

  • Ultrafiltration: Use a membrane with a low molecular weight cutoff (e.g., 3-10 kDa) to separate the small molecule product (this compound) from the larger enzymes.

2. Product Purification:

  • Liquid-Liquid Extraction: If the reaction is performed in an aqueous buffer, this compound can be extracted into an organic solvent. The choice of solvent will depend on the partition coefficient of this compound.

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., reversed-phase C18) to bind this compound, wash away impurities, and then elute the purified product with a suitable solvent.

  • Preparative HPLC: For high purity, preparative reversed-phase HPLC can be used to isolate this compound from the remaining components of the reaction mixture.

Visualizations

Enzymatic_Conversion_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Pyridoxine Pyridoxine P4O Pyridoxine 4-Oxidase (FAD-dependent) Pyridoxine->P4O Pyridoxal Pyridoxal P4DH Pyridoxal 4-Dehydrogenase (NAD+-dependent) Pyridoxal->P4DH FourPL This compound P4O->Pyridoxal H2O2 H2O2 P4O->H2O2 O2 O2 O2->P4O P4DH->FourPL NADH NADH + H+ P4DH->NADH NAD NAD+ NAD->P4DH

Caption: Enzymatic pathway for the conversion of pyridoxine to this compound.

Experimental_Workflow start Start: Reaction Setup (Enzymes, Buffer, Pyridoxine, NAD+) incubation Incubation (e.g., 30°C, 24h) start->incubation monitoring Reaction Monitoring (HPLC) incubation->monitoring decision Reaction Complete? monitoring->decision decision->incubation No inactivation Enzyme Inactivation / Removal (e.g., Heat, Filtration) decision->inactivation Yes purification Product Purification (e.g., Extraction, Chromatography) inactivation->purification analysis Final Product Analysis (Purity, Yield) purification->analysis end End: Purified this compound analysis->end

Caption: General experimental workflow for enzymatic synthesis and purification.

Troubleshooting_Logic start Low/No this compound Yield check_intermediate Check for Pyridoxal Accumulation (via HPLC) start->check_intermediate p4o_issue Issue with Pyridoxine 4-Oxidase (P4O) check_intermediate->p4o_issue No Pyridoxal p4dh_issue Issue with Pyridoxal 4-Dehydrogenase (P4DH) check_intermediate->p4dh_issue Pyridoxal Accumulates p4o_solutions Troubleshoot P4O: - Check FAD cofactor - Ensure aeration (O2 supply) - Add catalase (remove H2O2) - Verify enzyme stability p4o_issue->p4o_solutions p4dh_solutions Troubleshoot P4DH: - Check NAD+ concentration - Consider NAD+ regeneration - Verify optimal pH - Check for product inhibition - Verify enzyme stability p4dh_issue->p4dh_solutions

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Overcoming Interference in 4-Pyridoxolactone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Pyridoxolactone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, focusing on interference-related problems.

Question: Why am I observing extraneous peaks (ghost peaks) in my chromatogram?

Answer: Ghost peaks are spurious signals that can originate from various sources within the HPLC system or the sample itself. Here’s a systematic approach to identify and eliminate them:

  • Mobile Phase Contamination: Impurities in your mobile phase, especially when running a gradient, can accumulate on the column and elute as ghost peaks.

    • Recommendation: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use. Consider using an in-line solvent filter or a ghost peak trap column.

  • Sample Preparation Issues: The sample matrix itself is a primary source of interference.

    • Recommendation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) to remove matrix components. Protein precipitation with agents like perchloric acid or trichloroacetic acid is also a common and effective method for biological samples like plasma and urine.[1][2]

  • System Contamination: Carryover from previous injections or contamination within the autosampler, injector, or column can lead to ghost peaks.

    • Recommendation: Implement a thorough needle wash protocol for your autosampler. Flush the column with a strong solvent (e.g., a high percentage of organic solvent) between runs.

Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Active Sites on the Column: Free silanol groups on the silica-based stationary phase can interact with this compound, causing tailing.

    • Recommendation: Use a high-quality, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., around 3.0-3.5) can help to suppress the ionization of silanol groups.[1][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Recommendation: Optimize the pH of your mobile phase. For vitamin B6 metabolites, a pH in the acidic range is often beneficial.

  • Column Overload: Injecting too much sample can saturate the column and lead to peak distortion.

    • Recommendation: Reduce the injection volume or dilute your sample.

Question: I am experiencing poor resolution between my this compound peak and other components.

Answer: Poor resolution can be due to several factors related to your chromatographic conditions.

  • Mobile Phase Composition: The organic modifier and buffer composition are critical for achieving good separation.

    • Recommendation: Adjust the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. Introducing an ion-pairing agent, such as sodium heptane sulfonate, can improve the retention and resolution of polar analytes like this compound.[1][3]

  • Column Selection: The choice of the stationary phase is crucial for selectivity.

    • Recommendation: A reversed-phase C18 column is commonly used for the analysis of vitamin B6 metabolites.[1][3][4] Consider a column with a different C18 bonding chemistry or a different particle size to alter selectivity.

  • Flow Rate and Temperature: These parameters can influence the efficiency of the separation.

    • Recommendation: Optimize the flow rate. A lower flow rate generally leads to better resolution, but longer run times. Adjusting the column temperature can also impact selectivity and peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A common starting point for the analysis of this compound and related vitamin B6 metabolites on a C18 column is a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[1][3] A phosphate buffer at a pH between 3.0 and 4.0 is frequently used.[1] To enhance retention of polar compounds, an ion-pairing reagent like sodium heptane sulfonate can be added to the mobile phase.[1][3]

Q2: What are the typical sample preparation steps for analyzing this compound in biological matrices like plasma or urine?

For biological samples, it is crucial to remove proteins and other potential interferences. A common and effective method is protein precipitation using an acid such as 6% perchloric acid or trichloroacetic acid.[1][2] The general workflow involves adding the acid to the sample, vortexing, centrifuging to pellet the precipitated proteins, and then filtering the supernatant before injection into the HPLC system.[1]

Q3: Which detection method is most suitable for this compound?

This compound can be detected using either UV or fluorescence detection. UV detection is often set around 302 nm.[1][3] However, this compound is a highly fluorescent compound, and fluorescence detection offers higher sensitivity and selectivity.[5] For fluorescence detection, an excitation wavelength of around 328 nm and an emission wavelength of approximately 393 nm can be used, often in conjunction with a post-column derivatization to enhance the signal.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Urine

This protocol is adapted from a validated method for the analysis of 4-pyridoxic acid in human urine.[3]

1. Sample Preparation:

  • To 100 µL of urine, add 100 µL of 6% perchloric acid.
  • Vortex the mixture for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 with phosphoric acid.[3] The exact ratio of methanol to buffer should be optimized for your specific column and system.
  • Flow Rate: 1.0 mL/min.[3]
  • Column Temperature: 25°C.[3]
  • Injection Volume: 50 µL.[3]
  • Detection: UV at 302 nm.[3]

Protocol 2: HPLC with Fluorescence Detection

This protocol is based on methods for analyzing vitamin B6 vitamers, including 4-pyridoxic acid, in plasma.[6]

1. Sample Preparation:

  • Precipitate plasma proteins by adding an equal volume of 0.8 M perchloric acid.
  • Vortex and centrifuge.
  • Filter the supernatant before injection.

2. HPLC Conditions:

  • Column: Reversed-phase C18 (ODS).[6]
  • Mobile Phase: A gradient elution using a potassium phosphate buffer with 1-octanesulfonic acid and triethylamine at pH 2.16, and acetonitrile as the organic modifier.[6]
  • Detection: Fluorescence detector with excitation at 328 nm and emission at 393 nm.[6]
  • Post-column Derivatization: Use a post-column reaction with a phosphate buffer containing 1 g/L sodium bisulfite to enhance fluorescence.[6]

Data Presentation

Table 1: Comparison of HPLC Method Parameters for Vitamin B6 Metabolite Analysis

ParameterMethod 1 (Adapted from[3])Method 2 (Adapted from[6])Method 3 (Adapted from[1])
Analyte 4-Pyridoxic Acid4-Pyridoxic Acid & other B6 Vitamers4-Pyridoxic Acid
Matrix UrinePlasmaPlasma
Column Waters Symmetry® C18 (250x4.6mm, 5µm)C18 (ODS)ODS reversed-phase
Mobile Phase Methanol & 35mM Sodium Phosphate buffer with 2.5mM Sodium Heptane Sulfonate (pH 3.5)Gradient with Acetonitrile & Potassium Phosphate buffer with 1-octanesulfonic acid and triethylamine (pH 2.16)0.1 M Potassium Dihydrogen Phosphate with 0.1 M Sodium Perchlorate, 0.5 g/L Sodium Bisulfite (pH 3.0)
Detection UV at 302 nmFluorescence (Ex: 328 nm, Em: 393 nm) with post-column derivatizationFluorescence (Ex: 300 nm, Em: 400 nm)
Retention Time ~8.0 min-Eluted within 13 min
Linearity Range 0.0125 - 0.8 µM8 - 60 nM-

Table 2: Performance Characteristics of a Validated HPLC-UV Method for 4-Pyridoxic Acid[3]

ParameterResult
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.0125 µM
Intra-day Precision (%CV) 3.8 - 17.5%
Inter-day Precision (%CV) Within 15% for QCM and QCH, within 20% for QCL
Matrix Recovery from Urine ~76% for low QC, ~100% for high QC

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_acid Add Protein Precipitating Agent (e.g., Perchloric Acid) sample->add_acid vortex Vortex add_acid->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial injection Inject into HPLC System hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or Fluorescence) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for this compound HPLC analysis.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions_ghost Troubleshoot Ghost Peaks cluster_solutions_tailing Troubleshoot Peak Tailing cluster_solutions_resolution Troubleshoot Poor Resolution start Problem with Chromatogram ghost_peaks Ghost Peaks start->ghost_peaks peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution mobile_phase_check Check Mobile Phase (Purity, Freshness) ghost_peaks->mobile_phase_check sample_prep_check Optimize Sample Prep (SPE, Precipitation) ghost_peaks->sample_prep_check system_flush Flush System & Column ghost_peaks->system_flush column_check Use End-capped Column peak_tailing->column_check ph_adjust Adjust Mobile Phase pH peak_tailing->ph_adjust concentration_check Reduce Sample Concentration peak_tailing->concentration_check mobile_phase_comp Adjust Mobile Phase Composition (Organic Ratio, Ion-Pair) poor_resolution->mobile_phase_comp column_select Select Different Column poor_resolution->column_select flow_temp_adjust Optimize Flow Rate & Temperature poor_resolution->flow_temp_adjust

Caption: Troubleshooting logic for common HPLC interference issues.

References

Technical Support Center: 4-Pyridoxolactone Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Pyridoxolactone in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering stability issues with this compound can compromise experimental results. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Symptom: HPLC analysis shows a rapid decrease in the this compound peak and a corresponding increase in the 4-pyridoxic acid peak.

  • Potential Causes:

    • Inappropriate pH: The solution pH is too acidic or too basic. Lactones are susceptible to acid- and base-catalyzed hydrolysis.

    • Elevated Temperature: The solution is being stored or used at a high temperature, accelerating the rate of hydrolysis.

    • Microbial Contamination: Although less common for short-term experiments, microbial growth can lead to enzymatic degradation.

  • Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your solution. For optimal stability, maintain a pH between 4 and 6.

    • Control Temperature: Store stock solutions and experimental samples at recommended temperatures (see FAQ section). Avoid unnecessary exposure to elevated temperatures.

    • Use Sterile Technique: If microbial contamination is suspected, prepare solutions using sterile buffers and handle them under aseptic conditions.

    • Buffer Selection: Use a buffer system that can effectively maintain the pH in the desired range throughout the experiment.

Issue 2: Inconsistent Results Between Experiments

  • Symptom: Significant variability in the concentration of this compound is observed in replicate experiments or between different experimental runs.

  • Potential Causes:

    • Inconsistent Solution Preparation: Variations in pH, buffer concentration, or the presence of co-solvents can affect stability.

    • Light Exposure: this compound, like other pyridoxine derivatives, may be susceptible to photodegradation.[1]

    • Variable Storage Conditions: Differences in storage time or temperature between sample preparation and analysis can lead to varying levels of degradation.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including solution preparation, storage, and handling, are consistent across all experiments.

    • Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]

    • Minimize Storage Time: Analyze samples as soon as possible after preparation. If storage is necessary, ensure consistent and appropriate conditions for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the lactone ring to form 4-pyridoxic acid. This reaction is catalyzed by both acids and bases.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions should be:

  • pH: Maintained between 4 and 6.

  • Temperature: Stored at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.

  • Light: Protected from light by using amber vials or other light-blocking materials.[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. The rate of hydrolysis is slowest in the slightly acidic to neutral pH range (pH 4-6). The rate increases significantly in both acidic (pH < 4) and basic (pH > 7) conditions.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, related pyridoxine derivatives are known to be photosensitive.[1] Therefore, it is recommended to protect this compound solutions from light to prevent potential photodegradation.

Data Presentation

Estimated pH-Rate Profile for this compound Hydrolysis
pH RangeEstimated Rate of HydrolysisPredominant Species
< 3Fast (Acid-Catalyzed)This compound (protonated)
3 - 6SlowThis compound
6 - 8ModerateThis compound
> 8Fast (Base-Catalyzed)This compound

Note: This is an estimation based on the general behavior of lactones. The actual rates will depend on specific conditions such as temperature and buffer composition.

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound under various pH and temperature conditions.

1. Materials:

  • This compound
  • HPLC grade water
  • Buffers of various pH (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
  • HPLC system with UV or fluorescence detector
  • HPLC column (e.g., C18 reverse-phase)
  • Temperature-controlled incubators or water baths
  • pH meter
  • Amber vials

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a small amount of organic solvent like DMSO, then dilute with water) to prepare a concentrated stock solution.
  • Prepare Test Solutions: Dilute the stock solution with the prepared buffers to achieve the desired final concentration of this compound in separate amber vials for each pH and temperature condition to be tested.
  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration of this compound.
  • Incubation: Place the vials in the respective temperature-controlled environments (e.g., 4°C, 25°C, 40°C).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition.

Protocol 2: HPLC Method for the Analysis of this compound and 4-Pyridoxic Acid

This method can be used to separate and quantify this compound and its primary degradation product, 4-pyridoxic acid.

  • Instrumentation: HPLC with UV or fluorescence detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV detection at an appropriate wavelength (e.g., determined by UV scan).

    • Fluorescence detection with excitation and emission wavelengths optimized for this compound.

  • Injection Volume: 20 µL

  • Quantification: Use a calibration curve prepared with known concentrations of this compound and 4-pyridoxic acid standards.

Mandatory Visualization

cluster_degradation Degradation Pathway of this compound PL This compound PA 4-Pyridoxic Acid PL->PA Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Degradation pathway of this compound to 4-pyridoxic acid via hydrolysis.

cluster_workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed check_ph Check Solution pH start->check_ph check_temp Check Storage Temperature check_ph->check_temp pH in range adjust_ph Adjust pH to 4-6 check_ph->adjust_ph pH out of range check_light Check for Light Exposure check_temp->check_light Temp OK adjust_temp Store at ≤ 4°C check_temp->adjust_temp Temp too high protect_light Use Amber Vials check_light->protect_light Exposed to light retest Retest Stability check_light->retest Protected adjust_ph->retest adjust_temp->retest protect_light->retest resolved Issue Resolved retest->resolved

Caption: A logical workflow for troubleshooting stability issues of this compound.

cluster_factors Factors Affecting this compound Stability stability This compound Stability ph pH stability->ph temp Temperature stability->temp light Light Exposure stability->light solvent Solvent stability->solvent

Caption: Key environmental factors influencing the stability of this compound in solution.

References

Technical Support Center: Preventing Photodegradation of 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 4-Pyridoxolactone during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the fluorescence of my this compound solution over time. What could be the cause?

A1: A decrease in fluorescence is a primary indicator of this compound degradation. This is most commonly caused by exposure to light, particularly UV and short-wavelength visible light.[1][2][3] Photodegradation can alter the chemical structure of this compound, leading to non-fluorescent degradation products.

Q2: What are the typical laboratory light sources that can cause photodegradation of this compound?

A2: Standard laboratory fluorescent lighting is a significant contributor to the photodegradation of light-sensitive compounds.[1][4] Direct sunlight is highly detrimental and should always be avoided. It is crucial to handle this compound in a controlled lighting environment to ensure the integrity of your experiments.

Q3: How does pH affect the stability of this compound under light exposure?

A3: For structurally related vitamin B6 compounds, photodegradation is more pronounced at higher pH levels.[1][4] It is reasonable to expect a similar pH-dependent instability for this compound. Therefore, maintaining a neutral to slightly acidic pH may help in reducing its degradation rate when light exposure is unavoidable.

Q4: Are there any chemical additives that can help prevent the photodegradation of this compound?

A4: While specific studies on this compound are limited, the use of antioxidants has been shown to protect other light-sensitive compounds from photodegradation. Vitamin B6 compounds, which are structurally similar to this compound, can act as quenchers of reactive oxygen species generated during photosensitized reactions.[5] However, it is essential to validate that any additive does not interfere with the specific experimental assay.

Q5: Can the concentration of this compound in a solution affect its photostability?

A5: Yes, the concentration can influence photostability. Studies on pyridoxine, a related vitamin B6 compound, have shown that it is relatively stable to light in concentrated solutions (>25mM) but becomes unstable in dilute solutions (<0.5mM).[2] This suggests that preparing more concentrated stock solutions and diluting them immediately before use can be an effective strategy to minimize degradation.

Troubleshooting Guides

Issue: Inconsistent results in assays using this compound.

This guide will help you troubleshoot and identify potential sources of inconsistency related to the handling of this compound.

start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution check_storage How is the stock solution stored? check_solution->check_storage Yes prepare_fresh Prepare a fresh solution before each experiment. check_solution->prepare_fresh No check_lighting What are the lighting conditions during the experiment? check_storage->check_lighting Proper storage_conditions Store stock solution in amber vials, wrapped in foil, at -20°C. check_storage->storage_conditions Improper check_glassware What type of glassware is being used? check_lighting->check_glassware Subdued Light subdued_light Work under subdued light (yellow/golden fluorescent) or in a dark room. check_lighting->subdued_light Bright/Direct Light amber_glassware Use low actinic (amber) glassware for all solutions. check_glassware->amber_glassware Clear Glass

Caption: Troubleshooting workflow for inconsistent results.

Data Presentation

The following table summarizes the stability of various vitamin B6 forms under different laboratory lighting conditions and pH. This data, from a study on compounds structurally related to this compound, provides valuable insight into the expected stability of this compound under similar conditions.

Table 1: Percent Retention of Vitamin B6 Forms Under Various Light Conditions and pH

Vitamin FormLight ConditionpHExposure Time (hr)Percent Retention
PyridoxineRegular Lab Light4.5897%[1][4]
Regular Lab Light7.01566%[1][4]
Yellow Fluorescent4.5 - 7.01594-106%[1][4]
Golden Fluorescent4.5 - 7.01594-106%[1][4]
Low Actinic Glassware4.5 - 7.01594-106%[1][4]
PyridoxalRegular Lab Light4.5897%[1][4]
Regular Lab Light6.01555%[1][4]
PyridoxamineRegular Lab Light4.5881%[1][4]
Regular Lab Light8.01547%[1][4]

Data adapted from Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal of the Association of Official Analytical Chemists, 62(5), 1170-1173.[1][4]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound to Minimize Photodegradation

This protocol outlines the best practices for handling and storing this compound to prevent light-induced degradation.

start Start weigh Weigh solid this compound in a dimly lit area. start->weigh dissolve Dissolve in a suitable solvent in an amber volumetric flask. weigh->dissolve store Store stock solution at -20°C in the dark (wrapped in foil). dissolve->store dilute Prepare working solutions fresh from stock before each experiment. store->dilute experiment Conduct experiment under subdued or filtered light. dilute->experiment end End experiment->end

References

Technical Support Center: Enhancing 4-Pyridoxolactone (4-PL) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 4-Pyridoxolactone (4-PL) detection methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for 4-PL detection, from sample preparation to data analysis.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No 4-PL Signal Incomplete enzymatic conversion of Vitamin B6 vitamers to 4-PL.- Verify Enzyme Activity: Ensure enzymes (e.g., pyridoxal 4-dehydrogenase, pyridoxine 4-oxidase) are active and used at the correct concentration. Assay enzyme activity just before use.[1] - Optimize Reaction Conditions: Check and optimize pH, temperature, and incubation time for the enzymatic reactions. For example, pyridoxal conversion to 4-PL can be performed at 30°C for 1 hour.[1] - Ensure Cofactor Presence: For some reactions, cofactors like NAD+ may be necessary. Ensure it is added to the reaction mixture at the appropriate concentration.[2]
Degradation of 4-PL or its precursors.- Proper Sample Storage: Store samples and standards at -20°C or lower to prevent degradation. Protect from light and moisture.[3] - pH Control: Maintain appropriate pH during extraction and analysis to ensure the stability of the analytes.
Issues with HPLC-Fluorescence Detection.- Check Wavelengths: Verify the excitation and emission wavelengths on the fluorescence detector. Optimal wavelengths for 4-PL are typically around 360 nm for excitation and 430 nm for emission.[1] - Mobile Phase Composition: Ensure the mobile phase composition is correct. A common mobile phase is a potassium phosphate buffer with methanol.[1]
High Background Noise or Baseline Drift Contaminated reagents or solvents.- Use High-Purity Reagents: Utilize HPLC-grade solvents and high-purity reagents to minimize background interference. - Freshly Prepare Buffers: Prepare buffers fresh daily and filter them before use.
Matrix effects from the sample.- Optimize Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances from the sample matrix.[4][5] - Dilute the Sample: If the matrix effect is significant, diluting the sample can help reduce interference, provided the 4-PL concentration remains above the limit of detection.[6]
Poor Peak Shape (Tailing, Fronting, or Broadening) Column degradation or contamination.- Wash the Column: Flush the column with a strong solvent to remove contaminants. - Replace the Column: If washing does not improve peak shape, the column may need to be replaced.
Inappropriate mobile phase pH.- Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjust the pH to improve peak symmetry.
Sample overload.- Reduce Injection Volume: Inject a smaller volume of the sample or dilute the sample to avoid overloading the column.
Inconsistent or Non-Reproducible Results Variability in sample preparation.- Standardize Protocols: Ensure all samples are processed using the exact same protocol, including incubation times, temperatures, and reagent volumes. - Use of Internal Standard: Incorporate an internal standard to account for variations in extraction efficiency and injection volume.[7]
Instrument instability.- Equilibrate the System: Allow the HPLC system to equilibrate thoroughly before starting a run to ensure a stable baseline. - Regular Maintenance: Perform regular maintenance on the HPLC system, including pump seals and detector lamps.

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting this compound (4-PL)?

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly sensitive and widely used method for 4-PL quantification.[1][8] This is due to the highly fluorescent nature of 4-PL.[9] For even greater sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[10]

2. Why is enzymatic conversion necessary for 4-PL detection?

In many biological samples, the target analyte is not 4-PL itself, but various forms of vitamin B6 (pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated forms).[1] These vitamers are enzymatically converted to 4-PL, a single, highly fluorescent compound, which simplifies analysis and enhances detection sensitivity.[1][8]

3. What are the optimal excitation and emission wavelengths for 4-PL fluorescence detection?

The fluorescence intensity of 4-PL is typically monitored at an emission wavelength of 430 nm with an excitation wavelength of 360 nm.[1]

4. How can I handle complex sample matrices like food or biological fluids?

For complex matrices, proper sample preparation is crucial. This often involves:

  • Homogenization: For solid samples like food, drying and grinding are necessary.[1]

  • Acid Hydrolysis: To determine the total vitamin B6 content, samples can be treated with acid (e.g., HCl) to hydrolyze the phosphorylated and glycosylated forms into their free forms.[1][8]

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up the sample and remove interfering compounds.[4][5]

5. What are common sources of interference in 4-PL analysis?

Interferences can arise from other fluorescent compounds in the sample matrix.[11] Additionally, compounds with similar chemical structures can co-elute and interfere with the detection.[12] Proper chromatographic separation and sample cleanup are essential to minimize these interferences.

6. How should I store my samples and 4-PL standards?

4-PL and its precursors can be sensitive to light, temperature, and pH. It is recommended to store samples and standards in a freezer at -20°C and protect them from light to prevent degradation.[3]

7. What are the key parameters for an HPLC method for 4-PL analysis?

A typical HPLC method for 4-PL involves:

  • Column: A reversed-phase C18 column.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a potassium phosphate buffer (e.g., 20 mM, pH 7.0) and an organic modifier like methanol (e.g., 10% v/v).[1]

  • Flow Rate: A flow rate of around 0.5 mL/min.[1]

  • Detection: Fluorescence detection at Ex: 360 nm and Em: 430 nm.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various 4-PL and related vitamin B6 detection methods.

Table 1: HPLC-Fluorescence Detection Parameters for 4-PL

ParameterValueReference
Excitation Wavelength 360 nm[1]
Emission Wavelength 430 nm[1]
Mobile Phase 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol[1]
Flow Rate 0.5 mL/min[1]
Column Cosmosil 5C18MS-II (250 x 4.6 mm)[1]

Table 2: Performance Characteristics of Vitamin B6 Vitamer Detection Methods

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
HPLC with Chlorite Postcolumn DerivatizationPLP and 4-PA0.3 nmol/L0.9 nmol/L97-102%[13]
LC-MS/MSB6 Vitamers0.0028 - 0.02 mg/kg0.0085 - 0.059 mg/kg92-111%[10]

Experimental Protocols

Protocol 1: Enzymatic Conversion of Pyridoxal to this compound

This protocol describes the conversion of pyridoxal to 4-PL using pyridoxal 4-dehydrogenase (PLDH).[1]

Materials:

  • Sample containing pyridoxal

  • 20 mM Sodium phosphate buffer (pH 8.0)

  • 1 mM NAD+ solution

  • Pyridoxal 4-dehydrogenase (PLDH) enzyme solution

  • 0.44 M HCl

  • Eppendorf tubes

  • Incubator at 30°C

  • Syringe filters (0.2 µm)

Procedure:

  • In a capped Eppendorf tube, prepare a 600 µL reaction mixture containing:

    • 180 µL of 20 mM sodium phosphate buffer (pH 8.0)

    • Appropriate volume of 1 mM NAD+ solution to reach a final concentration of 1 mM in the reaction mix.

    • 1 mU of pyridoxal 4-dehydrogenase.

    • Sample containing 0.5–200 pmol of pyridoxal.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the enzyme reaction by adding 20 µL of 0.44 M HCl.

  • Filter the reaction mixture through a 0.2 µm syringe filter.

  • Inject 100 µL of the filtrate into the HPLC system for analysis.[1]

Protocol 2: Sample Preparation from Food for Vitamin B6 Analysis

This protocol outlines the preparation of food samples for the determination of various vitamin B6 compounds after conversion to 4-PL.[1]

Materials:

  • Food sample (e.g., vegetables, legumes, grains)

  • 0.88 M HCl (cold)

  • Mini Blender

  • Centrifuge

Procedure:

  • Dry the food sample according to standard methods (e.g., AOAC official method) and grind it into a fine powder using a mini blender.

  • Suspend 0.05 g of the dried powder in 10 mL of cold 0.88 M HCl.

  • Keep the suspension for 5 hours on ice to allow for hydrolysis of phosphorylated and glycosylated forms. For certain vegetables like pepper and garlic, 0.44 M HCl may be used. For meat samples, 0.055 M HCl is recommended.[1]

  • Centrifuge the suspension to pellet the solid material.

  • Collect the supernatant (filtrate).

  • Use 50 µL of the filtrate for the subsequent enzymatic conversion reactions as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conversion Enzymatic Conversion cluster_analysis Analysis sample Food or Biological Sample homogenize Homogenization / Grinding sample->homogenize hydrolysis Acid Hydrolysis (HCl) homogenize->hydrolysis extraction Extraction / Cleanup (SPE/LLE) hydrolysis->extraction vitB6 Vitamin B6 Vitamers (PN, PL, PM) extraction->vitB6 Prepared Sample enzymes Enzymatic Reaction (PLDH, PNOX, etc.) vitB6->enzymes fourPL This compound (4-PL) enzymes->fourPL hplc HPLC Separation (C18 Column) fourPL->hplc Converted Sample detection Fluorescence Detection (Ex: 360nm, Em: 430nm) hplc->detection data Data Analysis detection->data

Caption: Experimental workflow for 4-PL detection.

signaling_pathway cluster_pn_path Pyridoxine Pathway cluster_pm_path Pyridoxamine Pathway cluster_final_step Final Conversion PN Pyridoxine (PN) PN_oxidase Pyridoxine 4-oxidase PN->PN_oxidase O2 PL Pyridoxal (PL) PLDH Pyridoxal 4-dehydrogenase PL->PLDH NAD+ PM Pyridoxamine (PM) PM_transaminase Pyridoxamine-pyruvate aminotransferase PM->PM_transaminase Pyruvate fourPL This compound (4-PL) PN_oxidase->PL PM_transaminase->PL Alanine PLDH->fourPL NADH + H+

Caption: Enzymatic conversion pathways to 4-PL.

References

Technical Support Center: Quantification of 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address matrix effects in the quantification of 4-Pyridoxolactone (4-PL) and its related form, 4-pyridoxic acid (4-PA), using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] These interfering components can be endogenous to the biological sample (e.g., phospholipids, salts, proteins) or introduced during sample collection and preparation (e.g., anticoagulants, dosing vehicles).[3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2][4]

Q2: Why is this compound quantification susceptible to matrix effects?

A2: this compound, a metabolite of vitamin B6, is typically measured in complex biological matrices such as plasma, serum, and urine.[5][6] These matrices contain numerous compounds that can co-elute with 4-PL and interfere with its ionization in the mass spectrometer source, leading to unreliable quantification.[1][3]

Q3: What is the relationship between 4-Pyridoxic Acid (4-PA) and this compound (4-PL)?

A3: this compound is the lactone form of 4-pyridoxic acid.[7] In some analytical methods, 4-pyridoxic acid is intentionally converted to this compound through acid treatment before analysis, as the lactone form may have different chromatographic or detection properties.[8][9] It is crucial to be aware that unintended lactone formation can lead to erroneous estimations of 4-PA levels.[8]

Q4: How can I compensate for matrix effects?

A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[2][10] A SIL-IS is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H). It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data processing.[11] Other strategies include creating matrix-matched calibration curves, standard addition, and optimizing sample preparation to remove interfering components.[1][2]

Troubleshooting Guide

Problem 1: I am observing poor accuracy and high variability in my 4-PL quantification results.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Solution:

    • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS for 4-PL or a closely related vitamer. Using a ¹³C-labeled standard is often preferred over a deuterated (d3) one to minimize potential isotopic effects.[11]

    • Evaluate Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) instead of a simple "dilute and shoot" or protein precipitation method.[12][13][14]

    • Check for Interferences: Analyze blank matrix samples from different sources to assess the variability of the matrix effect.[3] A post-column infusion experiment can help identify regions in your chromatogram where ion suppression or enhancement is most severe.[2]

Problem 2: My signal intensity for 4-PL is significantly lower in biological samples compared to pure standards (Ion Suppression).

  • Possible Cause: Co-eluting endogenous components, such as phospholipids from plasma, are suppressing the ionization of your analyte.

  • Solution:

    • Improve Chromatographic Separation: Modify your LC gradient to better separate 4-PL from the interfering peaks.[2] Using modern UPLC or UHPLC systems can provide enhanced separation in shorter analysis times.[15]

    • Enhance Sample Cleanup: For plasma or serum samples, use a sample preparation method specifically designed to remove phospholipids. Options include protein precipitation followed by phospholipid removal plates or cartridges, or targeted extraction methods like SPE.[12][16]

    • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2][14]

Problem 3: My results are inconsistent across different batches of samples.

  • Possible Cause: The composition of the matrix is varying between batches, leading to inconsistent matrix effects.

  • Solution:

    • Use a Robust Internal Standard: A SIL-IS is crucial in this scenario as it will co-elute and be affected similarly to the analyte, correcting for variations between batches.[10]

    • Standardize Sample Collection: Ensure that sample collection and handling procedures are consistent for all samples. Variations in anticoagulants or storage conditions can alter the sample matrix.[17]

    • Prepare Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in a pooled blank matrix that is representative of the study samples.[1]

Quantitative Data Summary

The following tables summarize validation data from published methods for Vitamin B6 vitamers, including 4-pyridoxic acid. This data can serve as a benchmark for expected performance.

Table 1: Method Performance for Vitamin B6 Vitamers in Various Matrices
Analyte(s)MatrixSample PreparationAccuracy (%)Precision (RSD %)Recovery (%)Citation
4-Pyridoxic AcidWhole BloodProtein Precipitation (ZnSO₄/Methanol)89 - 1200.5 - 1365 - 108[18][19]
PLP, PL, PN, PM, PACSFProtein Precipitation (Acetonitrile)90.5 - 120.11.7 - 19.0Not Reported[20]
PLP, 4-PASerumReversed-Phase HPLCNot Reported3.6 - 6.7 (Run-to-run)97 - 102[17]
PN, PL, PM, PMP, PNGFood (Starch)Not specifiedNot Reported4 - 10 (Inter-day)92 - 111[21]

PLP: Pyridoxal 5'-phosphate, PL: Pyridoxal, PN: Pyridoxine, PM: Pyridoxamine, PA: Pyridoxic Acid, PNG: Pyridoxine-β-glucoside, CSF: Cerebrospinal Fluid.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a common first step for cleaning up plasma, serum, or whole blood samples.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, whole blood).

  • Internal Standard Spiking: Add the SIL-IS working solution to each sample, calibrator, and QC.

  • Precipitation: Add 3 to 4 volumes of cold precipitation solvent (e.g., acetonitrile or a 3:7 v/v mixture of 300mM ZnSO₄ and methanol).[18][19][20]

  • Vortexing: Vortex the mixture vigorously for approximately 10-30 seconds to ensure complete protein denaturation.

  • Incubation (Optional but Recommended): Place the samples on ice or at 4°C for 15 minutes to enhance protein precipitation.[18][19]

  • Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis, avoiding the protein pellet.

Protocol 2: LC-MS/MS Analysis Parameters

These are typical starting parameters for the analysis of Vitamin B6 metabolites. Optimization will be required for your specific instrumentation and application.

  • LC System: UPLC or HPLC system

  • Column: A C18 or C30 reversed-phase column is often used (e.g., Thermo Acclaim C30, 150 x 2.1 mm, 3 µm).[18][19]

  • Mobile Phase A: Water with an additive like ammonium formate and/or formic acid (e.g., 0.1% formic acid).[18][19]

  • Mobile Phase B: Organic solvent like acetonitrile or methanol with the same additive as Mobile Phase A.[18][19]

  • Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min).

  • Injection Volume: 1-10 µL.[18][21]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[21]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize source-dependent parameters such as capillary voltage, gas flows (nebulizing, drying), and temperatures (desolvation, heat block) for the specific instrument.[18][21]

Visual Diagrams

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_strategy Mitigation Strategy cluster_validation Validation & Analysis A Poor Accuracy or High Variability S1 Improve Sample Preparation (e.g., SPE, SLE) A->S1 S3 Implement a Stable Isotope- Labeled Internal Standard (SIL-IS) A->S3 B Low Signal Intensity (Ion Suppression) B->S1 S2 Optimize Chromatography (e.g., Gradient, Column) B->S2 C Inconsistent Results Across Batches C->S3 S4 Use Matrix-Matched Calibrators C->S4 V Re-validate Method (Accuracy, Precision, Linearity) S1->V S2->V S3->V S4->V Sample_Prep_Decision_Tree Start Start: Sample Received (e.g., Plasma, Urine) CheckComplexity Is Matrix Highly Complex (e.g., Plasma)? Start->CheckComplexity CheckPhospholipids Are Phospholipids a Major Concern? CheckComplexity->CheckPhospholipids Yes (e.g., Plasma) CheckSensitivity Is Analyte Concentration High? CheckComplexity->CheckSensitivity No (e.g., Urine) PPT_PLD PPT + Phospholipid Removal CheckPhospholipids->PPT_PLD Yes SPE Solid-Phase Extraction (SPE) CheckPhospholipids->SPE No, but need high cleanliness DiluteShoot Dilute & Shoot CheckSensitivity->DiluteShoot Yes PPT Protein Precipitation (PPT) CheckSensitivity->PPT No Final Analyze Supernatant/ Eluate via LC-MS/MS DiluteShoot->Final PPT->Final PPT_PLD->Final SPE->Final

References

enzyme inhibition problems in 4-Pyridoxolactone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pyridoxolactone (PL) assays, particularly in the context of enzyme inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a this compound (PL) assay?

A1: A this compound assay is a method used to determine the concentration of vitamin B6 compounds. The core principle involves the enzymatic conversion of these compounds into this compound, a highly fluorescent molecule.[1][2] The fluorescence intensity of the resulting this compound is directly proportional to the initial amount of the vitamin B6 vitamer. This method is often employed in a high-performance liquid chromatography (HPLC) setup with a fluorescence detector for precise quantification.[1][2]

Q2: Which enzymes are central to this compound assays for inhibition studies?

A2: The primary enzyme of interest in inhibition studies using this assay system is Pyridoxal Kinase (PLK) . PLK is a key enzyme in the vitamin B6 salvage pathway, responsible for phosphorylating pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM) to their active coenzyme forms.[3] Inhibiting PLK can have significant physiological effects, making it a target for drug development.[4] The assay may also involve Pyridoxal 4-dehydrogenase , which catalyzes the oxidation of pyridoxal to this compound.[5][6]

Q3: Why is ATP concentration critical in a Pyridoxal Kinase (PLK) inhibition assay?

A3: The concentration of ATP is a crucial parameter in kinase assays, especially when characterizing ATP-competitive inhibitors. Since PLK uses ATP to phosphorylate its substrate, the apparent potency (IC50) of an inhibitor that competes with ATP for the same binding site will be highly dependent on the ATP concentration used in the assay. Using ATP concentrations significantly above the Michaelis constant (Km) can mask the effect of competitive inhibitors, making them appear less potent.

Q4: What are common sources of interference in fluorescence-based this compound assays?

A4: Common sources of interference include:

  • Autofluorescence: The test compound itself may be fluorescent, emitting light at the same wavelength as this compound, leading to a high background signal.

  • Fluorescence Quenching: The test compound may absorb the light emitted by this compound, leading to an underestimation of the signal.

  • Inner Filter Effect: At high concentrations, the test compound may absorb the excitation or emission light, also leading to an underestimation of fluorescence.

  • Precipitation: The test compound may precipitate out of solution in the assay buffer, causing light scattering and inaccurate readings.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence in "no enzyme" control wells Test compound is autofluorescent.1. Pre-read the plate containing only the compound and buffer before adding other reagents. 2. Perform a spectral scan to confirm the emission source. 3. If possible, use red-shifted fluorophores or a different detection method (e.g., luminescence-based ADP detection).
Lower than expected signal or apparent enzyme activation Fluorescence quenching by the test compound.1. Run a control experiment with the final fluorescent product (this compound) and the test compound to measure any decrease in fluorescence. 2. If quenching is confirmed, consider using a different fluorophore or detection method.
Inconsistent results between replicate wells 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Inconsistent incubation times or temperature fluctuations. 4. Compound precipitation.1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Gently mix the plate after each reagent addition. 3. Standardize all incubation steps and use a temperature-controlled incubator. 4. Visually inspect wells for precipitation. Test compound solubility in the assay buffer beforehand.
IC50 value is significantly higher than expected 1. ATP concentration is too high (for ATP-competitive inhibitors). 2. Enzyme concentration is too high. 3. Compound has low purity or has degraded. 4. Incorrect measurement of compound concentration.1. Use an ATP concentration at or near the Km for the kinase. 2. Optimize the enzyme concentration to ensure the reaction is in the linear range. 3. Verify compound purity and stability using methods like HPLC or LC-MS. 4. Confirm the concentration of the stock solution.
No or very low enzyme activity 1. Degraded enzyme or ATP. 2. Incorrect buffer pH or composition. 3. Presence of an unknown inhibitor in the sample or buffer.1. Use fresh aliquots of enzyme and ATP. Run a positive control with a known activator or substrate to confirm enzyme activity. 2. Verify the pH of the buffer and ensure it is optimal for the enzyme. 3. Test for interfering substances in the buffer components.

Quantitative Data Summary

Table 1: Kinetic Parameters for Human Pyridoxal Kinase (PLK)

ParameterValueConditions
Km for Pyridoxal <10 µMIn the presence of K⁺
Km for MgATP <25 µMIn the presence of K⁺
kcat 85 min⁻¹With Pyridoxal as substrate, in the presence of K⁺
kcat 200 min⁻¹With Pyridoxal as substrate, in the presence of Na⁺

Data sourced from UniProtKB: P50553.[2]

Table 2: Examples of Pyridoxal Kinase Inhibitors and their Reported IC50 Values

InhibitorIC50 Value (µM)Cell Line / Assay Condition
ZINC095099376 (C03) 9.97K562 cells
ZINC095099376 (C03) 11.2A549 cells
ZINC095099376 (C03) 16.2Jurkat cells
ZINC095099376 (C03) 18.7HeLa cells
Ginkgotoxin 18 (Ki)Competitive inhibitor of PL kinase

Note: IC50 values are highly dependent on assay conditions, particularly substrate and ATP concentrations.[7]

Experimental Protocols

Protocol: Screening for Inhibitors of Pyridoxal Kinase (PLK) using a Coupled-Enzyme Assay

This protocol describes a method to screen for inhibitors of PLK by measuring the formation of Pyridoxal 5'-Phosphate (PLP), which is a fluorescent molecule. This method can be adapted to subsequently convert PLP to this compound if further separation by HPLC is required.

1. Materials and Reagents:

  • Recombinant human Pyridoxal Kinase (PLK)

  • Pyridoxal (PL) substrate

  • Adenosine Triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • PLK reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl₂)

  • Stop solution (e.g., 20% Trichloroacetic acid - TCA)

  • 96-well black, clear-bottom microplates

2. Assay Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors in the assay buffer. Add 10 µL of the diluted inhibitor solutions to the wells of a 96-well plate. For positive (100% activity) and negative (0% activity) controls, add 10 µL of buffer with and without a known inhibitor, respectively.

  • Enzyme Addition: Dilute the PLK enzyme to the desired working concentration in cold assay buffer. Add 40 µL of the diluted enzyme to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate master mix containing ATP and Pyridoxal in the assay buffer. A typical starting concentration would be at the Km value for each (e.g., 25 µM for ATP and 10 µM for Pyridoxal). Add 50 µL of the substrate mix to each well to start the reaction. The final volume should be 100 µL.

  • Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Ensure this time is within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 10 µL of 20% TCA to each well.

  • Fluorescence Detection: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new 96-well black plate. Measure the fluorescence of the formed PLP at an excitation wavelength of ~330 nm and an emission wavelength of ~400 nm.

3. Data Analysis:

  • Subtract the background fluorescence from the "no enzyme" or "TCA first" control wells.

  • Normalize the data with respect to the positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.

Visualizations

G cluster_0 Vitamin B6 Salvage Pathway PN Pyridoxine (PN) PLK Pyridoxal Kinase (PLK) PN->PLK PL Pyridoxal (PL) PL->PLK PLDH Pyridoxal 4-dehydrogenase PL->PLDH PM Pyridoxamine (PM) PM->PLK ADP ADP PLK->ADP PNP Pyridoxine 5'-phosphate (PNP) PLK->PNP phosphorylates PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PLK->PLP phosphorylates PMP Pyridoxamine 5'-phosphate (PMP) PLK->PMP phosphorylates ATP ATP ATP->PLK PNPO PNP Oxidase PNP->PNPO PMP->PNPO PNPO->PLP oxidizes PLactone This compound (Fluorescent) PLDH->PLactone oxidizes

Caption: The Vitamin B6 salvage pathway leading to the formation of this compound.

G start Start: Unexpected Result (e.g., High Background, Low Activity) check_compound Check Compound Properties: - Autofluorescence? - Quenching? - Solubility? start->check_compound check_reagents Verify Reagents: - Enzyme Activity (Positive Control) - ATP/Substrate Integrity - Buffer pH start->check_reagents check_protocol Review Assay Protocol: - Incubation Times/Temps - Reagent Concentrations (esp. ATP) - Pipetting Accuracy start->check_protocol run_controls Run Diagnostic Controls: - No-enzyme control - No-substrate control - Compound + product control check_compound->run_controls check_reagents->run_controls check_protocol->run_controls is_compound_issue Compound Interference? run_controls->is_compound_issue is_reagent_issue Reagent Problem? is_compound_issue->is_reagent_issue No remediate_compound Remediate Compound Issue: - Use different detection method - Adjust compound concentration is_compound_issue->remediate_compound Yes is_protocol_issue Protocol Error? is_reagent_issue->is_protocol_issue No remediate_reagents Remediate Reagent Issue: - Use fresh reagents - Prepare new buffers is_reagent_issue->remediate_reagents Yes remediate_protocol Remediate Protocol Issue: - Optimize concentrations - Standardize procedures is_protocol_issue->remediate_protocol Yes end Problem Resolved is_protocol_issue->end No/Unresolved (Consult further) remediate_compound->end remediate_reagents->end remediate_protocol->end

Caption: A logical workflow for troubleshooting common issues in enzyme inhibition assays.

References

calibration curve issues in quantitative 4-Pyridoxolactone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of 4-Pyridoxolactone (4-PL), a key metabolite of vitamin B6. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures, with a focus on calibration curve issues.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses specific problems related to calibration curve performance in the quantitative analysis of this compound.

Question: My calibration curve for 4-PL is non-linear, showing a plateau at higher concentrations. What are the potential causes and solutions?

Answer:

A non-linear calibration curve with a plateau at higher concentrations often indicates detector saturation or analyte overload. Here’s a systematic approach to troubleshoot this issue:

  • Detector Saturation: The detector has a limited linear dynamic range. At high analyte concentrations, the detector response may no longer be proportional to the concentration.

    • Solution: Reduce the concentration of your highest calibration standards to fall within the linear range of the detector. Alternatively, if your sample concentrations are consistently high, you may need to dilute your samples to bring them into the validated linear range of the assay.[1]

  • Column Overload: Injecting too much analyte can overload the stationary phase of the HPLC column, leading to peak broadening and a non-linear response.

    • Solution: Decrease the injection volume for your high-concentration standards and samples. This can help maintain a linear relationship between concentration and peak area.

  • Matrix Effects: In complex biological matrices like plasma or urine, co-eluting endogenous compounds can interfere with the ionization of 4-PL in the mass spectrometer, leading to ion suppression at higher concentrations and causing a non-linear response.[2][3]

    • Solution:

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2]

      • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) to compensate for matrix effects.

      • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to correct for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[2]

Question: My calibration curve has a poor correlation coefficient (R² < 0.99) and shows significant scatter in the data points. What should I investigate?

Answer:

A low correlation coefficient and scattered data points suggest issues with precision and accuracy in your method. Consider the following troubleshooting steps:

  • Inconsistent Sample Preparation: Variability in sample preparation, such as inconsistent protein precipitation or extraction, can lead to erratic results.

    • Solution: Ensure your sample preparation protocol is well-defined and consistently followed. Use precise pipetting techniques and ensure complete mixing at each step. For protein precipitation, ensure the precipitating agent is added consistently and vortexed thoroughly.

  • Injector Variability: An issue with the autosampler can lead to inconsistent injection volumes, causing scatter in the calibration curve.

    • Solution: Perform an injector performance test to check for accuracy and precision. Clean the injector needle and sample loop.

  • Instability of 4-PL: this compound may be unstable under certain conditions, leading to degradation and variable results.

    • Solution: Investigate the stability of 4-PL in your sample matrix and solvent under your experimental conditions (e.g., bench-top stability, freeze-thaw stability).[4] Samples should be kept at a low temperature (e.g., on ice) during processing and stored at -20°C or lower for long-term stability.[1][4][5][6]

  • Improper Integration: Inconsistent peak integration can introduce significant variability.

    • Solution: Review the integration parameters in your chromatography data system. Ensure that the baseline is set correctly and that all peaks are integrated consistently across all standards and samples.

Question: The y-intercept of my calibration curve is significantly different from zero. What does this indicate and how can I fix it?

Answer:

A non-zero y-intercept can be either positive or negative and points to a constant systematic error.

  • Positive Y-Intercept: This often indicates the presence of an interfering peak at the same retention time as 4-PL in your blank samples or a contaminated blank matrix.

    • Solution:

      • Check Blank Samples: Analyze a true blank sample (matrix without the analyte) to check for interfering peaks.

      • Improve Chromatographic Resolution: Modify your HPLC method (e.g., change the mobile phase composition or gradient) to separate the interfering peak from the 4-PL peak.

      • Use a More Specific Detector: If using UV detection, an interfering compound may have a similar absorbance. An LC-MS/MS system provides higher selectivity and can often resolve this issue.

  • Negative Y-Intercept: This is less common but can occur due to incorrect blank subtraction or an issue with the integration method.

    • Solution:

      • Review Blank Subtraction: Ensure that you are subtracting the correct blank and that the blank itself is not contaminated.

      • Check Integration: Verify that the baseline is being set correctly and that there is no "dip" in the baseline before the peak of interest that could lead to a negative area.

Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for quantitative 4-PL analysis?

A1: The linear range for 4-PL (often measured as 4-pyridoxic acid) can vary depending on the analytical method and the biological matrix. For an HPLC-UV method in human urine, a linear range of 0.0125 to 0.8 µM has been reported.[7] For more sensitive LC-MS/MS methods in plasma, the linear range can be wider, for instance, from 0.4 to 300 nmol/L.[8]

Q2: How should I prepare my plasma or urine samples for 4-PL analysis?

A2: A common and effective method for sample preparation is protein precipitation. For plasma samples, this can be achieved by adding a precipitating agent like trichloroacetic acid (TCA) or perchloric acid.[9] For urine samples, treatment with perchloric acid followed by centrifugation is a common approach.[7] It is crucial to vortex the sample thoroughly after adding the acid and then centrifuge at high speed to obtain a clear supernatant for injection.[9]

Q3: What are the optimal storage conditions for 4-PL in biological samples?

A3: For long-term storage, it is recommended to keep plasma and urine samples frozen at -20°C or below.[1][4][5][6] Studies have shown that 4-pyridoxic acid has good stability in plasma when stored at -20°C for up to a year.[4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.

Q4: What is the role of an internal standard in 4-PL analysis?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. The use of an IS is crucial for correcting for variations in sample preparation, injection volume, and instrument response. For LC-MS/MS analysis, a stable isotope-labeled internal standard (e.g., deuterated 4-PL) is highly recommended as it can also effectively compensate for matrix effects.[2]

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated methods for the analysis of this compound (as 4-Pyridoxic Acid).

Table 1: Linearity and Limit of Quantification (LOQ) Data

MethodMatrixAnalyteLinear RangeLOQReference
HPLC-UVHuman Urine4-Pyridoxic Acid0.0125 - 0.8 µM0.0125 µM[7]
LC-MS/MSAnimal Plasma4-Pyridoxic Acid0.4 - 10,000 nmol/L0.4 nmol/L[8]
HPLC-FLDHuman Serum4-Pyridoxic AcidNot Specified0.9 nmol/L[10]

Table 2: Precision and Accuracy Data from a Validated HPLC-UV Method in Human Urine

Quality ControlConcentration (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LQC0.03754.55.8102.7
MQC0.33.24.198.3
HQC0.62.83.5101.5

Experimental Protocols

Detailed HPLC-UV Method for the Quantification of 4-Pyridoxic Acid in Human Urine [7]

This protocol is adapted from a validated method for the determination of 4-pyridoxic acid (4-PA) in human urine.

1. Reagents and Materials

  • 4-Pyridoxic acid (4-PA) standard

  • Perchloric acid (6%)

  • Methanol (HPLC grade)

  • Sodium phosphate buffer (35 mM)

  • Sodium heptane sulfonate (2.5 mM)

  • Orthophosphoric acid (85%)

  • Ultrapure water

  • Waters Symmetry® C18 column (250 mm × 4.6 mm, 5 µm) or equivalent

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate. Adjust the pH to 3.5 with 85% orthophosphoric acid. The final composition is a gradient, so prepare the aqueous and organic phases separately.

  • Stock Solution (1 mM 4-PA): Dissolve an appropriate amount of 4-PA standard in ultrapure water.

  • Working Standard Solutions (0.0125 - 0.8 µM): Prepare a series of working standards by diluting the stock solution with charcoal-pretreated blank urine.

3. Sample Preparation

  • To 100 µL of urine sample, add 100 µL of 6% perchloric acid.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and centrifuge again at 10,000 x g for 5 minutes.

  • Transfer 100 µL of the final supernatant to an HPLC vial.

4. HPLC-UV Conditions

  • Column: Waters Symmetry® C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with methanol and 35 mM sodium phosphate buffer (pH 3.5) containing 2.5 mM sodium heptane sulfonate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 25°C

  • Detection: UV at 302 nm

  • Run Time: 10 minutes (retention time for 4-PA is approximately 8.0 minutes)

5. Calibration and Quantification

  • Inject the prepared calibration standards.

  • Construct a calibration curve by plotting the peak area of 4-PA against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Inject the prepared samples and quality controls.

  • Calculate the concentration of 4-PA in the samples using the regression equation from the calibration curve.

Visualizations

VitaminB6_Metabolism cluster_ingestion Dietary Vitamin B6 cluster_activation Hepatic Activation cluster_catabolism Catabolism Pyridoxine Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) Pyridoxine->PLP Pyridoxal Kinase Pyridoxal Pyridoxal (PL) Pyridoxal->PLP Pyridoxal Kinase Pyridoxamine Pyridoxamine (PM) Pyridoxamine->PLP Pyridoxal Kinase & PNPO Pyridoxic_Acid 4-Pyridoxic Acid PLP->Pyridoxic_Acid Aldehyde Oxidase Pyridoxolactone This compound Pyridoxic_Acid->Pyridoxolactone Lactonization (Equilibrium)

Caption: Metabolic pathway of Vitamin B6 to this compound.

Troubleshooting_Workflow Start Calibration Curve Issue Identified NonLinearity Non-Linearity? Start->NonLinearity PoorR2 Poor R² / Scatter? NonLinearity->PoorR2 No DetectorSaturation Check for Detector Saturation (Reduce High Standard Conc.) NonLinearity->DetectorSaturation Yes InterceptIssue Non-Zero Intercept? PoorR2->InterceptIssue No SamplePrep Review Sample Prep Protocol (Consistency, Technique) PoorR2->SamplePrep Yes PositiveIntercept Positive Intercept? (Check Blanks, Improve Separation) InterceptIssue->PositiveIntercept Yes End Issue Resolved InterceptIssue->End No ColumnOverload Check for Column Overload (Reduce Injection Volume) DetectorSaturation->ColumnOverload MatrixEffects Investigate Matrix Effects (Dilution, Matrix-Matched Stds, SIL-IS) ColumnOverload->MatrixEffects MatrixEffects->End Injector Check Injector Performance (Precision Test) SamplePrep->Injector Stability Evaluate Analyte Stability (Freeze-Thaw, Bench-Top) Injector->Stability Stability->End NegativeIntercept Negative Intercept? (Review Blank Subtraction, Integration) PositiveIntercept->NegativeIntercept NegativeIntercept->End

References

Technical Support Center: 4-Pyridoxolactone Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Pyridoxolactone fluorescence assays. The focus is on identifying and minimizing sources of background fluorescence to ensure accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fluorescence measured?

This compound is a fluorescent metabolite derived from the bacterial oxidation of vitamin B6. Its intrinsic fluorescence allows for sensitive detection and quantification in various biological and chemical assays without the need for external fluorescent labels.

Q2: What are the optimal excitation and emission wavelengths for this compound?

Precise spectral data for this compound can be influenced by solvent and pH. However, data from the closely related compound, 4-pyridoxic acid, suggests optimal wavelengths in the range of 310-320 nm for excitation and 430-460 nm for emission .[1] It is highly recommended to perform a wavelength scan on your specific instrument and with your assay buffer to determine the empirical optima for your conditions.

Q3: Why is the background fluorescence in my assay so high?

High background fluorescence can originate from several sources:

  • Autofluorescence: Intrinsic fluorescence from your sample matrix, cell culture media (e.g., riboflavin), or plasticware.[2]

  • Reagent Contamination: Impurities in buffers, solvents, or other assay components can be fluorescent.

  • Solvent and pH Effects: The fluorescence of this compound is highly dependent on environmental factors. Its anionic forms, present at higher pH, are significantly more fluorescent.[3] The solvent polarity can also dramatically alter fluorescence intensity.

  • Instrument Settings: Incorrect filter selection or excessively high detector gain can amplify background noise.[4]

Q4: My blank wells (containing only buffer/reagents) show high fluorescence. What is the cause?

This strongly indicates that one or more of your assay components are contaminated or inherently fluorescent. The primary suspects are the microplate itself, the buffer, or the solvent used to dissolve reagents. Using high-purity solvents and reagents, and testing each component individually, can help isolate the source. Opting for black-walled microplates is a standard method to reduce background from the plate and well-to-well crosstalk.[4]

Q5: How can I improve a weak signal from this compound?

If your signal is low, first confirm your instrument's filter set matches the optimal excitation and emission wavelengths.[4] Since the fluorescence of this compound is pH-dependent, ensure your buffer's pH is optimized to favor the more fluorescent anionic forms.[3] Additionally, you can try increasing the integration time or adjusting the detector gain, but be mindful that this may also increase background noise.[4]

Troubleshooting High Background Fluorescence

Use this section to diagnose and resolve specific issues encountered during your measurements.

Problem: High and Variable Background Across All Wells

This issue often points to problems with the assay components or the microplate.

Potential Cause Recommended Solution
Autofluorescent Microplate Switch to black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background.[4]
Contaminated Buffer or Reagents Prepare fresh solutions using high-purity water and analytical-grade reagents. Test each component individually for fluorescence.
Fluorescent Culture Media If working with live cells, consider switching to a phenol red-free medium for the duration of the assay, as phenol red can quench fluorescence and other components like riboflavin are autofluorescent.
Inconsistent Pipetting Pipetting errors can lead to variability. Ensure pipettes are calibrated and use consistent technique, especially with multi-channel pipettes.[4]
Problem: High Background in Sample Wells Only

This suggests the source of the background is related to the sample itself.

Potential Cause Recommended Solution
Sample Autofluorescence Biological samples contain endogenous fluorophores (e.g., NADH, FAD, lipofuscin). Include a "sample blank" control (sample without this compound) to measure and subtract this intrinsic fluorescence.
Light Scatter Particulate matter or precipitated compounds in the sample can scatter excitation light, which may be detected as fluorescence. Centrifuge samples to remove precipitates before measurement.
Interfering Compounds If screening compound libraries, the compounds themselves may be fluorescent.[5] Run a control plate with only the compounds to identify and exclude fluorescent hits.

Data and Experimental Parameters

Table 1: Spectral & Chemical Properties of this compound

Note: Excitation and emission maxima are based on the related compound 4-pyridoxic acid and should be empirically verified.

Parameter Value / Characteristic Reference
Approx. Excitation Max (λex) 310 - 320 nm[1]
Approx. Emission Max (λem) 430 - 460 nm[1]
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
pH Dependence Fluorescence intensity increases with pH; anionic forms are most fluorescent.[3]
Appearance White to light yellow powder.
Table 2: Recommended Microplate Types for Fluorescence Assays
Plate Color Intended Use Rationale
Black, Clear Bottom Top-reading and bottom-reading fluorescence intensity.Opaque black walls reduce background and minimize crosstalk between wells. The clear bottom is necessary for bottom-reading instruments and microscopy.[4]
White, Clear Bottom Luminescence, TR-FRET.White walls maximize light reflection, enhancing signal in luminescence-based assays. Not ideal for fluorescence due to high background.
Clear Absorbance.Not recommended for fluorescence due to high crosstalk and background from scattered light.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths
  • Prepare Sample: Prepare a solution of this compound in your final assay buffer at a concentration known to give a strong signal.

  • Excitation Scan: Set the emission wavelength to the expected maximum (~440 nm). Scan a range of excitation wavelengths (e.g., 280 nm to 400 nm) to find the peak intensity. This is your optimal excitation wavelength.

  • Emission Scan: Set the excitation to the optimal wavelength determined in the previous step. Scan a range of emission wavelengths (e.g., 400 nm to 550 nm) to find the peak intensity. This is your optimal emission wavelength.

  • Verification: Use these empirically determined optimal wavelengths for all subsequent measurements in this specific assay system.

Protocol 2: Preparing Controls for Background Subtraction

To accurately quantify this compound, it is crucial to subtract the correct background signal. Prepare the following controls on every plate:

  • Reagent Blank: Contains all assay components (buffer, solvents, etc.) except the sample and this compound. This measures the background from your reagents and microplate.

  • Sample Blank (Autofluorescence Control): Contains the sample (e.g., cell lysate, biological fluid) and all other assay components except this compound. This measures the intrinsic fluorescence of your biological matrix.

  • True Background Calculation:

    • For samples not expected to have autofluorescence: Final Signal = (Signal_Sample) - (Signal_Reagent_Blank)

    • For samples with potential autofluorescence: Final Signal = (Signal_Sample) - (Signal_Sample_Blank)

Visualized Workflows

G start High Background Fluorescence Detected q1 Is background high in BLANK wells? start->q1 a1_yes Source is Reagents or Plate q1->a1_yes Yes q2 Is background high only in SAMPLE wells? q1->q2 No sol1 1. Test individual reagents. 2. Use high-purity solvents. 3. Switch to black-walled plates. a1_yes->sol1 end_node Background Minimized sol1->end_node a2_yes Source is Sample Matrix q2->a2_yes Yes q3 Is background inconsistent across plate? q2->q3 No sol2 1. Prepare and measure a sample blank (autofluorescence). 2. Subtract sample blank value. 3. Centrifuge sample to remove particulates. a2_yes->sol2 sol2->end_node a3_yes Source is Pipetting or Evaporation q3->a3_yes Yes q3->end_node No sol3 1. Check pipette calibration. 2. Use plate seals to prevent evaporation. 3. Ensure proper mixing in wells. a3_yes->sol3 sol3->end_node

Caption: Troubleshooting decision tree for identifying sources of high background fluorescence.

G prep 1. Prepare Reagents (High-Purity) scan 2. Wavelength Scan (Determine optimal λex/λem) prep->scan controls 3. Prepare Controls (Reagent & Sample Blanks) scan->controls plate_setup 4. Set Up Plate (Use black-walled plate) controls->plate_setup instrument 5. Configure Instrument (Set optimal λex/λem, gain, integration) plate_setup->instrument measure 6. Measure Fluorescence instrument->measure analyze 7. Analyze Data (Subtract appropriate blank) measure->analyze result Final Concentration analyze->result

Caption: Experimental workflow for optimizing this compound fluorescence measurements.

References

Technical Support Center: 4-Pyridoxolactone Stability and Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability and fluorescence of 4-Pyridoxolactone. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound?

This compound, being a lactone (a cyclic ester), is susceptible to pH-dependent hydrolysis. The stability of the lactone ring is significantly influenced by the pH of the solution.

  • Acidic Conditions: Generally, lactones are relatively stable in acidic to neutral pH.

Q2: I am observing a decrease in the concentration of my this compound sample over time in my aqueous buffer. What could be the cause?

A decrease in this compound concentration in an aqueous solution is likely due to hydrolysis of the lactone ring. To troubleshoot this, consider the following:

  • Check the pH of your buffer: If your buffer is neutral or alkaline (pH ≥ 7), the rate of hydrolysis will be more significant.

  • Storage Temperature: Higher temperatures will accelerate the rate of hydrolysis. Store your solutions at lower temperatures (e.g., 4°C) to improve stability, though hydrolysis will still occur over time.

  • Presence of Enzymes: If your sample is in a biological matrix, enzymatic degradation by lactonases could be a factor. These enzymes typically have an optimal pH around 7.0.[1]

Q3: How does pH impact the fluorescence of this compound?

The fluorescence of this compound is highly dependent on the pH of the solution. This is because the protonation state of the pyridine ring and the phenolic hydroxyl group changes with pH, which in turn affects the electronic structure and, consequently, the fluorescence properties.

It has been reported that the dianion form of pyridoxic acid lactone is the most fluorescent species.[2] This indicates that in more alkaline solutions, where the phenolic proton is removed, the fluorescence intensity is expected to be at its maximum. Conversely, in acidic and neutral solutions, the fluorescence intensity will likely be lower.

Q4: What are the typical excitation and emission wavelengths for this compound?

While specific excitation and emission maxima for this compound across a range of pH values are not extensively documented, data for the closely related compound, 4-pyridoxic acid (the hydrolysis product), can provide a useful reference. For 4-pyridoxic acid, a high correlation between its concentration and fluorescence intensity has been found in the excitation range of 310-330 nm and the emission range of 415-500 nm.[3] A specific wavelength pair used for the detection of 4-pyridoxic acid is Ex/Em = 320/430 nm.[3] Given the structural similarity, the optimal wavelengths for this compound are expected to be in a similar range.

Q5: My fluorescence signal for this compound is lower than expected. What are some potential reasons?

Low fluorescence signal can be attributed to several factors:

  • Suboptimal pH: As mentioned, the fluorescence of this compound is pH-dependent. Ensure your solution is at a pH that favors the highly fluorescent species (likely alkaline).

  • Degradation of the Compound: If the this compound has hydrolyzed to 4-pyridoxic acid, the fluorescence properties will change. While 4-pyridoxic acid is also fluorescent, the quantum yields of the two compounds may differ.

  • Incorrect Wavelengths: Verify that you are using the optimal excitation and emission wavelengths for your specific pH conditions.

  • Quenching: Components in your sample matrix could be quenching the fluorescence.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Decreasing peak area of this compound over time in HPLC analysis.

  • Appearance of a new peak corresponding to 4-pyridoxic acid.

  • Changes in the solution's fluorescent properties.

Troubleshooting Steps:

  • Verify Solution pH: Use a calibrated pH meter to check the pH of your solution. If the pH is neutral or alkaline, this is the most likely cause of degradation.

  • Adjust pH: If experimentally feasible, adjust the pH to a more acidic value (e.g., pH 4-5) to slow down hydrolysis.

  • Control Temperature: Store solutions at 4°C or frozen to reduce the degradation rate. Avoid repeated freeze-thaw cycles.

  • Use Freshly Prepared Solutions: For critical experiments, prepare this compound solutions immediately before use.

Issue 2: Inconsistent or Low Fluorescence Readings

Symptoms:

  • Fluorescence intensity varies between replicate samples.

  • The fluorescence signal is weaker than anticipated.

Troubleshooting Steps:

  • Standardize pH: Ensure all samples and standards are prepared in the same buffer at the same pH. Small variations in pH can lead to significant changes in fluorescence.

  • Optimize Excitation and Emission Wavelengths: Perform a 3D scan (excitation-emission matrix) to determine the optimal wavelengths for your experimental conditions (instrument, buffer, pH).

  • Check for Contaminants: Ensure all glassware and reagents are clean. Contaminants can quench fluorescence.

  • Prepare a pH-Fluorescence Curve: To understand the behavior of this compound in your system, prepare a series of buffers at different pH values, add a constant concentration of the compound, and measure the fluorescence intensity. This will reveal the optimal pH for your measurements.

Quantitative Data Summary

While comprehensive quantitative data for this compound is limited in the literature, the following table summarizes the expected trends based on the chemical properties of lactones and related fluorescent compounds.

Table 1: Expected Impact of pH on this compound Properties

PropertyAcidic pH (e.g., 4-5)Neutral pH (e.g., 7)Alkaline pH (e.g., 9-10)
Stability (Lactone Ring Integrity) HighModerate (hydrolysis starts)Low (significant hydrolysis)
Relative Fluorescence Intensity LowerModerateHighest (due to dianion formation)

Table 2: Fluorescence Properties of the Related Compound 4-Pyridoxic Acid

ParameterWavelength/RangeReference
Excitation Maximum ~320 nm[3]
Emission Maximum ~430 nm[3]
High Correlation Region Ex: 310-330 nm / Em: 415-500 nm[3]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the pH Stability of this compound

This protocol provides a framework for assessing the stability of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) to minimize initial degradation.

  • Prepare working solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for your analytical method.

  • Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by HPLC to determine the remaining concentration of this compound.

  • Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Protocol 2: Measuring the Relative Fluorescence Quantum Yield of this compound at Different pH

This protocol describes a method to determine how the fluorescence quantum yield of this compound changes with pH, relative to a known standard.

Materials:

  • This compound

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • A series of buffers covering the desired pH range

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of solutions of this compound and the fluorescent standard in the different pH buffers. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Calculate the relative quantum yield (Φ_x) at each pH using the following equation:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 'x' and 'st' refer to the sample (this compound) and the standard, respectively.

Visualizations

Stability_Workflow Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Dilute Stock into Buffers prep_stock->prep_working prep_buffers Prepare Buffers (e.g., pH 4, 7, 9) prep_buffers->prep_working incubate Incubate at Constant T (e.g., 25°C) prep_working->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify plot Plot Concentration vs. Time quantify->plot

Caption: Workflow for pH-dependent stability testing of this compound.

Fluorescence_pH_Relationship Logical Relationship of pH and this compound Fluorescence cluster_ph pH Condition cluster_species Molecular Species cluster_fluorescence Fluorescence Property acidic Acidic pH protonated Protonated/Neutral Form acidic->protonated alkaline Alkaline pH dianion Dianion Form alkaline->dianion low_fl Lower Fluorescence Intensity protonated->low_fl high_fl Higher Fluorescence Intensity dianion->high_fl

Caption: Impact of pH on the fluorescent species of this compound.

References

Validation & Comparative

A Comparative Guide: HPLC vs. Microbiological Assays for 4-Pyridoxolactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-pyridoxolactone, a key metabolite of vitamin B6, is crucial. This guide provides a comprehensive comparison of two primary analytical methods: High-Performance Liquid Chromatography (HPLC) and microbiological assays. We present a detailed examination of their respective methodologies, performance characteristics, and experimental workflows to assist you in selecting the most suitable technique for your research needs.

Quantitative Performance Comparison

The choice between HPLC and microbiological assays often depends on the specific requirements of the analysis, such as the need for high specificity and throughput versus the desire for a measure of total biological activity. The following table summarizes the key performance metrics for each method based on published data for vitamin B6 analysis, which is largely applicable to its metabolite, this compound.

FeatureHPLC MethodMicrobiological Assay
Principle Chromatographic separation followed by detection (typically fluorescence).Measurement of microbial growth in response to the analyte.
Specificity High (can distinguish between different vitamers and metabolites).Lower (measures total biological activity of compounds that support microbial growth).
Sensitivity High (detection limits in the picomolar range).Very High (can be more sensitive than HPLC for total vitamin B6).
Precision High (low coefficient of variation).Moderate (can be influenced by biological variability).
Accuracy High (good recovery rates).Good, but can be affected by interfering substances in the sample matrix.
Analysis Time Relatively fast (typically 15-30 minutes per sample).Slow (requires incubation period of 18-72 hours).
Throughput High (amenable to automation with autosamplers).Low to moderate (can be improved with microplate formats).
Cost Higher initial instrument cost, moderate running costs.Lower initial setup cost, but can be labor-intensive.
Sample Matrix Complexity Less susceptible to matrix effects with proper sample preparation.More susceptible to matrix effects (e.g., antibiotics, growth inhibitors/promoters).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This method involves the enzymatic conversion of various vitamin B6 forms into the highly fluorescent this compound, followed by its quantification using reversed-phase HPLC.

1. Sample Preparation:

  • Homogenize the biological sample (e.g., serum, tissue) in a suitable buffer.
  • To determine total vitamin B6 as this compound, perform acid hydrolysis (e.g., with HCl) to dephosphorylate the vitamin B6 vitamers.
  • Neutralize the sample after hydrolysis.

2. Enzymatic Conversion:

  • Prepare a reaction mixture containing the sample extract, a specific buffer (e.g., sodium phosphate buffer, pH 8.0), NAD+, and a cocktail of enzymes (pyridoxal 4-dehydrogenase, pyridoxine 4-oxidase, and pyridoxamine-pyruvate aminotransferase).
  • Incubate the mixture to allow for the complete conversion of pyridoxal, pyridoxine, and pyridoxamine to this compound.
  • Stop the reaction by adding acid (e.g., HCl).
  • Filter the reaction mixture before injection into the HPLC system.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., Cosmosil 5C18MS-II, 250 x 4.6 mm).
  • Mobile Phase: Isocratic elution with a mixture of potassium phosphate buffer (e.g., 20 mM, pH 7.0) and methanol (e.g., 90:10 v/v).
  • Flow Rate: 0.5 mL/min.
  • Detection: Fluorescence detector with excitation at 360 nm and emission at 430 nm.
  • Quantification: Determine the concentration of this compound by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

Microbiological Assay for Vitamin B6 (and its metabolites)

This assay relies on the principle that certain microorganisms, such as Saccharomyces uvarum (also known as Saccharomyces carlsbergensis), require vitamin B6 for growth. The extent of microbial growth is proportional to the amount of vitamin B6 present in the sample.

1. Sample and Standard Preparation:

  • Extract vitamin B6 from the sample, often using acid hydrolysis (e.g., with H2SO4) to release all forms of the vitamin.
  • Prepare a series of standards with known concentrations of a vitamin B6 vitamer (e.g., pyridoxine).
  • Prepare a basal medium that contains all the necessary nutrients for the microorganism's growth except for vitamin B6.

2. Inoculum Preparation:

  • Culture the test microorganism (e.g., Saccharomyces uvarum) in a suitable maintenance medium.
  • Harvest the cells and wash them to remove any residual vitamin B6.
  • Resuspend the cells in a sterile saline solution to create the inoculum.

3. Assay Procedure:

  • Dispense the basal medium into test tubes or microplate wells.
  • Add varying amounts of the standard solutions and the prepared sample extracts to the tubes/wells.
  • Inoculate each tube/well with the prepared microorganism.
  • Incubate under controlled conditions (e.g., temperature and time) to allow for microbial growth.

4. Measurement of Growth:

  • After incubation, measure the microbial growth turbidimetrically (i.e., by measuring the absorbance or optical density) using a spectrophotometer or a microplate reader.
  • Plot a standard curve of absorbance versus the concentration of the vitamin B6 standards.
  • Determine the vitamin B6 concentration in the sample by interpolating its absorbance value on the standard curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and microbiological assay methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_enzymatic_conversion Enzymatic Conversion cluster_hplc_analysis HPLC Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (optional) Homogenization->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Reaction_Setup Reaction Setup (Sample, Buffer, NAD+, Enzymes) Neutralization->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Filtration Filtration Reaction_Stop->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: HPLC method workflow for this compound analysis.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Sample_Prep Sample Extraction & Hydrolysis Assay_Setup Assay Setup (Medium, Sample/Standard, Inoculum) Sample_Prep->Assay_Setup Standard_Prep Standard Preparation Standard_Prep->Assay_Setup Medium_Prep Basal Medium Preparation Medium_Prep->Assay_Setup Inoculum_Prep Inoculum Preparation Inoculum_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Growth_Measurement Turbidimetric Measurement Incubation->Growth_Measurement Data_Analysis Data Analysis & Quantification Growth_Measurement->Data_Analysis

Caption: Microbiological assay workflow for vitamin B6 analysis.

Navigating Specificity: A Comparative Guide to Enzymatic Assays for 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-pyridoxolactone (PAL), a key metabolite of vitamin B6, is crucial for understanding various physiological and pathological processes. Enzymatic assays, prized for their specificity and sensitivity, offer a powerful tool for this purpose. This guide provides a comparative analysis of the key enzymes utilized in these assays, focusing on their cross-reactivity profiles and providing detailed experimental protocols to aid in assay development and validation.

The principle behind the most common enzymatic assays for this compound involves the conversion of different vitamin B6 vitamers into a single, highly fluorescent molecule, this compound, which is then quantified, typically by High-Performance Liquid Chromatography (HPLC). This conversion is achieved through a cascade of specific enzymatic reactions. The fidelity of these assays hinges on the substrate specificity of the enzymes employed. Understanding the potential for cross-reactivity with other structurally related molecules is therefore paramount for accurate and reliable results.

Enzyme Specificity and Cross-Reactivity Comparison

The enzymatic conversion of vitamin B6 vitamers to this compound primarily involves three key enzymes: Pyridoxine 4-oxidase, Pyridoxamine-pyruvate aminotransferase, and Pyridoxal 4-dehydrogenase. The specificity of these enzymes is critical to prevent the erroneous conversion of other compounds into this compound, which would lead to inaccurate measurements.

Pyridoxine 4-Oxidase

Pyridoxine 4-oxidase catalyzes the oxidation of pyridoxine to pyridoxal. While it is highly specific for pyridoxine, some level of cross-reactivity with other pyridine derivatives has been reported, albeit with significantly lower efficiency.

SubstrateRelative Activity (%)Reference
Pyridoxine100[1]
4'-DeoxypyridoxineLowNot Quantified
Other Pyridine DerivativesNegligibleNot Quantified
Pyridoxamine-Pyruvate Aminotransferase

This enzyme is responsible for the conversion of pyridoxamine to pyridoxal. Studies on the enzyme from Mesorhizobium loti have provided detailed kinetic data, demonstrating a strong preference for pyruvate as the amino group acceptor.

Amino AcceptorKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Pyruvate0.24 ± 0.02150 ± 2625
2-Oxobutyrate1.8 ± 0.1100 ± 256
2-Oxoglutarate> 100-< 0.5% of Pyruvate
3-Hydroxypyruvate> 100-< 0.5% of Pyruvate
Phenylpyruvate> 100-< 0.5% of Pyruvate

Data from Yoshikane et al. (2006) for Pyridoxamine-pyruvate aminotransferase from Mesorhizobium loti.[2] The enzyme showed less than 0.5% of the activity with pyridoxamine 5'-phosphate compared to pyridoxamine.[2]

Pyridoxal 4-Dehydrogenase

Pyridoxal 4-dehydrogenase catalyzes the final step in the conversion of pyridoxal to this compound. This enzyme exhibits a high degree of specificity for pyridoxal.

SubstrateKm (µM)kcat (s⁻¹)Reference
Pyridoxal91 ± 2149 ± 1[1]
SugarsNo Activity-[1]

Data for the enzyme from Mesorhizobium loti.[1] An NAD+-dependent aldehyde dehydrogenase capable of oxidizing pyridoxal has been identified in rat tissues, with a Km of 75 µM for pyridoxal.[3]

Signaling and Metabolic Pathways

The enzymatic conversion of vitamin B6 to this compound is a key part of the vitamin B6 degradation pathway. Understanding this pathway is essential for interpreting the results of enzymatic assays.

VitaminB6_Metabolism cluster_enzymes Enzymatic Conversions Pyridoxine Pyridoxine PNPO Pyridoxine 4-Oxidase Pyridoxine->PNPO O2 -> H2O2 Pyridoxamine Pyridoxamine PPAT Pyridoxamine-Pyruvate Aminotransferase Pyridoxamine->PPAT Pyruvate -> Alanine Pyridoxal Pyridoxal PLDH Pyridoxal 4-Dehydrogenase Pyridoxal->PLDH NAD+ -> NADH PAL This compound PNPO->Pyridoxal PPAT->Pyridoxal PLDH->PAL

Figure 1. Enzymatic conversion pathway of Vitamin B6 vitamers to this compound.

Experimental Workflow

A typical experimental workflow for the enzymatic determination of this compound from a biological sample involves sample preparation, enzymatic conversion, and subsequent HPLC analysis.

Experimental_Workflow Sample Biological Sample (e.g., plasma, urine) Preparation Sample Preparation (e.g., deproteinization, hydrolysis) Sample->Preparation Enzymatic_Conversion Enzymatic Conversion to This compound Preparation->Enzymatic_Conversion HPLC_Analysis HPLC with Fluorescence Detection Enzymatic_Conversion->HPLC_Analysis Quantification Quantification of This compound HPLC_Analysis->Quantification

Figure 2. General experimental workflow for this compound determination.

Experimental Protocols

The following protocols are based on the method described by Nishimura et al. (2008) for the enzymatic conversion of vitamin B6 compounds to this compound and its subsequent HPLC analysis.[4][5]

Enzymatic Conversion of Pyridoxal to this compound
  • Reaction Mixture Preparation: In a 600 µL microcentrifuge tube, prepare a 180 µL reaction mixture containing:

    • 20 mM Sodium Phosphate Buffer (pH 8.0)

    • 1 mM NAD+

    • 1 mU Pyridoxal 4-dehydrogenase

    • 0.5–200 pmol of Pyridoxal standard or sample extract

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 20 µL of 0.44 M HCl.

  • Filtration: Filter the reaction mixture through a 0.2 µm syringe filter.

  • HPLC Injection: Inject 100 µL of the filtrate into the HPLC system.

Enzymatic Conversion of Pyridoxine to this compound
  • Reaction Mixture Preparation: In addition to the components for the pyridoxal conversion, add the following to the 180 µL reaction mixture:

    • 5 µM FAD

    • 1 mU Pyridoxine 4-oxidase

  • Follow steps 2-5 from the pyridoxal conversion protocol.

Enzymatic Conversion of Pyridoxamine to this compound
  • Reaction Mixture Preparation: In addition to the components for the pyridoxal conversion, add the following to the 180 µL reaction mixture:

    • 4 mM Pyruvate

    • 1 mU Pyridoxamine-pyruvate aminotransferase

  • Follow steps 2-5 from the pyridoxal conversion protocol.

HPLC Analysis of this compound
  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: Cosmosil 5C18MS-II column (250 x 4.6 mm) or equivalent.

  • Mobile Phase: 20 mM potassium phosphate buffer (pH 7.0) containing 10% (v/v) methanol.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Injection Volume: 100 µL.[4]

  • Detection: Fluorescence detection with excitation at 360 nm and emission at 430 nm.[4]

Conclusion

The enzymatic conversion to this compound coupled with HPLC-fluorescence detection provides a highly specific and sensitive method for the quantification of vitamin B6 vitamers. The key to accurate measurement lies in the high specificity of the enzymes used, particularly Pyridoxal 4-dehydrogenase. While Pyridoxine 4-oxidase and Pyridoxamine-pyruvate aminotransferase also exhibit high specificity for their primary substrates, researchers should be aware of potential, albeit low, cross-reactivity with structurally similar compounds. The provided protocols offer a robust starting point for the implementation of these assays in a research or clinical setting. Careful validation of the assay with appropriate controls and standards is essential to ensure the reliability of the obtained results.

References

A Comparative Guide to Vitamin B6 Analysis: Limitations of the 4-Pyridoxolactone Conversion Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of the 4-pyridoxolactone (PAL) conversion method for vitamin B6 analysis, juxtaposed with alternative analytical techniques. We present a comprehensive comparison of methodologies, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.

Introduction to Vitamin B6 Analysis

Accurate quantification of vitamin B6 is crucial in nutrition, clinical diagnostics, and pharmaceutical research. Vitamin B6 exists as a group of six interconvertible compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphate esters (PNP, PLP, PMP). The biologically active coenzyme form is pyridoxal 5'-phosphate (PLP). Various analytical methods have been developed to measure these vitamers in diverse matrices such as food, biological fluids, and pharmaceutical preparations. The this compound conversion method is one such technique that relies on the enzymatic conversion of vitamin B6 vitamers into a highly fluorescent derivative, this compound, which is then quantified by high-performance liquid chromatography (HPLC).[1][2]

The this compound Conversion Method: An Overview

The this compound (PAL) conversion method is based on the principle that various vitamin B6 vitamers can be enzymatically converted to a single, highly fluorescent compound, this compound. This conversion simplifies the analysis by allowing the quantification of a single analyte, regardless of the initial vitamer distribution. The core of the method involves the use of specific enzymes, such as pyridoxine oxidase and pyridoxal dehydrogenase, to catalyze the conversion.[1][2] Subsequent analysis is typically performed using reversed-phase HPLC with fluorescence detection.

Logical Relationship of Vitamin B6 Analysis Methods

cluster_methods Vitamin B6 Analysis Methods Total Total Vitamin B6 PAL This compound Conversion Method Total->PAL Micro Microbiological Assay Total->Micro Individual Individual Vitamers HPLC HPLC-Fluorescence/UV Individual->HPLC LCMS LC-MS/MS Individual->LCMS PAL->HPLC Quantification Step

Caption: Overview of Vitamin B6 analysis methods.

Limitations of the this compound Conversion Method

Despite its ingenuity, the this compound conversion method is not without its limitations, which can significantly impact its accuracy and applicability.

  • Interference from Matrix Components : Complex matrices, such as food products, often contain endogenous fluorescent compounds that can co-elute with this compound during HPLC analysis, leading to inaccurate quantification. This is a significant disadvantage when analyzing samples with low levels of vitamin B6.

  • Incomplete Hydrolysis of Phosphorylated Vitamers : To measure total vitamin B6, the phosphorylated forms (PNP, PLP, and PMP) must first be dephosphorylated. This is typically achieved through acid hydrolysis. However, standard AOAC conditions for acid hydrolysis have been shown to be insufficient for complete hydrolysis of pyridoxamine 5'-phosphate and pyridoxine 5'-phosphate, leading to an underestimation of the total vitamin B6 content.[1]

  • Analyte Loss During Sample Preparation : The extended acid hydrolysis times required for complete dephosphorylation can lead to the degradation of vitamin B6 vitamers, particularly in the presence of other food components like amino acids.[1] This can result in poor recovery and inaccurate results.

  • Inability to Differentiate Certain Vitamers : When acid hydrolysis is employed, both pyridoxine 5'-phosphate and pyridoxine-β-glucoside are converted to pyridoxine. Consequently, the this compound method, when combined with acid hydrolysis, cannot distinguish between these two forms.[2]

  • Complexity of the Enzymatic Conversion : The requirement for multiple, specific enzymes for the conversion of different vitamers can add complexity and cost to the analysis. The activity and stability of these enzymes can also be a source of variability.

  • Labor-Intensive Procedure : The multi-step process of extraction, hydrolysis, enzymatic conversion, and HPLC analysis can be time-consuming and labor-intensive compared to more direct methods.

Alternative Methods for Vitamin B6 Analysis

Several alternative methods are available for the analysis of vitamin B6, each with its own set of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection

Direct HPLC analysis with fluorescence or UV detection is a widely used method for the separation and quantification of individual vitamin B6 vitamers. This method offers good sensitivity and selectivity, particularly with fluorescence detection, as native vitamin B6 vitamers are fluorescent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a gold-standard method for vitamin B6 analysis due to its high selectivity and sensitivity. It allows for the simultaneous quantification of multiple vitamers with minimal interference from the sample matrix. The use of stable isotope-labeled internal standards can further improve accuracy and precision.

Microbiological Assay

The microbiological assay is a traditional method that measures the total biologically active vitamin B6 content. It relies on the growth of a microorganism, such as Saccharomyces uvarum, which requires vitamin B6 for its growth. The extent of microbial growth is proportional to the amount of vitamin B6 in the sample.[3]

Performance Comparison of Vitamin B6 Analysis Methods

The following tables summarize the performance characteristics of the this compound conversion method and its alternatives.

Parameter This compound Conversion Method HPLC-Fluorescence LC-MS/MS Microbiological Assay
Principle Enzymatic conversion to a single fluorescent derivative followed by HPLC.Direct separation and detection of individual vitamers.Separation by LC and detection by mass spectrometry.Measures total vitamin B6 activity based on microbial growth.
Specificity Moderate to High (potential for interferences).High.Very High.Low (measures total activity, susceptible to interferences).
Sensitivity High (due to fluorescent derivative).High.Very High.Moderate.
Throughput Low to Medium.Medium.High.Low.
Cost Medium to High (enzymes and HPLC).Medium (HPLC).High (LC-MS/MS instrument).Low.
Matrix Effect Prone to interference from fluorescent compounds.Can be affected by matrix, but often manageable.Minimized with the use of internal standards.Susceptible to interference from other growth-promoting or inhibiting substances.

Table 1: Qualitative Comparison of Vitamin B6 Analysis Methods

Parameter This compound Conversion (as this compound) HPLC-Fluorescence (as individual vitamers) LC-MS/MS (as individual vitamers) Microbiological Assay
Linearity Range 0.5 - 200 pmol8 - 100 nmol/L (for PLP and PA)[4][5]6 - 4850 nmol/L (for PLP)[6]Not typically defined by a linear range.
Limit of Detection (LOD) ~10 pmol (for pyridoxal)0.002 - 0.042 µ g/100g [7][8]4 nmol/L (for PLP)[9]~0.36 µg/L[10]
Limit of Quantification (LOQ) Not explicitly found0.053 - 0.102 µ g/100g [7][8]12 nmol/L (for TPP)[6]0.02 mg/100g[3]
Precision (%RSD) Not explicitly found<15% (intra-day and inter-day)[11]<8% (intra- and inter-assay)[6]Variable, generally higher than chromatographic methods.
Recovery (%) Can be low due to analyte loss during hydrolysis.85 - 115%94 - 99%[6]Variable.

Table 2: Quantitative Performance Comparison of Vitamin B6 Analysis Methods

Experimental Protocols

Experimental Workflow Diagrams

cluster_pal This compound Conversion Method start Sample Preparation (Homogenization) hydrolysis Acid Hydrolysis (for total B6) start->hydrolysis enzyme Enzymatic Conversion to this compound hydrolysis->enzyme hplc HPLC Analysis (Fluorescence Detection) enzyme->hplc quant Quantification hplc->quant

Caption: Workflow for the this compound method.

cluster_hplc HPLC-Fluorescence Method start Sample Preparation (Homogenization) extraction Extraction of Vitamers start->extraction derivatization Pre- or Post-column Derivatization (optional) extraction->derivatization hplc HPLC Separation derivatization->hplc detection Fluorescence Detection hplc->detection quant Quantification detection->quant

Caption: Workflow for the HPLC-fluorescence method.

cluster_lcms LC-MS/MS Method start Sample Preparation (Homogenization) extraction Extraction & Protein Precipitation start->extraction lc LC Separation extraction->lc ms Tandem Mass Spectrometry Detection lc->ms quant Quantification ms->quant

Caption: Workflow for the LC-MS/MS method.

cluster_micro Microbiological Assay start Sample Preparation (Homogenization & Extraction) incubation Incubation with Microorganism start->incubation measurement Measurement of Microbial Growth (e.g., Turbidity) incubation->measurement quant Quantification vs. Standards measurement->quant

Caption: Workflow for the microbiological assay.

Detailed Methodologies
  • Sample Preparation and Hydrolysis (for total vitamin B6)

    • Homogenize the sample.

    • For total vitamin B6, suspend the sample in 0.44 M HCl.

    • Autoclave at 121°C for 5 hours to hydrolyze phosphorylated forms.[1]

    • Cool and adjust the pH to the optimal range for the enzymatic reaction.

  • Enzymatic Conversion

    • To determine pyridoxal, incubate the sample extract with pyridoxal 4-dehydrogenase.

    • To determine pyridoxine, incubate with pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase.

    • To determine pyridoxamine, incubate with pyridoxamine-pyruvate aminotransferase and pyridoxal 4-dehydrogenase.

    • Incubate the reaction mixture at 30°C for 1 hour.[1]

    • Stop the reaction by adding acid.

  • HPLC Analysis

    • Filter the reaction mixture.

    • Inject an aliquot into a reversed-phase HPLC system.

    • Use a suitable mobile phase for isocratic elution.

    • Detect this compound using a fluorescence detector.

  • Sample Preparation and Extraction

    • Homogenize the sample.

    • Extract vitamin B6 vitamers using an acidic solution (e.g., perchloric acid or trichloroacetic acid).

    • Centrifuge to remove precipitated proteins.

    • Filter the supernatant.

  • Derivatization (Pre-column)

    • Mix the supernatant with a derivatization reagent (e.g., semicarbazide).[5]

    • Incubate to allow the reaction to complete.

  • HPLC Analysis

    • Inject the derivatized or underivatized sample extract into a reversed-phase HPLC system.

    • Use a gradient elution with a suitable mobile phase to separate the different vitamers.

    • Detect the vitamers using a fluorescence detector with appropriate excitation and emission wavelengths.[4]

  • Sample Preparation and Extraction

    • Homogenize the sample.

    • Add a stable isotope-labeled internal standard.

    • Precipitate proteins using an agent like trichloroacetic acid or zinc sulfate in methanol.[12]

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis

    • Inject the supernatant into an LC-MS/MS system.

    • Separate the vitamers using a suitable LC column and mobile phase gradient.

    • Detect and quantify the vitamers using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[13]

  • Sample Preparation and Extraction

    • Homogenize the sample and extract with an acidic solution.

    • Autoclave at 121-123°C to release vitamin B6.[3]

    • Adjust the pH of the extract to 4.5.

  • Assay Procedure

    • Add the sample extract and standard solutions to a basal medium lacking vitamin B6.

    • Inoculate with a culture of Saccharomyces uvarum.

    • Incubate for 16-24 hours at 30°C.

  • Measurement

    • Measure the turbidity of the cultures.

    • Compare the growth in the sample tubes to the growth in the standard tubes to determine the vitamin B6 concentration.

Conclusion and Recommendations

The this compound conversion method, while offering the advantage of a single analyte for quantification, presents several significant limitations that can compromise the accuracy and reliability of vitamin B6 analysis, particularly in complex matrices. The potential for interference, incomplete hydrolysis, and analyte degradation during sample preparation are critical factors that researchers must consider.

For routine analysis of total vitamin B6 in simpler matrices, the method may be suitable if properly validated. However, for complex food matrices or when information on individual vitamers is required, alternative methods are recommended.

  • HPLC with fluorescence detection offers a robust and sensitive approach for the quantification of individual vitamers.

  • LC-MS/MS stands out as the superior method for its high selectivity, sensitivity, and ability to overcome matrix effects, making it the method of choice for challenging applications and for obtaining the most accurate and reliable data.

  • Microbiological assays , while less precise, remain a valuable tool for assessing the total biological activity of vitamin B6.

The selection of an appropriate method for vitamin B6 analysis should be guided by the specific research question, the nature of the sample matrix, the required level of accuracy and sensitivity, and the available resources. For researchers in drug development and clinical studies, the specificity and accuracy of LC-MS/MS are highly advantageous. For quality control in the food industry, HPLC methods often provide a suitable balance of performance and cost.

References

4-Pyridoxolactone's Potential as a Urinary Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation of 4-Pyridoxolactone and its Precursor, 4-Pyridoxic Acid, in the Landscape of Urinary Disease Biomarkers

The quest for non-invasive, reliable, and easily accessible biomarkers is a cornerstone of modern disease diagnostics and drug development. Urine, as a readily available biofluid, presents an attractive source for such markers. Among the myriad of molecules excreted in urine, this compound has been a subject of interest due to its origin in the vitamin B6 metabolic pathway, which is implicated in numerous physiological and pathological processes. This guide provides a comprehensive comparison of this compound and its immediate precursor, 4-Pyridoxic acid, with established urinary biomarkers for key disease areas, supported by experimental data and detailed methodologies.

While this compound is the lactone form of 4-pyridoxic acid, current scientific literature predominantly validates 4-pyridoxic acid as the direct and more abundant urinary catabolite of vitamin B6. The role of this compound is often as a chemical derivative formed from 4-pyridoxic acid for analytical purposes. Therefore, this guide will focus on the data available for 4-pyridoxic acid as a proxy for evaluating the potential of this metabolic axis, while clearly delineating the relationship between the two molecules.

Comparative Analysis of Urinary Biomarkers

To provide a clear perspective on the potential utility of 4-pyridoxic acid as a biomarker, the following tables compare its reported urinary concentrations in various disease states with those of well-established biomarkers: Kidney Injury Molecule-1 (KIM-1) for kidney disease and 8-hydroxy-2'-deoxyguanosine (8-OHdG) for oxidative stress.

Table 1: Comparison of Urinary 4-Pyridoxic Acid with Kidney Injury Molecule-1 (KIM-1) in Kidney Disease

BiomarkerHealthy ControlsChronic Kidney Disease (CKD) PatientsAnalytical Method
4-Pyridoxic Acid (Plasma) 46 ± 49 nmol/LCKD stage 2-4: 435 ± 441 nmol/L; Hemodialysis: 11,667 ± 17,871 nmol/L[1][2]HPLC
KIM-1 (Urine) 0.54 (0.18–1.18) µg/L[3]Elevated, with concentrations correlating with disease severity[3][4]ELISA

Table 2: Comparison of Urinary 4-Pyridoxic Acid with 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Conditions with Oxidative Stress

BiomarkerHealthy Controls (non-smokers)Disease/Condition Associated with Oxidative StressAnalytical Method
4-Pyridoxic Acid (Plasma) Normal levelsLower in Parkinson's Disease[5]HPLC
8-OHdG (Urine) 3.9 ng/mg creatinine (pooled geometric mean)[6][7]Elevated in various cancers, diabetes, and neurodegenerative diseases[8][9]LC-MS/MS, ELISA

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reliable measurement of biomarkers. Below are summaries of methodologies for the quantification of urinary 4-pyridoxic acid, KIM-1, and 8-OHdG.

Protocol 1: Quantification of Urinary 4-Pyridoxic Acid by High-Performance Liquid Chromatography (HPLC)

This method often involves the conversion of 4-pyridoxic acid to this compound for enhanced detection.

1. Sample Preparation:

  • Urine samples are acidified with hydrochloric acid (HCl) and heated to facilitate the conversion of 4-pyridoxic acid to its lactone form, this compound.[10]

  • Protein precipitation is achieved by adding trichloroacetic acid or perchloric acid, followed by centrifugation.[11]

2. Chromatographic Separation:

  • An aliquot of the supernatant is injected into a reverse-phase C18 column.

  • The mobile phase typically consists of a phosphate buffer with an organic modifier like methanol.[11]

3. Detection:

  • Detection is commonly performed using a fluorometric detector, as this compound exhibits strong fluorescence.[10][11]

  • Alternatively, UV detection at approximately 302 nm can be used.

4. Quantification:

  • A standard curve is generated using known concentrations of 4-pyridoxic acid (which is converted to this compound in parallel with the samples).

  • The concentration in the urine samples is then determined by comparing their peak areas to the standard curve.

Protocol 2: Quantification of Urinary Kidney Injury Molecule-1 (KIM-1) by ELISA

1. Principle:

  • A sandwich enzyme-linked immunosorbent assay (ELISA) is used, where a capture antibody specific for KIM-1 is coated onto the wells of a microplate.[12][13]

2. Assay Procedure:

  • Urine samples, standards, and controls are added to the wells and incubated to allow KIM-1 to bind to the capture antibody.

  • The wells are washed, and a biotin-conjugated detection antibody specific for KIM-1 is added, forming a sandwich complex.

  • After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • A substrate solution is then added, and the HRP enzyme catalyzes a color change.

3. Quantification:

  • The intensity of the color is proportional to the amount of KIM-1 in the sample and is measured using a microplate reader.

  • A standard curve is generated, and the concentration of KIM-1 in the urine samples is determined.

Protocol 3: Quantification of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Urine samples are typically subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[14]

  • An internal standard (e.g., a stable isotope-labeled 8-OHdG) is added to the samples before extraction for accurate quantification.

2. Chromatographic Separation:

  • The extracted sample is injected into a liquid chromatography system, usually with a reverse-phase C18 column, to separate 8-OHdG from other urinary components.

3. Mass Spectrometric Detection:

  • The eluent from the LC column is introduced into a tandem mass spectrometer.

  • Multiple reaction monitoring (MRM) is used for highly selective and sensitive detection of the parent and daughter ions of 8-OHdG and the internal standard.[15][16]

4. Quantification:

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 8-OHdG in the sample by referencing a standard curve.

Visualizing the Biological Context and Experimental Process

To better understand the biological relevance of this compound and the workflow for its analysis, the following diagrams are provided.

VitaminB6_Metabolism Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Oxidation PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) Pyridoxal->PLP Phosphorylation (Pyridoxal Kinase) Pyridoxic_Acid 4-Pyridoxic Acid Pyridoxal->Pyridoxic_Acid Oxidation (Aldehyde Oxidase) PLP->Pyridoxal Dephosphorylation Pyridoxolactone This compound Pyridoxic_Acid->Pyridoxolactone Lactonization (Acidic Conditions) Urine_Excretion Urine Excretion Pyridoxic_Acid->Urine_Excretion Pyridoxolactone->Urine_Excretion

Vitamin B6 Metabolic Pathway

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Urine_Sample Urine Sample Acidification Acidification (HCl) & Heating Urine_Sample->Acidification Protein_Precipitation Protein Precipitation (e.g., TCA) Acidification->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC_Injection HPLC Injection Supernatant->HPLC_Injection C18_Column C18 Reverse-Phase Column Separation HPLC_Injection->C18_Column Detection Fluorescence or UV Detection C18_Column->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

HPLC Workflow for 4-Pyridoxic Acid

References

comparative analysis of different fluorescent probes for vitamin B6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of Vitamin B6, particularly its biologically active form pyridoxal 5'-phosphate (PLP), is crucial for understanding its role in various physiological and pathological processes. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a comparative analysis of different fluorescent probes for Vitamin B6, focusing on their performance, underlying signaling mechanisms, and experimental protocols to aid researchers in selecting the most suitable tool for their specific needs.

Performance Characteristics of Vitamin B6 Fluorescent Probes

The selection of a fluorescent probe is dictated by its photophysical and sensing properties. The following table summarizes the key performance metrics of three distinct types of fluorescent probes for Vitamin B6.

Probe NameProbe TypeTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Limit of Detection (LOD)Response TimeSignaling Mechanism
RAB6 / Ac-RAB6 Rhodamine-basedPLP525550Not Reported50 nM< 60 minTurn-on
BSA-Mn-ZnS QDs Quantum Dot-basedPLP~320~600Not ReportedMicromolar rangeNot ReportedTurn-off (Quenching)
Coumarin-based Probe (Hypothetical) Coumarin-basedVitamin B6~400-450~450-500High (Typical)Nanomolar rangeFastTurn-on / Ratiometric

Signaling Pathways and a Deeper Look into Probe Mechanisms

The functionality of fluorescent probes for Vitamin B6 relies on specific chemical reactions or photophysical processes that transduce the binding event into a measurable optical signal.

RAB6/Ac-RAB6: A "Turn-On" Probe Based on Hydrazone Exchange

The rhodamine-based probe RAB6 and its acetylated derivative Ac-RAB6 are designed for the selective detection of PLP.[1][2] The core of their mechanism is a "turn-on" fluorescence response triggered by a specific chemical reaction with PLP.[1] Initially, the rhodamine fluorophore is in a non-fluorescent, spirolactam form. Upon encountering PLP, the hydrazide moiety of the probe reacts with the aldehyde group of PLP, initiating a hydrazone exchange reaction. This is followed by an intramolecular cyclization that opens the spirolactam ring, leading to a significant increase in fluorescence intensity.[1] This probe exhibits high selectivity for PLP over other Vitamin B6 vitamers and common cellular aldehydes.[1][2] The acetylated version, Ac-RAB6, shows improved stability in biological environments.

RAB6_Signaling_Pathway RAB6 RAB6 (Non-fluorescent) Intermediate Hydrazone Intermediate RAB6->Intermediate Hydrazone Exchange PLP Pyridoxal 5'-Phosphate (PLP) PLP->Intermediate RAB6_PLP RAB6-PLP Complex (Fluorescent) Intermediate->RAB6_PLP Intramolecular Cyclization (Ring Opening)

Signaling pathway of the RAB6 fluorescent probe.
BSA-Mn-ZnS QDs: A "Turn-Off" Nanoprobe with Quenching Mechanism

This nanoprobe utilizes bovine serum albumin (BSA)-capped manganese-doped zinc sulfide quantum dots (Mn-ZnS QDs) for the detection of PLP.[3][4] The sensing mechanism is based on fluorescence quenching, a "turn-off" response. The amine groups on the surface of the BSA-functionalized quantum dots can form a Schiff base with the aldehyde group of PLP. This interaction brings PLP in close proximity to the quantum dot, leading to the quenching of its fluorescence emission.[3] An interesting feature of this system is that the fluorescence can be restored by the enzyme alkaline phosphatase (ALP), which dephosphorylates PLP to pyridoxal, breaking the interaction with the quantum dot. This makes the probe a "turn-on" sensor for ALP activity.[3][4]

QDs_Signaling_Pathway QDs BSA-Mn-ZnS QDs (Fluorescent) Quenched_QDs QDs-PLP Complex (Quenched) QDs->Quenched_QDs Schiff Base Formation PLP Pyridoxal 5'-Phosphate (PLP) PLP->Quenched_QDs Quenched_QDs->QDs Dephosphorylation PL Pyridoxal Quenched_QDs->PL ALP Alkaline Phosphatase ALP->Quenched_QDs

Signaling pathway of the BSA-Mn-ZnS QDs probe.
Coumarin-Based Probes: A Versatile Platform

Coumarin derivatives are a well-established class of fluorophores known for their excellent photophysical properties, including high quantum yields and photostability.[][6][7] While a specific, well-characterized coumarin-based probe solely for Vitamin B6 is not detailed in the provided search results, the versatility of the coumarin scaffold makes it a promising platform for developing such probes.[][6][7] A hypothetical design could involve a coumarin fluorophore functionalized with a recognition moiety that selectively binds to Vitamin B6. The binding event could trigger a "turn-on" fluorescence response through mechanisms like excited-state intramolecular proton transfer (ESIPT) or by modulating intramolecular charge transfer (ICT). Alternatively, a ratiometric probe could be designed where the emission wavelength shifts upon binding to Vitamin B6, allowing for more precise quantification.

Coumarin_Probe_Workflow Design Probe Design (Coumarin + Recognition Moiety) Synthesis Chemical Synthesis Design->Synthesis Characterization Spectroscopic Characterization Synthesis->Characterization Application Vitamin B6 Detection Characterization->Application

General workflow for developing a coumarin-based probe.

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful application of fluorescent probes. Below are representative protocols for the synthesis and application of the discussed probe types.

Synthesis of Rhodamine-based Probe (General Protocol for Rhodamine Hydrazide)

This protocol describes the synthesis of rhodamine hydrazide, a key intermediate for probes like RAB6.

Materials:

  • Rhodamine B

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve Rhodamine B in ethanol in a round-bottom flask.[8]

  • Add hydrazine hydrate dropwise to the solution.[8]

  • Reflux the mixture until the solution color changes from dark pink to a transparent orange or becomes almost clear, indicating the formation of the spirolactam ring.[8][9]

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.[8][9]

  • Wash the crude product with distilled water. To remove excess hydrazine hydrate, the product can be washed with a dilute HCl solution.[8]

  • Neutralize the product by slowly adding a dilute NaOH solution with stirring until the pH reaches 8-9, causing the rhodamine hydrazide to precipitate.[8]

  • Filter the resulting precipitate, wash it thoroughly with pure water, and dry it under vacuum to obtain the final product as a pinkish or light-colored solid.[8][9]

Application of BSA-Mn-ZnS QDs for PLP Detection

This protocol outlines the general steps for using BSA-functionalized quantum dots to detect PLP.

Materials:

  • BSA-Mn-ZnS QDs stock solution

  • PLP standard solutions of varying concentrations

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorometer

Procedure:

  • Prepare a working solution of BSA-Mn-ZnS QDs by diluting the stock solution in the desired buffer.[3]

  • In a multi-well plate or cuvette, add the working solution of BSA-Mn-ZnS QDs.

  • Add different concentrations of the PLP standard solution to the wells or cuvette. Include a control with buffer only.

  • Incubate the mixture for a specified period to allow for the interaction between the QDs and PLP.

  • Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths for the Mn-ZnS QDs (e.g., excitation around 320 nm and emission around 600 nm).

  • Plot the fluorescence intensity as a function of the PLP concentration. A decrease in fluorescence intensity with increasing PLP concentration is expected, indicating the quenching effect.

  • The concentration of PLP in unknown samples can be determined by measuring their fluorescence quenching and comparing it to the standard curve.

Conclusion

The choice of a fluorescent probe for Vitamin B6 detection depends on the specific requirements of the experiment, including the desired sensitivity, selectivity, and the biological context. Rhodamine-based probes like RAB6 offer high selectivity and a "turn-on" response, making them suitable for cellular imaging. Quantum dot-based probes provide a robust platform for "turn-off" sensing and can be adapted for enzymatic assays. While still an area for development, coumarin-based probes hold the potential for highly sensitive and ratiometric detection of Vitamin B6. By understanding the comparative advantages and the underlying mechanisms of these different probes, researchers can make informed decisions to advance their studies on the multifaceted roles of Vitamin B6.

References

Navigating the Analytical Maze: A Comparative Guide to 4-Pyridoxolactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Pyridoxolactone, a key metabolite of vitamin B6, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the prevalent analytical methodologies, drawing upon data from inter-laboratory studies of the closely related precursor, 4-pyridoxic acid, to inform best practices in the absence of a direct inter-laboratory comparison for this compound itself.

The quantification of this compound is often achieved through the measurement of its precursor, 4-pyridoxic acid (PA), which can be converted to the lactone form for analysis. The analytical landscape is dominated by two primary techniques: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no formal inter-laboratory comparison studies for this compound have been published, data from proficiency testing of vitamin B6 vitamers, particularly pyridoxal 5'-phosphate (PLP) and PA, offer valuable insights into the expected variability and performance of these methods across different laboratories.

An inter-laboratory comparison of PLP measurements in serum, a compound with similar analytical challenges to PA, revealed that while agreement among methods was generally good, significant differences in laboratory proficiency existed.[1][2][3] This highlights the critical need for robust, validated methods and participation in external quality assurance programs to ensure reliable and comparable data. Another multicenter comparison of whole blood vitamin B6 assays found that different analytical methods can produce varying results, emphasizing the importance of standardization or harmonization, potentially through the use of reference methods and certified reference materials.[4][5]

Comparison of Quantitative Performance

The choice of analytical method for this compound quantification depends on a balance of sensitivity, specificity, throughput, and available resources. The following tables summarize the key performance characteristics of HPLC with fluorescence detection and LC-MS/MS for the analysis of 4-pyridoxic acid, the direct precursor to this compound. These values are compiled from individual validation studies and should be considered representative performance metrics.

Table 1: Performance Characteristics of HPLC with Fluorescence Detection for 4-Pyridoxic Acid Quantification

ParameterPerformance Range
Limit of Quantification (LOQ) 0.0125 - 6.3 nM
Linearity (Upper Limit) 0.8 - 339 µM
Intra-day Precision (%RSD) < 2.7% - 10%
Inter-day Precision (%RSD) < 7.7% - 15%
Accuracy/Recovery 90.4% - 111%

Table 2: Performance Characteristics of LC-MS/MS for 4-Pyridoxic Acid Quantification

ParameterPerformance Range
Limit of Quantification (LOQ) 0.09 - 5.0 µg/L (approx. 0.5 - 27 nM)
Linearity (Upper Limit) Up to 200 nmol/L
Intra-day Precision (%RSD) 1.7% - 10%
Inter-day Precision (%RSD) 2.6% - 10%
Accuracy/Recovery 89% - 120%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results. Below are generalized procedures for the two primary quantification methods for 4-pyridoxic acid, which is then converted to this compound for detection in some HPLC methods.

Method 1: HPLC with Fluorescence Detection

This method often involves the conversion of 4-pyridoxic acid to its more fluorescent lactone form, this compound, prior to or during analysis.

1. Sample Preparation (Urine or Plasma):

  • Acid Hydrolysis: Urine samples are treated with hydrochloric acid (HCl) to facilitate the conversion of 4-pyridoxic acid to this compound.[6]

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated using an acid such as perchloric acid or trichloroacetic acid.[7] The supernatant is then collected for analysis.

2. Chromatographic Separation:

  • A C18 reversed-phase column is typically used for separation.

  • The mobile phase is often a buffered aqueous solution (e.g., potassium dihydrogen phosphate) with an organic modifier like methanol.[7]

3. Detection:

  • Fluorescence detection is employed, with excitation and emission wavelengths optimized for this compound (e.g., excitation at 360 nm and emission at 430 nm).[8]

  • Post-column alkalinization can be used to enhance the fluorescence of the lactone.[6]

Method 2: LC-MS/MS

LC-MS/MS offers high sensitivity and specificity, allowing for the direct measurement of 4-pyridoxic acid without the need for derivatization to the lactone form.

1. Sample Preparation (Plasma, Serum, or Whole Blood):

  • Protein Precipitation: A simple protein precipitation step is performed using an organic solvent such as acetonitrile or methanol, or an acid like trichloroacetic acid.[9][10]

  • Internal Standard: A stable isotope-labeled internal standard of 4-pyridoxic acid is often added before precipitation to correct for matrix effects and variations in sample processing.

2. Chromatographic Separation:

  • Separation is typically achieved on a C18 or other suitable reversed-phase column.

  • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid is commonly used.[11]

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

  • Specific precursor-to-product ion transitions for 4-pyridoxic acid and its internal standard are monitored for quantification.

Mandatory Visualizations

To further clarify the experimental processes and biochemical context, the following diagrams are provided.

G Vitamin B6 Metabolic Pathway to this compound cluster_0 Dietary Intake & Interconversion cluster_1 Activation & Catabolism Pyridoxine Pyridoxine (PN) Pyridoxal Pyridoxal (PL) Pyridoxine->Pyridoxal Pyridoxamine Pyridoxamine (PM) Pyridoxal->Pyridoxamine PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) Pyridoxal->PLP Pyridoxal Kinase PA 4-Pyridoxic Acid (PA) PLP->PA Aldehyde Oxidase PLP->PA PAL This compound PA->PAL Lactonization (e.g., acidic conditions)

Caption: Metabolic pathway of Vitamin B6 leading to the formation of this compound.

G General Workflow for this compound Quantification Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation Sample->Preparation e.g., Protein Precipitation, Acid Hydrolysis Analysis Analytical Method Preparation->Analysis HPLC HPLC-Fluorescence Analysis->HPLC If chosen LCMS LC-MS/MS Analysis->LCMS If chosen Data Data Acquisition & Processing HPLC->Data LCMS->Data Result Quantitative Result Data->Result

Caption: A generalized experimental workflow for the quantification of this compound.

Sample Stability and Handling

The stability of vitamin B6 metabolites is a critical pre-analytical factor that can significantly impact the accuracy of quantification. Studies have shown that while 4-pyridoxic acid demonstrates good stability, other vitamers like PLP can be less stable, particularly at higher temperatures.[12] For instance, pyridoxal is reported to be unstable at room temperature and at 2-8°C. Therefore, proper sample handling, including immediate processing or freezing at -70°C or lower for long-term storage, is recommended to ensure sample integrity.[12]

References

Evaluating Enzyme Specificity in the Synthesis of 4-Pyridoxolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of 4-Pyridoxolactone, a key metabolite of vitamin B6, offers a highly specific and efficient alternative to traditional chemical methods. The choice of enzyme is critical to optimize reaction yield and purity. This guide provides a comparative analysis of the specificity of key enzymes involved in this compound synthesis, supported by available kinetic data and detailed experimental protocols to aid in the selection of the most suitable biocatalyst for your research and development needs.

Key Enzymes in this compound Synthesis

The biosynthesis of this compound from pyridoxine involves a multi-step enzymatic cascade. The primary enzymes involved are:

  • Pyridoxine 4-oxidase (P4O): Catalyzes the oxidation of pyridoxine to pyridoxal.

  • Pyridoxal 4-dehydrogenase (PLDH): Catalyzes the oxidation of pyridoxal to this compound.

  • Pyridoxamine-pyruvate aminotransferase (PPAT): Converts pyridoxamine to pyridoxal, which can then be a substrate for PLDH.

  • Aldehyde Oxidase (AO): A less specific enzyme that can also oxidize pyridoxal to 4-pyridoxic acid, the precursor of this compound.

  • NAD+-dependent Aldehyde Dehydrogenase: Another enzyme capable of oxidizing pyridoxal to 4-pyridoxic acid.

The overall pathway can be visualized as a series of interconnected enzymatic reactions.

Comparative Analysis of Enzyme Specificity

The specificity of an enzyme for its substrate is a critical parameter for its application in synthesis. This is often quantified by the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value indicates a faster turnover rate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and specificity.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
Pyridoxamine 5'-phosphate Oxidase E. coliPyridoxine 5'-phosphate (PNP)20.763.8 x 10⁵
Pyridoxamine 5'-phosphate (PMP)1051.721.6 x 10⁴[1]
Rabbit LiverPyridoxine 5'-phosphate (PNP)8.20.7 (42 min⁻¹)8.5 x 10⁴[2]
Pyridoxamine 5'-phosphate (PMP)3.60.1 (6.2 min⁻¹)2.8 x 10⁴[2][3]
NAD+-dependent Aldehyde Dehydrogenase RatPyridoxal75Not ReportedNot Reported[4]
4-Pyridoxic acid Dehydrogenase Mesorhizobium loti4-Pyridoxic acid5.80.011.7 x 10³
NAD⁺6.6

Note: Kinetic data for Pyridoxine 4-oxidase and Pyridoxal 4-dehydrogenase from a single, directly comparable study were not available in the reviewed literature. The presented data for Pyridoxamine 5'-phosphate Oxidase provides a strong indication of substrate preference. The E. coli enzyme shows a significantly higher catalytic efficiency for PNP over PMP, suggesting it is the preferred in vivo substrate. In contrast, the rabbit liver enzyme exhibits a higher affinity for PMP (lower Km) but a higher turnover rate for PNP.[2]

Signaling Pathways and Experimental Workflows

To illustrate the relationships between the substrates and enzymes in the synthesis of this compound, the following diagrams are provided.

Enzymatic_Synthesis_of_4_Pyridoxolactone Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-oxidase Four_Pyridoxolactone This compound Pyridoxal->Four_Pyridoxolactone Pyridoxal 4-dehydrogenase Pyridoxamine Pyridoxamine Pyridoxamine->Pyridoxal Pyridoxamine-pyruvate aminotransferase

Caption: Enzymatic conversion of Vitamin B6 precursors to this compound.

Alternative_Pathways Pyridoxal Pyridoxal Four_Pyridoxic_Acid 4-Pyridoxic Acid Pyridoxal->Four_Pyridoxic_Acid Aldehyde Oxidase or NAD+-dependent Aldehyde Dehydrogenase Four_Pyridoxolactone This compound Four_Pyridoxic_Acid->Four_Pyridoxolactone Lactonization

Caption: Alternative enzymatic routes to this compound via 4-Pyridoxic Acid.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme specificity. Below are generalized protocols for assaying the activity of the key enzymes involved in this compound synthesis.

Protocol 1: Pyridoxine 4-oxidase Activity Assay

This assay measures the production of pyridoxal from pyridoxine, which can be monitored spectrophotometrically.

Materials:

  • Purified Pyridoxine 4-oxidase

  • Pyridoxine solution (substrate)

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and a known concentration of pyridoxine.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding a specific amount of Pyridoxine 4-oxidase.

  • Monitor the increase in absorbance at a wavelength specific for pyridoxal (e.g., 390 nm) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine K_m_ and k_cat_, repeat the assay with varying concentrations of pyridoxine.

Protocol 2: Pyridoxal 4-dehydrogenase Activity Assay

This assay determines the conversion of pyridoxal to this compound. The product, this compound, is highly fluorescent and can be quantified by HPLC.[5][6]

Materials:

  • Purified Pyridoxal 4-dehydrogenase

  • Pyridoxal solution (substrate)

  • NAD+ (cofactor)

  • Sodium phosphate buffer (pH 8.0)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, NAD+, and a known concentration of pyridoxal.[5]

  • Incubate the mixture at 30°C for a defined period (e.g., 1 hour).[5]

  • Initiate the reaction by adding Pyridoxal 4-dehydrogenase.[5]

  • Stop the reaction by adding an acid, such as HCl.[5]

  • Analyze the reaction mixture by HPLC to quantify the amount of this compound formed. The fluorescence of this compound can be monitored at an excitation wavelength of 360 nm and an emission wavelength of 430 nm.[7]

  • Determine kinetic parameters by varying the concentration of pyridoxal.

Protocol 3: Coupled Enzyme Assay for Pyridoxamine-pyruvate aminotransferase

This assay couples the activity of PPAT with PLDH to measure the conversion of pyridoxamine to this compound.

Materials:

  • Purified Pyridoxamine-pyruvate aminotransferase

  • Purified Pyridoxal 4-dehydrogenase

  • Pyridoxamine solution (substrate)

  • Pyruvate (co-substrate)

  • NAD+ (cofactor for PLDH)

  • Reaction buffer

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, pyridoxamine, pyruvate, and NAD+.

  • Add both Pyridoxamine-pyruvate aminotransferase and Pyridoxal 4-dehydrogenase to the mixture.

  • Incubate at the optimal temperature and for a specific time.

  • Stop the reaction and analyze the formation of this compound by HPLC as described in Protocol 2.

Protocol 4: Aldehyde Oxidase/Dehydrogenase Activity Assay

The activity of these enzymes on pyridoxal can be determined by monitoring the formation of 4-pyridoxic acid or the change in cofactor concentration (NADH for dehydrogenase).

Materials:

  • Purified Aldehyde Oxidase or NAD+-dependent Aldehyde Dehydrogenase

  • Pyridoxal solution (substrate)

  • Appropriate buffer and cofactors (e.g., NAD+ for dehydrogenase)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a reaction mixture with buffer, pyridoxal, and any necessary cofactors.

  • Initiate the reaction by adding the enzyme.

  • For NAD+-dependent aldehyde dehydrogenase, monitor the increase in absorbance at 340 nm due to the formation of NADH.[8]

  • For both enzymes, the formation of 4-pyridoxic acid can be quantified by HPLC.

  • Vary the pyridoxal concentration to determine the kinetic parameters.

Conclusion

The selection of an appropriate enzyme is paramount for the efficient and specific synthesis of this compound. The provided comparative data and experimental protocols offer a foundational guide for researchers to evaluate and select the optimal biocatalyst. Based on the available kinetic data, enzymes of the primary biosynthetic pathway, such as Pyridoxine 4-oxidase and Pyridoxal 4-dehydrogenase, are expected to exhibit higher specificity compared to the alternative enzymes like Aldehyde Oxidase. Further characterization of the kinetic properties of Pyridoxine 4-oxidase and Pyridoxal 4-dehydrogenase from various sources will be invaluable for advancing the biocatalytic production of this compound.

References

4-Pyridoxolactone detection: a comparative study of analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of 4-pyridoxolactone, a key metabolite in the vitamin B6 degradation pathway, is crucial for various metabolic and nutritional studies. This guide provides a comparative overview of the primary analytical techniques employed for its quantification, supported by available experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for this compound detection depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a widely used and robust method, often employed after enzymatic conversion of other vitamin B6 forms into the highly fluorescent this compound.[1][2] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for complex biological matrices.[3] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and electrochemical methods, while less commonly reported specifically for this compound, are viable for the analysis of vitamin B6 metabolites and can be adapted for this purpose.

Table 1: Comparison of Quantitative Performance for this compound and Related Vitamin B6 Metabolite Analysis

ParameterHPLC-FLDLC-MS/MSGC-MSCapillary ElectrophoresisElectrochemical Sensors
Analyte(s) This compound (often after enzymatic conversion of other B6 vitamers) / 4-Pyridoxic AcidVitamin B6 Vitamers (including 4-Pyridoxic Acid)Vitamin B6 Vitamers (as derivatives)Pyridoxine, Pyridoxic AcidPyridoxine
Limit of Detection (LOD) 0.09 ng/mL (for Pyridoxine)[4]0.0028 mg/kg (for Pyridoxine)[3]~0.02 nmol/mL (for Vitamin B6 forms)[3]1 mg/L (for Pyridoxine)0.038 µM (for Pyridoxine)[5]
Limit of Quantification (LOQ) 0.29 ng/mL (for Pyridoxine)[4]0.0085 mg/kg (for Pyridoxine)[3]Not specified for this compoundNot specified for this compound0.125 µM (for Pyridoxine)[5]
**Linearity (R²) **> 0.999[4]> 0.99[3]Not specified for this compound> 0.999Not specified for this compound
Accuracy (% Recovery) 97.4% - 103.4% (for Pyridoxine)[4][6]92% - 111%[3]Not specified for this compoundNot specified for this compoundNot specified for this compound
Precision (%RSD) < 2%[4]Inter-day: 4-10%[3]Not specified for this compoundIntra-day: < 3.44%, Inter-day: < 3.71%[7]Not specified for this compound

Note: Data for GC-MS, Capillary Electrophoresis, and Electrochemical Sensors for the direct analysis of this compound are limited in the reviewed literature. The presented data for these techniques are for related vitamin B6 compounds and indicate the potential performance of these methods.

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method often involves the enzymatic conversion of various vitamin B6 forms into this compound, which is highly fluorescent, thereby enhancing detection sensitivity.[1][2]

Sample Preparation (Enzymatic Conversion):

  • Extraction: Homogenize the sample (e.g., food, biological tissue) in a suitable buffer.

  • Enzymatic Reaction: Incubate the sample extract with a sequence of specific enzymes to convert different B6 vitamers to this compound. For instance, pyridoxine and pyridoxamine can be converted through a coupling reaction involving pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase, and pyridoxamine-pyruvate aminotransferase and pyridoxal 4-dehydrogenase, respectively.[2]

  • Reaction Termination: Stop the enzymatic reaction by adding an acid, such as hydrochloric acid.[1]

  • Filtration: Filter the reaction mixture through a 0.2 µm filter before injection into the HPLC system.[1]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of potassium phosphate buffer (e.g., 20 mM, pH 7.0) and methanol (e.g., 90:10 v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 100 µL.[1]

  • Detection: Fluorescence detection with excitation at 360 nm and emission at 430 nm.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, allowing for the direct measurement of this compound and other vitamin B6 vitamers in complex matrices without the need for enzymatic conversion.[3]

Sample Preparation:

  • Extraction: Extract the analytes from the sample matrix using a suitable solvent, often involving protein precipitation with agents like trichloroacetic acid or acetonitrile.

  • Internal Standard: Add a stable isotope-labeled internal standard to the sample prior to extraction to correct for matrix effects and variations in recovery.

  • Centrifugation and Filtration: Centrifuge the sample to pellet precipitated proteins and filter the supernatant before analysis.

LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as a pentafluorophenyl (PFP) column.[3]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and methanol (Solvent B).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of vitamin B6 metabolites, typically after a derivatization step to increase their volatility.

General Protocol:

  • Extraction and Cleanup: Isolate the vitamin B6 vitamers from the sample matrix.

  • Derivatization: Convert the analytes into volatile derivatives, for example, through silylation.

  • GC-MS Analysis: Separate the derivatized compounds on a GC column and detect them using a mass spectrometer. The analysis of vitamin B6 forms in biological samples has been demonstrated at levels as low as 0.02 nmol/ml.[3]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent volumes.

General Protocol:

  • Sample Preparation: Dilute the sample in the background electrolyte.

  • CE Analysis: Perform the separation in a fused-silica capillary using a suitable background electrolyte (e.g., a borate buffer). Detection can be achieved using UV or fluorescence detectors. For pyridoxine, a detection limit of 1 mg/L has been reported.[8]

Electrochemical Sensors

Electrochemical methods offer a rapid and cost-effective approach for the detection of vitamin B6 and its metabolites.

General Principle:

  • Sensor Fabrication: Modify an electrode surface with materials that facilitate the electrochemical oxidation or reduction of the target analyte.

  • Detection: Measure the current response of the sensor upon interaction with the analyte, which is proportional to its concentration. For pyridoxine, a detection limit of 0.038 µM has been achieved using a modified glassy carbon electrode.[5]

Metabolic Pathway of this compound Formation

This compound is a product of the degradation of various vitamin B6 forms. The pathway involves a series of enzymatic reactions.

This compound Metabolic Pathway Metabolic Pathway of this compound Formation Pyridoxine Pyridoxine Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine->Pyridoxal Pyridoxine 4-Oxidase Pyridoxamine Pyridoxamine Pyridoxamine->Pyridoxal Pyridoxamine->Pyridoxal Pyridoxamine-Pyruvate Aminotransferase Four_Pyridoxolactone This compound Pyridoxal->Four_Pyridoxolactone Pyridoxal->Four_Pyridoxolactone Pyridoxal 4-Dehydrogenase PO Pyridoxine 4-Oxidase PLDH Pyridoxal 4-Dehydrogenase PMPT Pyridoxamine-Pyruvate Aminotransferase

Caption: Enzymatic conversion of Vitamin B6 vitamers to this compound.

References

Assessing Vitamin B6 Status: The Advantages of 4-Pyridoxolactone over Direct Pyridoxal Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of vitamin B6 status is crucial for a comprehensive understanding of its role in health and disease. While several biomarkers exist, this guide provides a comparative analysis of two key analytes: 4-pyridoxolactone and pyridoxal. We will explore the advantages of measuring this compound, the lactone form of the primary vitamin B6 catabolite, 4-pyridoxic acid, over the direct measurement of pyridoxal, a key transport form of the vitamin.

Vitamin B6 is a collective term for a group of six interconvertible compounds, or vitamers: pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphate esters. The biologically active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism.[1] Accurate measurement of vitamin B6 status is therefore essential in nutritional science, clinical diagnostics, and drug development.

This compound vs. Pyridoxal: A Head-to-Head Comparison

While plasma PLP is the most commonly used biomarker for vitamin B6 status, its measurement can be influenced by several factors, including inflammation, albumin levels, and alkaline phosphatase activity.[2][3] This has led to the exploration of other biomarkers, such as pyridoxal and 4-pyridoxic acid (the open-ring form of this compound), to provide a more complete picture of vitamin B6 homeostasis.

The primary advantage of measuring this compound lies in its position as the stable, terminal catabolite of vitamin B6 metabolism.[1] This intrinsic stability and its reflection of recent dietary intake offer a more robust and potentially less confounded measure compared to the more dynamic and reactive pyridoxal.

Key Advantages of this compound Measurement:
  • Represents the Metabolic End-Point: 4-Pyridoxic acid (4-PA), which exists in equilibrium with its lactone form, this compound, is the main excretory product of vitamin B6 metabolism.[1][2] Its concentration in urine directly reflects the amount of vitamin B6 that has been processed by the body, providing a reliable indicator of recent intake.[2]

  • Enhanced Chemical Stability: Pyridoxal, being an aldehyde, is inherently more reactive and susceptible to degradation, particularly when exposed to light.[4][5] In contrast, this compound offers greater stability, which is a significant advantage for sample handling and storage, leading to more reliable and reproducible analytical results.

  • Potential for High Sensitivity and Specificity: Analytical methods have been developed to convert all vitamin B6 vitamers into the highly fluorescent this compound, allowing for a highly sensitive and specific measurement by HPLC with fluorescence detection.[6][7] This approach simplifies the analytical workflow by measuring a single, stable end-product.

  • Reduced Influence of Confounding Factors: While plasma pyridoxal levels can be influenced by factors affecting PLP, such as inflammation and plasma protein concentrations, urinary this compound may be less susceptible to these short-term physiological changes, offering a more stable reflection of vitamin B6 status over time.

Quantitative Data Comparison

The following tables summarize the analytical performance characteristics of typical methods used for the quantification of this compound (as 4-pyridoxic acid) and pyridoxal.

Table 1: Analytical Performance for 4-Pyridoxic Acid (4-PA) Measurement

ParameterHPLC-UV[8]HPLC with Fluorescence Detection[9]
Matrix UrineSerum
Limit of Detection (LOD) -0.3 nmol/L
Limit of Quantification (LOQ) 0.0125 µM0.9 nmol/L
Linear Range 0.0125 - 0.8 µM-
Within-run Precision (%RSD) < 2.7%0.9 - 1.8%
Between-run Precision (%RSD) < 7.7%3.7 - 5.6%
Recovery -97 - 102%

Table 2: Analytical Performance for Pyridoxal (PL) Measurement

ParameterLC-MS/MS[10]HPLC with Fluorescence Detection[9]
Matrix Whole BloodSerum
Limit of Detection (LOD) -0.3 nmol/L
Limit of Quantification (LOQ) 4 nmol/L0.9 nmol/L
Linear Range 4 - 8000 nmol/L-
Intra-day Precision (%RSD) 1.7 - 2.8%0.6 - 1.2% (as PLP)
Inter-day Precision (%RSD) 3.0 - 4.1%3.6 - 6.7% (as PLP)
Recovery 98%97 - 102%

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and analytical procedures, the following diagrams are provided.

VitaminB6_Metabolism cluster_ingestion Dietary Intake & Absorption cluster_liver Liver Metabolism cluster_transport Transport in Blood cluster_catabolism Catabolism & Excretion Pyridoxine Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) Pyridoxine->PNP Pyridoxal Kinase Pyridoxal_form Pyridoxal (PL) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) Pyridoxal_form->PLP Pyridoxal Kinase Pyridoxamine Pyridoxamine (PM) PMP Pyridoxamine 5'-Phosphate (PMP) Pyridoxamine->PMP Pyridoxal Kinase PL_transport Pyridoxal (PL) PLP->PL_transport Dephosphorylation PNP->PLP PNP Oxidase PMP->PLP PMP Oxidase 4_Pyridoxic_Acid 4-Pyridoxic Acid (4-PA) PL_transport->4_Pyridoxic_Acid Aldehyde Oxidase 4_Pyridoxolactone This compound 4_Pyridoxic_Acid->4_Pyridoxolactone Lactonization (Equilibrium) Urine Urine Excretion 4_Pyridoxic_Acid->Urine

Vitamin B6 Metabolism and Catabolism

Experimental_Workflow cluster_4PL This compound Measurement (Urine) cluster_PL Pyridoxal Measurement (Plasma) Urine_Sample Urine Sample Collection Acid_Treatment Acid Treatment (HCl) (Conversion to Lactone) Urine_Sample->Acid_Treatment HPLC_FLD_4PL HPLC with Fluorescence Detection Acid_Treatment->HPLC_FLD_4PL Quant_4PL Quantification HPLC_FLD_4PL->Quant_4PL Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., Trichloroacetic Acid) Plasma_Sample->Protein_Precipitation LC_MSMS_PL LC-MS/MS Analysis Protein_Precipitation->LC_MSMS_PL Quant_PL Quantification LC_MSMS_PL->Quant_PL

References

The Interplay of 4-Pyridoxolactone with Vitamin B6 Vitamers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Pyridoxolactone in relation to other key vitamin B6 vitamers. While direct quantitative correlation data for this compound is limited in existing literature, its metabolic relationship with other vitamers, particularly pyridoxal, is well-established. This document summarizes the available quantitative data for major B6 vitamers, details relevant experimental protocols for their measurement, and visualizes the metabolic pathways connecting these compounds.

Correlation Overview

Data Presentation: Comparative Levels of Vitamin B6 Vitamers

The following tables summarize the concentration ranges of major vitamin B6 vitamers in human plasma and urine from various studies. These values provide a comparative context for understanding the relative abundance of these compounds. Note that endogenous this compound levels are not commonly reported, likely due to its transient nature as a metabolic intermediate.

Table 1: Plasma Concentrations of Vitamin B6 Vitamers in Healthy Adults

VitamerConcentration Range (nmol/L)Notes
Pyridoxal 5'-Phosphate (PLP)40.9 - 122.2[2]The primary biomarker for vitamin B6 status.
Pyridoxal (PL)Not Detectable (ND) - 15[2]The direct precursor to this compound.
4-Pyridoxic Acid (4-PA)ND - 55.7[2]The downstream metabolite of this compound.
Pyridoxine (PN)ND - 21.9[2]A common form of vitamin B6 in supplements.
Pyridoxamine (PM)ND - 17.8[2]Another dietary form of vitamin B6.
Pyridoxine 5'-Phosphate (PNP)ND - 16.1[2]A phosphorylated form of pyridoxine.
Pyridoxamine 5'-Phosphate (PMP)ND - 8.1[2]A phosphorylated form of pyridoxamine.

Table 2: Urinary Excretion of 4-Pyridoxic Acid (4-PA)

ParameterExcretion RangeNotes
4-PA Concentration0.11 - 2.50 µmol/mmol of creatinine[2]The major catabolite of vitamin B6 excreted in urine.

Experimental Protocols

The quantification of this compound and other vitamin B6 vitamers is primarily achieved through High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Many methods rely on the conversion of other vitamers into the highly fluorescent this compound for detection.

Key Experiment: Simultaneous Quantification of Vitamin B6 Vitamers by HPLC with Fluorescence Detection

This protocol is based on methods developed for the analysis of multiple B6 vitamers in biological fluids.

1. Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a buffer system. For example, a mixture of potassium phosphate buffer with an ion-pairing agent like 1-octanesulfonic acid and an organic modifier such as acetonitrile[3].

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: Maintained at 30-40°C.

3. Detection:

  • Fluorescence Detector: Excitation wavelength set at 328 nm and emission wavelength at 393 nm[3].

  • Post-column Derivatization: To enhance the fluorescence of certain vitamers, a post-column reaction with a solution of sodium bisulfite or sodium chlorite can be employed[3].

4. Quantification of this compound:

  • A specific method for determining individual vitamin B6 compounds involves their enzymatic conversion to this compound, which is highly fluorescent[4].

  • Pyridoxal is oxidized to this compound by pyridoxal 4-dehydrogenase.

  • Pyridoxine and pyridoxamine can be converted to this compound through coupled enzymatic reactions.

  • The resulting this compound is then quantified by HPLC with fluorescence detection.

Mandatory Visualization

The following diagrams illustrate the metabolic relationships and a typical experimental workflow for the analysis of vitamin B6 vitamers.

VitaminB6_Metabolism cluster_ingestion Dietary Intake & Supplementation cluster_salvage Salvage Pathway cluster_catabolism Catabolism PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Pyridoxal Kinase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-Phosphate (PMP) PM->PMP Pyridoxal Kinase PL_diet Pyridoxal (PL) PL Pyridoxal (PL) PL_diet->PL PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PNP->PLP PNP Oxidase PMP->PLP PMP Oxidase PLP->PL Phosphatase PL->PLP Pyridoxal Kinase POL This compound PL->POL Pyridoxal Dehydrogenase PA 4-Pyridoxic Acid (Urinary Excretion) POL->PA 4-Pyridoxolactonase

Caption: Metabolic pathway of Vitamin B6 vitamers leading to this compound.

Experimental_Workflow Sample Biological Sample (Plasma or Urine) Precipitation Protein Precipitation (e.g., with Trichloroacetic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (C18 Reversed-Phase Column) Supernatant->HPLC Derivatization Post-Column Derivatization (Optional, e.g., with NaHSO3) HPLC->Derivatization Detection Fluorescence Detection (Ex: 328 nm, Em: 393 nm) Derivatization->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for Vitamin B6 vitamer analysis.

References

Safety Operating Guide

Proper Disposal of 4-Pyridoxolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 4-Pyridoxolactone must adhere to specific safety and disposal procedures to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.

Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified as an irritant.[1]

Key Hazards:

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical safety glasses or goggles

  • Gloves

  • A lab coat

Ensure adequate ventilation in the work area to avoid inhalation of dust or aerosols.

Quantitative Data Summary

The following table summarizes key quantitative and physical data for this compound:

PropertyValueSource
Molecular FormulaC₈H₇NO₃[1]
Molecular Weight165.15 g/mol [1]
Melting Point>226°C (decomposes)[]
AppearanceWhite to light yellow powder
Storage Temperature-20°C
Water Solubility18.6 g/L (Predicted)[3]
logP0.44 (Predicted)[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Characterize the waste. This compound waste should be classified as non-hazardous chemical waste unless mixed with other hazardous materials.

  • Segregate this compound waste from other laboratory waste streams. Do not mix with solvents, heavy metals, or biological waste unless specifically instructed by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a dedicated, properly labeled waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • The label should clearly state "this compound Waste" and include the appropriate hazard symbols (e.g., an exclamation mark for irritant).

3. Waste Collection:

  • For solid waste (e.g., contaminated filter paper, weighing boats), carefully place it into the designated waste container to avoid generating dust.

  • For solutions, pour the waste into a designated liquid waste container. Avoid splashing.

  • For empty containers of this compound, rinse them three times with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream). Collect the rinsate as chemical waste.

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container closed when not in use.

5. Disposal Request:

  • Once the waste container is full, arrange for its disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for waste pickup and documentation.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Steps A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B A->B C Prepare Labeled Waste Container B->C B->C D Segregate Waste (Solid vs. Liquid) C->D E Place Solid Waste in Container D->E D->E F Pour Liquid Waste in Container D->F D->F G Securely Close Container E->G F->G H Store in Designated Area G->H G->H I Arrange for EHS Pickup H->I H->I

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Essential Safety and Logistical Information for Handling 4-Pyridoxolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for handling 4-Pyridoxolactone, a compound classified as an irritant. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.

Quantitative Safety Data

Data PointValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]
Hazard Classifications Skin Irritant 2Eye Irritant 2Specific Target Organ Toxicity – Single Exposure 3 (Respiratory tract irritation)[1]
Occupational Exposure Limit (OEL) Not available
LD50 (Oral, Rat) Not available
LC50 (Inhalation, Rat) Not available

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical when handling this compound to prevent skin, eye, and respiratory exposure. The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical safety goggles and a face shield are necessary.[2]

  • Skin and Body Protection: A laboratory coat must be worn at all times. For tasks with a significant risk of exposure, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3][4] If a fume hood is not available or if dust levels are expected to be significant, a NIOSH-approved respirator appropriate for particulates should be used.

Experimental Protocol: Safe Handling of this compound Powder

The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Verify that an appropriate spill kit is readily available.

    • Don all required personal protective equipment as outlined above.

  • Handling:

    • When weighing the solid, use a spatula to carefully transfer the powder to a tared container inside a chemical fume hood or on a draft shield to prevent dust dispersal.[2]

    • Avoid creating dust. If the powder is fine, handle it with extra care.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of this compound closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Wipe down the work area with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated gloves and any disposable protective clothing in a designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep it in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a wet cloth or paper towels, and dispose of the cleaning materials in the same sealed container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal:

  • As this compound is not classified as a hazardous waste, it can typically be disposed of as non-hazardous chemical waste.[5][6][7]

  • Solid waste should be collected in a clearly labeled, sealed container.

  • Empty containers should be thoroughly rinsed with a suitable solvent before being discarded or recycled. The rinsate should be collected and disposed of as chemical waste.

  • Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.[8]

Below is a visual representation of the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep1 Designate Work Area (Fume Hood Preferred) Prep2 Assemble Equipment & Spill Kit Prep1->Prep2 Prep3 Don Required PPE Prep2->Prep3 Handling1 Weigh/Transfer Powder (Minimize Dust) Prep3->Handling1 Handling2 Prepare Solution (Add Solid to Liquid) Handling1->Handling2 Handling3 Keep Containers Closed Handling2->Handling3 Post1 Decontaminate Surfaces Handling3->Post1 Post2 Dispose of Contaminated PPE Post1->Post2 Waste1 Collect Solid Waste in Sealed Container Post1->Waste1 Post3 Wash Hands Thoroughly Post2->Post3 Waste2 Rinse Empty Containers Waste1->Waste2 Waste3 Follow Institutional Disposal Guidelines Waste2->Waste3

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.